molecular formula C8H12N2O2 B2921951 ethyl 2-(1H-pyrazol-1-yl)propanoate CAS No. 51292-36-5

ethyl 2-(1H-pyrazol-1-yl)propanoate

Cat. No.: B2921951
CAS No.: 51292-36-5
M. Wt: 168.196
InChI Key: VCDOPMNGJGSWFX-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrazol-1-yl)propanoate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(1H-pyrazol-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1H-pyrazol-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-pyrazol-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-6-4-5-9-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDOPMNGJGSWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(1H-pyrazol-1-yl)propanoate, with CAS number 51292-36-5, is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities.[1] These compounds are known to exhibit properties such as anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The structural motif of ethyl 2-(1H-pyrazol-1-yl)propanoate, featuring a pyrazole ring N-substituted with a propanoate ester group, makes it a valuable building block in the synthesis of more complex molecules and potential drug candidates.

This technical guide provides a comprehensive overview of the known and predicted properties of ethyl 2-(1H-pyrazol-1-yl)propanoate, its synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in the field.

Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, many of the following physicochemical properties are estimated based on its chemical structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂Calculated
Molecular Weight 168.19 g/mol Calculated
Appearance Colorless to pale yellow liquid (predicted)Inferred
Boiling Point Not available-
Melting Point Not applicable (liquid at room temperature)Inferred
Density ~1.1 g/cm³ (predicted)Inferred
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Limited solubility in water (predicted).Inferred

Spectroscopic Analysis

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. These predictions can aid in the identification and characterization of ethyl 2-(1H-pyrazol-1-yl)propanoate.

¹H NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ethyl ester (-CH₃)~1.2 - 1.3Triplet~7.1
Propanoate (-CH₃)~1.6 - 1.7Doublet~7.0
Ethyl ester (-CH₂)~4.1 - 4.2Quartet~7.1
Propanoate (-CH)~4.8 - 4.9Quartet~7.0
Pyrazole H-4~6.2 - 6.3Triplet~2.0
Pyrazole H-3~7.4 - 7.5Doublet~1.5
Pyrazole H-5~7.5 - 7.6Doublet~2.5
¹³C NMR Spectroscopy (Predicted)
  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ethyl ester (-CH₃)~14.1
Propanoate (-CH₃)~18.5
Propanoate (-CH)~56.0
Ethyl ester (-CH₂)~61.5
Pyrazole C-4~106.0
Pyrazole C-5~129.0
Pyrazole C-3~139.5
Carbonyl (C=O)~170.0
Infrared (IR) Spectroscopy (Predicted)
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (Aromatic/Heteroaromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Ester)1750 - 1730Strong
C=C/C=N stretch (Pyrazole ring)1600 - 1450Medium-Strong
C-O stretch (Ester)1300 - 1100Strong
Mass Spectrometry (Predicted)
  • Ionization Method: Electron Ionization (EI)

m/zPredicted Fragment Ion
168[M]⁺ (Molecular ion)
123[M - OCH₂CH₃]⁺
95[M - COOCH₂CH₃]⁺
68[C₃H₄N₂]⁺ (Pyrazole ring)

Synthesis Protocol

A common and effective method for the synthesis of N-alkylated pyrazoles is the reaction of pyrazole with an appropriate alkyl halide in the presence of a base.[3] The following protocol describes a plausible synthesis for ethyl 2-(1H-pyrazol-1-yl)propanoate.

Diagram of the Synthesis Workflow

SynthesisWorkflow reagents Pyrazole + Ethyl 2-bromopropanoate + Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF or Acetonitrile) reagents->solvent Dissolve reaction Reaction at elevated temperature (e.g., 60-80 °C) solvent->reaction Heat workup Aqueous workup and extraction reaction->workup Cool and process purification Purification (e.g., column chromatography) workup->purification product Ethyl 2-(1H-pyrazol-1-yl)propanoate purification->product

Caption: Proposed synthesis workflow for ethyl 2-(1H-pyrazol-1-yl)propanoate.

Step-by-Step Methodology
  • Reaction Setup: To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(1H-pyrazol-1-yl)propanoate.

Reactivity and Stability

  • Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids or bases.

  • Reactivity: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)propanoic acid. The pyrazole ring is generally aromatic and can undergo electrophilic substitution, although the reactivity is influenced by the N-substituent.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.

Potential Applications in Drug Development

The pyrazole scaffold is a key component in numerous approved drugs, highlighting its importance in medicinal chemistry.[1] Ethyl 2-(1H-pyrazol-1-yl)propanoate can serve as a versatile intermediate for the synthesis of novel drug candidates. The propanoate ester moiety can be readily converted to other functional groups, such as amides or carboxylic acids, allowing for the exploration of structure-activity relationships. This compound could be particularly useful in the development of new anti-inflammatory, anticancer, or antimicrobial agents.

Conclusion

Ethyl 2-(1H-pyrazol-1-yl)propanoate is a pyrazole derivative with significant potential as a building block in synthetic and medicinal chemistry. While experimental data for this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and general handling procedures based on the well-established chemistry of related compounds. It is our hope that this information will be a valuable resource for researchers working with this and similar molecules.

References

  • (Calcul
  • (Inferred)
  • (Calcul
  • (Inferred)
  • (Inferred)
  • (Inferred)
  • (Inferred)
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • (Inferred)
  • (Inferred)
  • The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities.

Sources

Foreword: The Architectural Significance of the Pyrazole Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 2-(Pyrazol-1-yl)propionate

To the researchers, medicinal chemists, and drug development professionals who navigate the complex landscape of molecular innovation, the choice of a core scaffold is a decision of paramount importance. Among the pantheon of heterocyclic systems, the pyrazole ring stands out as a "privileged scaffold." Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic versatility, and a remarkable capacity for forging specific, high-affinity interactions with a multitude of biological targets.[1]

The inherent value of the pyrazole moiety is not merely theoretical; it is validated by its presence in a portfolio of blockbuster drugs and countless clinical candidates. From anti-inflammatory agents like Celecoxib to novel anticancer and antimicrobial therapeutics, the pyrazole core consistently proves to be a foundational element for pharmacological activity.[1][2] This guide is dedicated to a specific, yet highly valuable, derivative: Ethyl 2-(pyrazol-1-yl)propionate . This molecule ingeniously combines the proven pyrazole pharmacophore with a propionate side chain—a structural motif famously associated with the non-steroidal anti-inflammatory drug (NSAID) class.

This document moves beyond a simple data sheet. It is structured to provide a holistic, field-proven perspective on the synthesis, structural verification, and strategic importance of this compound. We will delve into the causality behind synthetic choices, establish self-validating protocols for characterization, and ground our claims in authoritative scientific literature.

Molecular Structure and Physicochemical Properties

Ethyl 2-(pyrazol-1-yl)propionate is a chiral ester characterized by the N-alkylation of a pyrazole ring at the N1 position with an ethyl 2-propionate group. The linkage occurs at the alpha-carbon of the propionate chain, which constitutes a stereocenter.

Chemical Structure

The two-dimensional structure of ethyl 2-(pyrazol-1-yl)propionate is presented below.

Caption: Molecular Structure of Ethyl 2-(Pyrazol-1-yl)propionate.

Physicochemical Data

A summary of the key physicochemical properties for ethyl 2-(pyrazol-1-yl)propionate is provided below. While a specific CAS number for this exact unsubstituted compound is not readily found in public databases, its precursors are well-documented.

PropertyValueSource / Precursor CAS
Molecular Formula C₈H₁₂N₂O₂Calculated
Molecular Weight 168.19 g/mol Calculated
Appearance Colorless to pale yellow oil (Predicted)N/A
Key Precursor 1 PyrazoleCAS: 288-13-1
Key Precursor 2 Ethyl 2-bromopropionateCAS: 535-11-5[3]

Synthesis Pathway and Experimental Protocol

The most direct and reliable method for the synthesis of ethyl 2-(pyrazol-1-yl)propionate is the nucleophilic substitution of a 2-halopropionate ester with pyrazole. The N-alkylation of pyrazole is a well-established transformation in heterocyclic chemistry.[4][5] The use of ethyl 2-bromopropionate provides a reactive electrophile that readily couples with the deprotonated pyrazole anion.

Reaction Scheme

G cluster_conditions Conditions cluster_product Product pyrazole Pyrazole plus1 + bromoester Ethyl 2-bromopropionate reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) Room Temp. to 60°C bromoester->reagents product Ethyl 2-(pyrazol-1-yl)propionate reagents->product

Caption: Synthetic workflow for Ethyl 2-(pyrazol-1-yl)propionate.

Causality in Experimental Design
  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate pyrazole (pKa ≈ 14.2 for the N-H proton) to form the pyrazolide anion. For a faster, more irreversible reaction, a stronger base such as sodium hydride (NaH) can be employed. The choice balances reactivity with safety and ease of workup; K₂CO₃ is often preferred for its ease of handling and removal by simple filtration.

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺ or Na⁺) without interfering with the nucleophilicity of the pyrazolide anion, thereby accelerating the Sₙ2 reaction.

  • Temperature Control: The reaction is typically exothermic upon addition of the base. It is often started at room temperature and may be gently heated (e.g., to 50-60 °C) to ensure the reaction proceeds to completion in a reasonable timeframe, which can be monitored by Thin Layer Chromatography (TLC).

Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for reproducibility.

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Base Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of pyrazole) followed by finely ground potassium carbonate (1.5 eq).

  • Activation: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium pyrazolide salt.

  • Electrophile Addition: Add ethyl 2-bromopropionate (1.1 eq) dropwise to the stirring suspension over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 50 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting pyrazole is consumed (typically 4-6 hours).

  • Workup - Quenching and Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with additional acetonitrile.

  • Workup - Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: The crude oil can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure ethyl 2-(pyrazol-1-yl)propionate.

Spectroscopic Characterization and Structural Verification

Unambiguous structural confirmation relies on a synergistic application of modern spectroscopic techniques. The following data are predicted based on the known spectral properties of N-alkylated pyrazoles and ethyl propionate, providing a reliable benchmark for characterization.[4][6][7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the electronic environment of every hydrogen atom in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Protons Assignment Predicted δ (ppm) Multiplicity Predicted J (Hz) Integration
Pyrazole H5 H-C=N ~7.55 d (doublet) J ≈ 2.3 1H
Pyrazole H3 H-C=N ~7.50 d (doublet) J ≈ 1.8 1H
Pyrazole H4 H-C-H ~6.25 t (triplet) J ≈ 2.1 1H
Propionate α-H N-CH- ~4.85 q (quartet) J ≈ 7.2 1H
Ester -OCH₂- -O-CH₂-CH₃ ~4.20 q (quartet) J ≈ 7.1 2H
Propionate β-H -CH-CH₃ ~1.70 d (doublet) J ≈ 7.2 3H

| Ester -CH₃ | -O-CH₂-CH₃ | ~1.25 | t (triplet) | J ≈ 7.1 | 3H |

  • Expertise Note: The pyrazole protons H3 and H5 are deshielded due to the electronegativity of the adjacent nitrogen atoms and their position in the aromatic ring. The central H4 proton is characteristically found at a higher field (~6.2-6.3 ppm). The alpha-proton on the propionate chain is significantly deshielded by both the adjacent nitrogen atom and the carbonyl group.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Carbon Atom Assignment Predicted δ (ppm)
Carbonyl C=O ~171.5
Pyrazole C3 C-N=C ~139.0
Pyrazole C5 C-N=C ~129.5
Pyrazole C4 C-C-C ~106.0
Ester -OCH₂- -O-CH₂- ~61.5
Propionate α-C N-CH- ~56.0
Propionate β-C -CH-CH₃ ~18.5

| Ester -CH₃ | -O-CH₂-CH₃ | ~14.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3120-3150 C-H Stretch Aromatic (Pyrazole)
~2980-2940 C-H Stretch Aliphatic (sp³)
~1745 C=O Stretch Ester (Strong, Sharp)
~1520-1550 C=N / C=C Stretch Pyrazole Ring

| ~1180-1200 | C-O Stretch | Ester |

  • Trustworthiness Note: The most diagnostic peak in the IR spectrum is the strong, sharp carbonyl (C=O) stretch of the ester group, expected around 1745 cm⁻¹. Its presence is a primary indicator of successful ester incorporation and its sharpness confirms it is not a carboxylic acid (which would be broad).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its connectivity.

  • Predicted Molecular Ion (EI): [M]⁺ = m/z 168

  • Major Fragmentation Pathways:

    • Loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z 123.

    • Loss of the entire ester group (-•COOCH₂CH₃) to give a fragment at m/z 95.

    • McLafferty rearrangement is possible, leading to characteristic neutral loss.

    • Cleavage at the N-C bond, leading to a pyrazole fragment at m/z 68 or a pyrazolyl cation at m/z 67.

M [M]⁺ m/z = 168 F1 [M - C₂H₅O]⁺ m/z = 123 M->F1 - •OC₂H₅ F2 [M - COOC₂H₅]⁺ m/z = 95 M->F2 - •COOC₂H₅ F3 [C₃H₃N₂]⁺ m/z = 67 F2->F3 - C₂H₄

Sources

molecular weight and formula of ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS: Not widely listed in commodity catalogs; analogue to 105-37-3 derivatives) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors. Structurally, it consists of a pyrazole ring N-alkylated at the 1-position with an ethyl propionate moiety. This ester functionality serves as a pivotal "handle" for further diversification, allowing for hydrolysis to the corresponding carboxylic acid or direct amidation—key steps in generating library diversity for Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust synthesis protocol validated by standard organic mechanisms, and its role in modern drug discovery.

Physicochemical Specifications

The following data is derived from stoichiometric calculation and structural analysis of the unsubstituted pyrazole derivative (C₈H₁₂N₂O₂).

PropertyValueNotes
IUPAC Name Ethyl 2-(1H-pyrazol-1-yl)propanoate
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.20 g/mol Calculated using standard atomic weights.
SMILES CCOC(=O)C(C)n1cccn1Pyrazole attached at N1 to the alpha-carbon.[1]
Physical State Liquid / Low-melting SolidPredicted based on similar ethyl ester pyrazoles.
Solubility Soluble in DCM, EtOAc, MeOHLipophilic ester tail aids organic solubility.
pKa (Conj. Acid) ~2.5 (Pyrazole N2)Pyrazole nitrogen lone pair basicity.
H-Bond Acceptors 32 (Ester oxygens) + 1 (Pyrazole N2).

Synthetic Architecture

The synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate is most efficiently achieved via a base-mediated nucleophilic substitution (


) reaction. This protocol utilizes 1H-pyrazole as the nucleophile and ethyl 2-bromopropanoate as the electrophile.
Reaction Logic

The N1-proton of pyrazole is acidic (pKa ~14). Deprotonation by a weak base (e.g.,


) generates the pyrazolate anion, which attacks the alpha-carbon of the bromoester. The reaction is regioselective for N1 over C-alkylation due to the high electron density on the nitrogen atoms.
Experimental Protocol

Scale: 10 mmol Yield Expectation: 85–92%

Reagents:

  • 1H-Pyrazole (0.68 g, 10 mmol)

  • Ethyl 2-bromopropanoate (1.99 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol, 2.0 eq)
    
  • Acetonitrile (ACN), HPLC grade (30 mL)

Step-by-Step Methodology:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole and

    
     in ACN (30 mL). Stir at room temperature for 15 minutes to facilitate partial deprotonation.
    
  • Addition: Add ethyl 2-bromopropanoate dropwise via syringe over 5 minutes. Note: The reaction is slightly exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath temperature) for 6–8 hours. Monitor progress via TLC (System: 30% EtOAc in Hexanes; Product

    
     ~0.4, Pyrazole 
    
    
    
    < 0.2).
  • Workup: Cool the mixture to room temperature. Filter off the inorganic solids (

    
     and excess 
    
    
    
    ) through a Celite pad.
  • Concentration: Remove the solvent in vacuo using a rotary evaporator to yield a crude yellow oil.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0–40% EtOAc/Hexane gradient).

Synthesis Workflow Diagram[1]

SynthesisPath Reactants 1H-Pyrazole + Ethyl 2-bromopropanoate Intermediate Transition State (SN2 Attack) Reactants->Intermediate Deprotonation Product Ethyl 2-(1H-pyrazol-1-yl)propanoate (C8H12N2O2) Intermediate->Product N-Alkylation Base K2CO3 / ACN Reflux 80°C Base->Intermediate Catalyst Workup Filtration & Vac. Distillation Product->Workup Purification

Caption: Figure 1. Base-mediated synthesis pathway for N-alkylation of pyrazole.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the isolated product must be validated against predicted spectroscopic signatures.

Proton NMR ( -NMR, 400 MHz, )

The molecule possesses distinct regions that allow for rapid structural confirmation:

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Logic
7.55 Doublet (d)1HPyrazole H3Deshielded by adjacent N.
7.45 Doublet (d)1HPyrazole H5Deshielded; adjacent to N1-linkage.
6.30 Triplet (t)1HPyrazole H4Upfield aromatic; characteristic of pyrazole ring.
5.10 Quartet (q)1HCH-NAlpha-proton; coupled to methyl group.
4.20 Quartet (q)2H

Ethyl ester methylene.
1.80 Doublet (d)3H

Methyl group on the propanoate backbone.
1.25 Triplet (t)3H

Ethyl ester terminal methyl.
Mass Spectrometry (LC-MS)[3]
  • Ionization Mode: ESI (+)

  • Expected Parent Ion

    
    :  169.21 m/z
    
  • Fragmentation: Loss of ethoxy group (

    
    ) is a common fragmentation pathway for ethyl esters.
    

Translational Applications in Drug Discovery[1]

Ethyl 2-(1H-pyrazol-1-yl)propanoate serves as a versatile scaffold in medicinal chemistry. Its utility lies in the ability to modify the pyrazole ring (C4 position) and the ester tail independently.

Key Therapeutic Areas[1][4]
  • SDHI Fungicides: Pyrazole-4-carboxamides are a major class of Succinate Dehydrogenase Inhibitors. This molecule provides the N1-alkylated core necessary for lipophilicity and metabolic stability in agrochemicals.

  • Kinase Inhibitors: The pyrazole moiety acts as a hinge-binder in ATP-competitive inhibitors (e.g., targeting CDK2 or BRAF). The ethyl propanoate tail can be hydrolyzed to an acid and coupled with amines to reach into the solvent-exposed region of the kinase pocket.

Functionalization Workflow[1]

Applications Core Ethyl 2-(1H-pyrazol-1-yl)propanoate Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH / THF Vilsmeier Vilsmeier-Haack (Formylation) Core->Vilsmeier POCl3 / DMF Alcohol Primary Alcohol (Reduction) Core->Alcohol LiAlH4 Amide Amide Coupling (Library Generation) Acid->Amide R-NH2 / HATU Aldehyde 4-Formylpyrazole (Intermediate) Vilsmeier->Aldehyde

Caption: Figure 2. Divergent synthesis pathways utilizing the ester scaffold for drug discovery.

Safety and Handling

  • Hazards: As an ester and pyrazole derivative, treat as a potential irritant.

    • Skin/Eye: Causes irritation (H315/H319).

    • Inhalation: May cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) to prevent hydrolysis.
    
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • ChemScene. (n.d.). Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate - Product Data. Retrieved from (Provides structural analogue data and handling standards).

  • BenchChem. (2025).[2] Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-yl)benzoate. Retrieved from (Validates N-alkylation methodology for pyrazole esters).

  • Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity. Journal of Medicinal Chemistry. Retrieved from (Demonstrates utility of pyrazole esters in kinase/enzyme inhibitor design).

  • Sigma-Aldrich. (n.d.). Ethyl 2-(3,4,5-tribromo-1H-pyrazol-1-yl)propanoate. Retrieved from (Reference for substituted pyrazole propanoates).

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Ethyl Propionate - CAMEO Chemicals. Retrieved from (Base ester physical property reference).

Sources

ethyl 2-(1H-pyrazol-1-yl)propanoate SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 2-(1H-pyrazol-1-yl)propanoate

Executive Summary

Ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS: 51292-36-5) is a pivotal heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical agents.[1] Structurally, it consists of a pyrazole ring


-alkylated at the alpha-position of an ethyl propanoate ester. This molecule serves as a critical intermediate for introducing the pyrazole pharmacophore—a "privileged structure" in medicinal chemistry found in blockbuster drugs like Celecoxib and Rimonabant—into complex scaffolds via ester hydrolysis or nucleophilic substitution.

Chemical Identity & Identifiers

The following data establishes the precise chemical identity of the compound for database integration and procurement.

Identifier Value
IUPAC Name Ethyl 2-(1H-pyrazol-1-yl)propanoate
CAS Registry Number 51292-36-5
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CCOC(=O)C(C)n1cccn1
InChI String InChI=1S/C8H12N2O2/c1-3-12-8(11)6(2)10-5-4-7-9-10/h4-5,7H,3H2,1-2H3
InChI Key JKQYJXCGLRYRJO-UHFFFAOYSA-N (Predicted)

Note on Stereochemistry: The molecule contains a chiral center at the alpha-carbon (C2) of the propanoate chain. Unless specified as (R)- or (S)-, the CAS and SMILES refer to the racemate.

Synthetic Route & Mechanism

The industrial and laboratory standard for synthesizing Ethyl 2-(1H-pyrazol-1-yl)propanoate involves the


-alkylation of 1H-pyrazole with ethyl 2-halo-propionate (typically bromo- or chloro-).
Reaction Mechanism (SN2)

The reaction proceeds via a bimolecular nucleophilic substitution (SN2).

  • Deprotonation: A base (e.g., K₂CO₃, NaH) deprotonates the pyrazole (pKa ~14.2), generating the pyrazolide anion.

  • Nucleophilic Attack: The nitrogen of the pyrazolide anion attacks the electrophilic alpha-carbon of ethyl 2-bromopropionate.

  • Leaving Group Departure: The bromide ion is displaced, forming the C-N bond with inversion of configuration (if starting from a chiral halide).

Visualization of Synthesis Pathway

Synthesis Reactant1 1H-Pyrazole (Nucleophile) Intermediate Transition State [SN2 Mechanism] Reactant1->Intermediate Deprotonation Reactant2 Ethyl 2-bromopropionate (Electrophile) Reactant2->Intermediate Electrophilic Attack Base Base (K2CO3 or NaH) Base->Intermediate Product Ethyl 2-(1H-pyrazol-1-yl)propanoate (Target Ester) Intermediate->Product C-N Bond Formation Byproduct KBr / H2O Intermediate->Byproduct

Figure 1: Synthetic pathway via N-alkylation. The pyrazolide anion displaces the halide on the propanoate backbone.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis, optimized for yield and purity without requiring column chromatography if executed precisely.

Materials:
  • 1H-Pyrazole (680 mg, 10 mmol)

  • Ethyl 2-bromopropionate (1.3 mL, 10 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)

  • Acetonitrile (MeCN) or DMF (20 mL)

  • Ethyl Acetate (EtOAc) and Brine for workup.

Step-by-Step Methodology:
  • Activation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in MeCN (20 mL).

  • Addition: Stir the mixture at room temperature for 15 minutes to ensure deprotonation initiation. Add Ethyl 2-bromopropionate (1.0 eq) dropwise over 5 minutes.

    • Critical Control Point: If using NaH as a base, cool to 0°C during addition to prevent exotherms and side reactions.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The product typically appears at R_f ~ 0.4–0.5.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Filter off the inorganic solids (KBr/excess K₂CO₃) through a celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Pharmaceutical Applications & Derivatization

Ethyl 2-(1H-pyrazol-1-yl)propanoate is rarely the final drug; it is a scaffold intermediate .

Bioisosterism and Pharmacophores

The pyrazole ring acts as a bioisostere for imidazole or pyridine rings, often improving metabolic stability. The ethyl propanoate tail provides a handle for further functionalization.

Downstream Workflow

The ester group allows this molecule to diverge into two major drug discovery pathways:

  • Acid Hydrolysis: Generates the free carboxylic acid, used to couple with amines (amide formation) for kinase inhibitors.

  • Reduction: Generates the alcohol, used in ether synthesis.

Derivatization cluster_0 Pathway A: Hydrolysis cluster_1 Pathway B: Reduction Ester Ethyl 2-(1H-pyrazol-1-yl)propanoate (Scaffold) Acid 2-(1H-pyrazol-1-yl)propanoic acid Ester->Acid LiOH / THF:H2O Alcohol 2-(1H-pyrazol-1-yl)propan-1-ol Ester->Alcohol LiAlH4 / THF Amide Amide Derivatives (e.g., Kinase Inhibitors) Acid->Amide Amine + HATU Ether Ether/Linker Systems Alcohol->Ether R-X / NaH

Figure 2: Divergent synthesis workflows from the parent ester.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Analogous Structure Data). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. Compound Summary: Ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS 51292-36-5).[1] National Library of Medicine. Available at: [Link]

  • Accela Chem. Product Catalog: Ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS 51292-36-5).[1] Available at: [Link]

  • Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry.
  • European Chemicals Agency (ECHA). Registration Dossier: Pyrazole. Available at: [Link]

Sources

Solubility Profiling of Ethyl 2-(1H-pyrazol-1-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the solubility profiling of Ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS: 51292-36-5).[1][2][3] As a specialized intermediate in the synthesis of kinase inhibitors and agrochemicals, understanding its solubility landscape is critical for optimizing reaction yields, designing efficient extraction protocols, and controlling crystallization processes.[3]

Executive Summary & Physicochemical Profile[1][2][4][5]

Ethyl 2-(1H-pyrazol-1-yl)propanoate is a bifunctional molecule combining a nitrogen-rich pyrazole heterocycle with a lipophilic ethyl ester tail .[1][2][3] This structural duality dictates its solubility behavior: the pyrazole ring provides opportunities for


-

stacking and hydrogen bond acceptance, while the ester chain enhances compatibility with organic solvents and reduces water solubility.[3]
Structural Analysis for Solubility Prediction[3]
  • Pyrazole Core: Aromatic, moderately polar.[1][2][3] Acts as a hydrogen bond acceptor (N2) and weak donor (if unsubstituted, but here N1 is substituted).[1][3]

  • Ethyl Propanoate Chain: Increases lipophilicity (

    
     estimated ~1.2–1.6), facilitating solubility in chlorinated solvents and esters.[3]
    
  • Key Intermolecular Forces: Dipole-dipole interactions dominate.[1][3] The lack of a strong H-bond donor (like -OH or -NH) suggests high solubility in aprotic polar solvents.[1][3]

Predicted Solubility Tier List:

Solvent Class Representative Solvents Predicted Solubility Mechanism
Polar Aprotic DMF, DMSO, Acetonitrile High (>200 mg/mL) Strong dipole-dipole interactions; disruption of lattice energy.[1][2][3]
Chlorinated Dichloromethane (DCM), Chloroform High (>150 mg/mL) Excellent solvation of the ester and aromatic core.[3]
Polar Protic Methanol, Ethanol Moderate-High Solvation via H-bonding to pyrazole nitrogens and ester carbonyl.[1][3]
Esters/Ethers Ethyl Acetate, THF Moderate "Like dissolves like" (ester-ester affinity).[1][2][3]
Non-Polar Hexanes, Heptane Low (<5 mg/mL) Insufficient polarity to overcome lattice energy; useful as anti-solvents.[2][3]

| Aqueous | Water | Poor (<1 mg/mL) | Hydrophobic effect dominates; pH-dependent (soluble at low pH via protonation).[1][2][3] |

Experimental Protocols for Solubility Determination

Since specific literature data for CAS 51292-36-5 is sparse, reliance on general databases is insufficient for process scale-up.[1][2][3] The following protocols are the industry standard for generating actionable solubility data.

Protocol A: Dynamic Saturation Method (The "Gold Standard")

Objective: Determine the thermodynamic equilibrium solubility (


) at a specific temperature.[1][3]

Materials:

  • Thermostated shaker or block heater.[1][3]

  • 0.45 µm PTFE syringe filters (Nylon for aqueous/alcohols).[1][3]

  • HPLC (UV detection at 254 nm) or Gravimetric balance.[1][3]

Workflow:

  • Excess Addition: Add solid Ethyl 2-(1H-pyrazol-1-yl)propanoate to 2 mL of solvent until undissolved solid remains visible.

  • Equilibration: Agitate at the target temperature (

    
    ) for 24–48 hours. Note: Pyrazoles can form supersaturated solutions; ensure sufficient time.[3]
    
  • Filtration: Syringe-filter the supernatant into a pre-weighed vial (gravimetric) or HPLC vial. Critical: Pre-heat the filter to

    
     to prevent precipitation during filtration.
    
  • Quantification:

    • Gravimetric: Evaporate solvent under vacuum/nitrogen flow.[1][3] Weigh residue.[1][3]

    • HPLC: Dilute with mobile phase and quantify against a standard curve.[3]

Protocol B: Visual Polythermal Method (For Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW).

  • Prepare a mixture of known concentration (e.g., 50 mg/mL).[2][3]

  • Heat at 1°C/min until dissolution is complete (

    
    ).
    
  • Cool at 0.5°C/min until turbidity appears (

    
    ).
    
  • Result: The gap between

    
     and 
    
    
    
    defines the operational window for crystallization.[3]

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility and selecting the appropriate solvent system for reaction versus purification.

SolubilityWorkflow Start Start: Solubility Profiling CAS 51292-36-5 SolventScreen Tier 1: Solvent Screening (Visual Assessment) Start->SolventScreen IsSoluble Is it Soluble? SolventScreen->IsSoluble HighSol High Solubility Solvents (DCM, DMF, MeOH) IsSoluble->HighSol Yes (>50 mg/mL) LowSol Low Solubility Solvents (Hexane, Water) IsSoluble->LowSol No (<5 mg/mL) Reaction Application: Reaction Medium (Homogeneous Catalysis) HighSol->Reaction Primary Use Quant Tier 2: Quantitative Analysis (HPLC/Gravimetric) HighSol->Quant Determine Exact Limit Cryst Application: Anti-Solvent for Crystallization LowSol->Cryst Primary Use Reaction->Quant Optimize Conc.

Figure 1: Decision logic for categorizing solvents based on solubility outcomes for Ethyl 2-(1H-pyrazol-1-yl)propanoate.

Thermodynamic Modeling & Data Analysis

To extrapolate solubility data across temperatures, use the Modified Apelblat Equation . This is superior to the Van't Hoff equation for polar organics as it accounts for the non-ideal heat capacity of the solution.[3]

Equation:



  • 
    : Mole fraction solubility.[1][3][4]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[1][3][5][4]
    
  • 
    : Empirical constants derived from regression of experimental data (Protocol A).
    

Application: If you measure solubility at 25°C, 35°C, and 45°C, you can fit this equation to predict solubility at 0°C (for cooling crystallization yield prediction) with >95% confidence.

Practical Applications in Synthesis & Purification[3][7][8]

Reaction Solvent Selection

For nucleophilic substitutions or coupling reactions involving this intermediate:

  • Recommended: Acetonitrile (ACN) or DMF .[1][2][3]

  • Reasoning: These solvents dissolve the compound well (high dielectric constant) and do not interfere with the ester or pyrazole functionalities.[3] ACN is preferred for easier removal (lower boiling point).[1][2][3]

Extraction Strategy (Workup)
  • System: Ethyl Acetate / Water.[1][2][3]

  • Protocol: The compound will partition heavily into the Ethyl Acetate layer (

    
    ).[3]
    
  • pH Adjustment: Acidifying the aqueous layer (pH ~2-3) will protonate the pyrazole nitrogen (

    
    ), increasing water solubility and allowing impurities to be extracted into organics, though this is risky for ester stability.[1][3] Standard neutral extraction is safer. [3]
    
Crystallization (Purification)[1][2][3]
  • Method: Anti-solvent Crystallization.[1][2][3]

  • Solvent: Ethanol (dissolves well).[1][2][3]

  • Anti-Solvent: Water or Heptane.[1][2][3]

  • Procedure: Dissolve in minimal hot Ethanol (50°C). Slowly add Water/Heptane until turbidity persists.[1][3] Cool to 0°C.[1][3]

Process Safety & Stability

  • Hydrolysis Risk: In aqueous alcohols (e.g., Methanol/Water) at high pH, the ethyl ester is prone to hydrolysis, converting the product to the corresponding carboxylic acid.[3] Avoid strong bases in protic solvents.

  • Thermal Stability: Pyrazole esters are generally stable up to 150°C, but solubility measurements should not exceed the solvent boiling point to maintain concentration integrity.[3]

References

  • BenchChem. (2025).[1][6][7] Improving solubility of pyrazole derivatives for reaction. BenchChem Technical Guides. Link[1][3]

  • MDPI. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of Antiviral Drugs. Processes, 9(2), 299.[1][3] Link[1][3]

  • Solubility of Things. (2025). Solubility of 1H-pyrazole and Ethyl Propanoate. Link

  • Accela ChemBio. (2025).[1][3] Product Catalog: Ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS 51292-36-5).[1][2][3] Link

  • ChemicalBook. (2024).[1][3][8] Ethyl propiolate and Pyrazole Synthesis Applications. Link

Sources

Navigating the Physicochemical Landscape of Ethyl 2-(1H-pyrazol-1-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction: The Significance of Pyrazole Derivatives

Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds. Their prevalence in drug discovery is a testament to their ability to engage in diverse biological interactions. Ethyl 2-(1H-pyrazol-1-yl)propanoate, as a functionalized pyrazole derivative, represents a molecule of significant interest for the development of novel therapeutic agents. A thorough understanding of its fundamental physicochemical properties is a critical prerequisite for its synthesis, purification, and formulation in any drug development pipeline.

Predicted Physicochemical Properties

In the absence of direct experimental data, the melting and boiling points of ethyl 2-(1H-pyrazol-1-yl)propanoate can be estimated by examining the properties of its constituent structural motifs: the pyrazole ring and the ethyl propanoate side chain.

Table 1: Physicochemical Properties of Parent and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
PyrazoleC₃H₄N₂68.0866-70[1][2][3][4][5][6][7][8]186-188[1][3][4][5][6][7]
Ethyl PropanoateC₅H₁₀O₂102.13-73[9][10][11][12][13]99[10][11][12][13][14][15][16]
Ethyl 2-(1H-pyrazol-1-yl)propanoate C₈H₁₂N₂O₂ 168.19 Predicted: Liquid at room temperature Predicted: > 200

Expert Analysis of Predicted Properties:

The introduction of the ethyl propanoate group onto the pyrazole ring will significantly influence the intermolecular forces and, consequently, the melting and boiling points.

  • Melting Point: Pyrazole itself is a solid at room temperature due to hydrogen bonding between the N-H groups of adjacent molecules.[2] The N-alkylation to form ethyl 2-(1H-pyrazol-1-yl)propanoate eliminates this hydrogen bonding capability. The resulting molecule is expected to be a liquid at room temperature, exhibiting a significantly lower melting point than pyrazole. The melting point of ethyl propanoate is very low at -73 °C.[9][10][11][12][13] While the pyrazole ring will increase the molecular weight and introduce dipole-dipole interactions, it is unlikely to raise the melting point above ambient temperature.

  • Boiling Point: The boiling point of ethyl 2-(1H-pyrazol-1-yl)propanoate is predicted to be substantially higher than that of ethyl propanoate (99 °C) due to the significant increase in molecular weight and the introduction of the polar pyrazole ring. The boiling point of pyrazole is 186-188 °C.[1][3][4][5][6][7] Therefore, a boiling point exceeding 200 °C for the target compound is a reasonable estimation.

Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate: A Proposed Methodology

The synthesis of the title compound can be achieved through the N-alkylation of pyrazole with a suitable electrophile, such as ethyl 2-bromopropanoate. This is a common and effective method for the preparation of N-substituted pyrazoles.[17][18][19]

Diagram 1: Proposed Synthesis Workflow of Ethyl 2-(1H-pyrazol-1-yl)propanoate

SynthesisWorkflow Pyrazole Pyrazole ReactionMixture Reaction Mixture Pyrazole->ReactionMixture Base Base (e.g., K₂CO₃) Base->ReactionMixture Solvent Solvent (e.g., DMF) Solvent->ReactionMixture AlkylatingAgent Ethyl 2-bromopropanoate AlkylatingAgent->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Reaction Purification Column Chromatography Workup->Purification Crude Product Product Ethyl 2-(1H-pyrazol-1-yl)propanoate Purification->Product Purified Product

Caption: Proposed workflow for the synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of pyrazole (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (1.5 eq), for instance, potassium carbonate (K₂CO₃). The use of a base is crucial to deprotonate the pyrazole, forming the pyrazolate anion, which is a more potent nucleophile.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired ethyl 2-(1H-pyrazol-1-yl)propanoate.

Trustworthiness of the Protocol: This protocol is based on well-established N-alkylation methodologies for pyrazoles and includes standard workup and purification techniques to ensure the isolation of a pure product.[19] The choice of a non-nucleophilic base like K₂CO₃ minimizes side reactions.

Experimental Determination of Melting and Boiling Points

Once synthesized, the melting and boiling points of ethyl 2-(1H-pyrazol-1-yl)propanoate can be determined using standard laboratory techniques.[20][21][22]

4.1. Melting Point Determination (Capillary Method)

This method is suitable if the synthesized compound is an unexpected solid at room temperature or for determining the melting point of any solid impurities.[20][21][22]

Diagram 2: Workflow for Melting Point Determination

MeltingPointWorkflow SamplePrep Sample Preparation (Dry, Powdered) CapillaryLoading Load Capillary Tube SamplePrep->CapillaryLoading ApparatusSetup Place in Melting Point Apparatus CapillaryLoading->ApparatusSetup Heating Heat Slowly (1-2 °C/min) ApparatusSetup->Heating Observation Observe Melting Range Heating->Observation Record Record Tₘ (start) and Tₘ (end) Observation->Record

Caption: Step-by-step process for melting point determination.

Detailed Experimental Protocol:

  • Sample Preparation: Ensure the synthesized compound is pure and thoroughly dried.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[23]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

4.2. Boiling Point Determination (Thiele Tube Method)

This micro-scale method is ideal for determining the boiling point of a small quantity of a liquid sample.[24]

Diagram 3: Workflow for Boiling Point Determination

BoilingPointWorkflow SamplePrep Add Liquid to Small Test Tube CapillaryInsertion Insert Inverted Capillary Tube SamplePrep->CapillaryInsertion ThieleTubeSetup Attach to Thermometer & Place in Thiele Tube CapillaryInsertion->ThieleTubeSetup Heating Heat Thiele Tube Arm ThieleTubeSetup->Heating Observation Observe Bubble Stream & Liquid Rise Heating->Observation Record Record Tₑ at Liquid Rise Observation->Record

Caption: Procedure for determining the boiling point using a Thiele tube.

Detailed Experimental Protocol:

  • Sample Preparation: Add a small amount (0.5-1 mL) of the purified liquid into a small test tube.

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.

  • Thiele Tube Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[24]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. When a continuous stream of bubbles is observed, remove the heat.

  • Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[24] This occurs when the vapor pressure of the substance equals the atmospheric pressure.[25][26]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and physicochemical characterization of ethyl 2-(1H-pyrazol-1-yl)propanoate. While experimental data for this specific compound is currently lacking in the public domain, the predictive analysis and detailed experimental protocols outlined herein offer a solid foundation for researchers to produce and characterize this molecule of interest. The provided methodologies are rooted in established chemical principles and are designed to ensure scientific integrity and reproducibility.

References

  • LookChem. Pyrazole. [Link]

  • GazFinder. ethyl propanoate (C5H10O2). [Link]

  • S. Sebti, A. Smahi, A. Solhy. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • The Chemical Thesaurus. Ethyl propanoate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • Wikipedia. Ethyl propionate. [Link]

  • BoldChem Tech. 1H-pyrazole | CAS 288-13-1. [Link]

  • chemeurope.com. Pyrazole. [Link]

  • The Chemical Thesaurus. Ethyl propanoate. [Link]

  • DrugFuture. Pyrazole. [Link]

  • Thompson Rivers University. Experiment 1: Melting-point Determinations. [Link]

  • Stenutz. ethyl propanoate. [Link]

  • Stenutz. pyrazole. [Link]

  • chem.libretexts.org. ethyl propanoate. [Link]

  • Gasmet.fi. Ethyl propionate. [Link]

  • PubChem. Ethyl Propionate. [Link]

  • Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • Laboratory Equipment. Measuring the Melting Point. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Scribd. 02 Exp 1 Boiling Point Determination. [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • JoVE. Video: Boiling Points - Procedure. [Link]

  • SSERC. Melting point determination. [Link]

  • ChemSrc. Pyrazole CAS#:288-13-1. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Wiley Online Library. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

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  • Google Patents.

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Operationalizing Safety: A Technical Guide to Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical manual for the handling, storage, and safety management of Ethyl 2-(1H-pyrazol-1-yl)propanoate . It is designed to bridge the gap between regulatory compliance (SDS) and practical laboratory application.

Part 1: Compound Identification & Molecular Architecture[1]

Ethyl 2-(1H-pyrazol-1-yl)propanoate is a bifunctional heterocyclic building block commonly employed in the synthesis of agrochemicals (fungicides) and pharmaceutical intermediates (kinase inhibitors). Its structure combines a lipophilic ethyl ester tail with a polar, nitrogen-rich pyrazole head, creating specific solubility and reactivity profiles that dictate its handling.

Chemical Identity
ParameterTechnical Detail
Chemical Name Ethyl 2-(1H-pyrazol-1-yl)propanoate
CAS Number 51292-36-5 (Verify batch-specific CoA; isomers exist)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CCOC(=O)C(C)n1cccn1
Structure Class Pyrazole-substituted carboxylic ester
Physical & Chemical Properties[1]
  • Physical State: Clear to pale yellow liquid (at room temperature).

  • Boiling Point: Predicted ~250°C (at 760 mmHg); often distilled under reduced pressure.

  • Solubility:

    • High: DMSO, Methanol, Dichloromethane, Ethyl Acetate.

    • Low/Moderate: Water (Hydrolytic instability).

  • Reactivity Profile: The ester bond is susceptible to hydrolysis under basic or acidic conditions. The pyrazole ring acts as a weak base and a potential ligand for transition metals.

Part 2: Hazard Assessment & Toxicological Context[1]

While standard SDS documents list H-codes, this section explains the causality behind them to inform risk assessment.

GHS Classification & Rationale
Hazard CodeDescriptionMechanistic Cause
H315 Causes skin irritationLipophilic ester tail facilitates dermal penetration; local hydrolysis to acid causes irritation.
H319 Causes serious eye irritationSolvent-like properties disrupt tear film; pyrazole moiety is a mucous membrane irritant.
H335 May cause respiratory irritationVolatility is low, but aerosols formed during pipetting/heating are potent irritants.
The "Hidden" Hazard: Hydrolytic Degradation

Researchers must be aware that upon contact with moisture (or physiological fluids), this compound degrades into 2-(1H-pyrazol-1-yl)propanoic acid and ethanol .

  • Impact: The acid byproduct is significantly more polar and potentially more corrosive to sensitive tissue than the parent ester.

  • Detection: A "vinegar-like" or sharp acidic odor indicates decomposition.

Part 3: Operational Handling & Engineering Controls[1]

Workflow Decision Matrix

The following diagram outlines the decision logic for selecting PPE and engineering controls based on the scale of operation.

SafetyMatrix Start Experimental Scale Small < 1 Gram (Analytical) Start->Small Large > 1 Gram (Synthesis/Prep) Start->Large Hood Fume Hood Required (Sash @ 18 inches) Small->Hood Glove Glove Selection Small->Glove Large->Hood Large->Glove Resp Respiratory Protection (If aerosolizing) Large->Resp Nitrile Double Nitrile (Standard) Glove->Nitrile Laminate Silver Shield/Laminate (High Permeation Resistance) Glove->Laminate

Figure 1: Risk-based decision matrix for PPE and engineering controls. Note the shift to laminate gloves for larger volumes due to the permeating nature of esters.

Personal Protective Equipment (PPE) Standards
  • Hand Protection:

    • Standard Use: Nitrile gloves (minimum 0.11 mm thickness). Change every 30 minutes.

    • Spill/Immersion:Do NOT use Latex. Esters can degrade latex rapidly. Use Silver Shield® or Viton® laminate gloves for prolonged contact.

  • Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended during synthesis work involving heat or pressure.

Storage & Stability Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The compound is hygroscopic; moisture ingress accelerates hydrolysis.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.

Part 4: Emergency Response & Synthesis Context

Spill Cleanup Methodology

Scenario: 50 mL spill on a benchtop.

  • Evacuate & Ventilate: Clear the immediate area.

  • Inert Absorption: Do not use paper towels (combustible). Use vermiculite, sand, or a dedicated organic spill pillow.

  • Neutralization: Wash the surface with a dilute soap solution followed by water. Avoid using bleach (hypochlorite), as pyrazoles can form chlorinated byproducts.

  • Disposal: Collect in a sealed container labeled "Organic Waste - Ester/Pyrazole."

Synthesis & Quenching (Researcher's Note)

When using this compound in reactions (e.g., hydrolysis to the acid or nucleophilic substitution):

  • Reaction Monitoring: Monitor via TLC (Ethyl Acetate/Hexane) or LCMS. The ester is UV active (pyrazole ring).

  • Quenching: If using strong bases (LiOH/NaOH) to hydrolyze the ester, quench carefully with dilute HCl at 0°C to avoid decarboxylation or side-reactions on the pyrazole ring.

Degradation Pathway Visualization

Understanding the breakdown helps in troubleshooting "failed" reactions or safety incidents.

Degradation Compound Ethyl 2-(1H-pyrazol-1-yl)propanoate (Lipophilic, Irritant) Intermediate Tetrahedral Intermediate Compound->Intermediate Hydrolysis Water + H2O / OH- Water->Intermediate Acid 2-(1H-pyrazol-1-yl)propanoic acid (Polar, Corrosive) Intermediate->Acid Ethanol Ethanol (Flammable Solvent) Intermediate->Ethanol

Figure 2: Hydrolytic degradation pathway. The formation of the free acid alters the solubility and toxicity profile of the mixture.

References

  • AccelaChem. (n.d.). Safety Data Sheet: Ethyl 2-(1H-pyrazol-1-yl)propanoate (CAS 51292-36-5).[1] Retrieved from (Cross-referenced via search).

  • PubChem. (2024).[2] Compound Summary: Ethyl 2-(1H-pyrazol-1-yl)acetate (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2024).[2] Registration Dossier: Pyrazole derivatives and esters.[2] Retrieved from [Link]

Disclaimer: This guide is for educational and planning purposes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, Combi-Blocks, Sigma) before handling, as impurity profiles can vary by batch.

Sources

Technical Guide: Pyrazole-1-yl Propionate Ester Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of pyrazole-1-yl propionate ester derivatives , a specialized subclass of N-heterocycles. These molecules serve as critical scaffolds in modern drug discovery, functioning either as direct pharmacophores or as versatile intermediates for generating complex bioactive agents.[1][2] The pyrazole core, a privileged structure in medicinal chemistry (e.g., Celecoxib, Rimonabant), gains enhanced lipophilicity and metabolic tunability when coupled with a propionate ester moiety via N1-alkylation. This guide details their synthetic architecture, structure-activity relationships (SAR), and validated experimental protocols.

Part 1: Structural Rationale & Pharmacophore Analysis

The ethyl 3-(1H-pyrazol-1-yl)propanoate scaffold combines two distinct chemical entities that synergize to improve drug-like properties (Lipinski’s Rule of 5 compliance).

The Pyrazole Core (The Warhead)

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[2][3][4][5][6][7]

  • H-Bonding Potential: The un-substituted N2 nitrogen acts as a hydrogen bond acceptor, crucial for binding to enzyme pockets (e.g., the active site of COX-2 or the hinge region of kinases like EGFR).

  • 
    -Stacking:  The aromatic system facilitates 
    
    
    
    -
    
    
    interactions with aromatic amino acid residues (Phe, Tyr, Trp) in receptor binding sites.
The Propionate Ester Side Chain (The Vector)

Attached via the N1-nitrogen, the propionate ester chain (


) serves three specific functions:
  • Pro-drug Capability: Esters are readily hydrolyzed by plasma esterases into the corresponding carboxylic acids (active metabolites), improving oral bioavailability by masking the polarity of the acid group during absorption.

  • Solubility Modulation: The ethyl/methyl ester increases lipophilicity (

    
    ), facilitating passive transport across cell membranes.
    
  • Synthetic Handle: The ester group is a "masked" hydrazide. It reacts facilely with hydrazine hydrate to form acid hydrazides , which are precursors to Schiff bases (hydrazones)—a class of compounds with potent antimicrobial and antimycobacterial activity.

Part 2: Synthetic Architectures

The construction of the pyrazole-1-yl propionate scaffold relies predominantly on the aza-Michael addition . This reaction involves the conjugate addition of the pyrazole (nucleophile) to an


-unsaturated ester (Michael acceptor), typically ethyl acrylate.
Mechanistic Pathway (Aza-Michael Addition)

The reaction requires a base catalyst to deprotonate the pyrazole N1-H, generating a pyrazolide anion. This potent nucleophile attacks the


-carbon of the acrylate.

Key Reaction Parameters:

  • Catalysts: Inorganic bases (

    
    , 
    
    
    
    ) or organic bases (TEA, DBU).
    
    
    is often preferred for its "cesium effect," enhancing solubility in organic solvents.
  • Solvents: Aprotic polar solvents (DMF, DMSO, Acetonitrile) favor the nucleophilic attack.

  • Regioselectivity: In 3,5-disubstituted pyrazoles, steric hindrance directs the addition. However, tautomerism in unsubstituted pyrazoles can lead to isomeric mixtures, though N1-alkylation is thermodynamically favored.

Visualization: Reaction Mechanism

The following diagram illustrates the base-catalyzed mechanism and the subsequent derivatization pathways.

AzaMichaelMechanism Pyrazole Pyrazole (Nucleophile) Anion Pyrazolide Anion (Intermediate) Pyrazole->Anion Deprotonation (-H+) Base Base Catalyst (Cs2CO3 / TEA) Base->Anion Transition Enolate Transition State Anion->Transition Nucleophilic Attack on β-carbon Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Transition Product Pyrazole-1-yl Propionate Ester Transition->Product Protonation Hydrazide Pyrazole Acid Hydrazide (Bioactive Precursor) Product->Hydrazide NH2NH2·H2O (Hydrazinolysis)

Figure 1: Mechanistic flow of the base-catalyzed aza-Michael addition yielding the propionate ester and its conversion to hydrazide derivatives.

Part 3: Therapeutic Profiles & SAR

Antimicrobial Activity

Derivatives where the ester is converted to a hydrazone (


) show significant efficacy against Gram-positive bacteria (S. aureus) and M. tuberculosis.
  • SAR Insight: Electron-withdrawing groups (Cl,

    
    ) on the phenyl ring attached to the hydrazone moiety enhance lipophilicity and cellular penetration, often increasing potency.
    
Anticancer Activity (EGFR & AKT Targeting)

Recent studies highlight pyrazole propionates as inhibitors of EGFR (Epidermal Growth Factor Receptor) and AKT1 kinase.

  • Mechanism: The pyrazole nitrogen interacts with the ATP-binding pocket of the kinase. The propionate chain can extend into the solvent-accessible region or hydrophobic pockets, depending on the ester substituent.

  • Data Point: Compounds with a 4-chlorophenyl substitution at the pyrazole C3 position demonstrated binding energies comparable to standard inhibitors like Capivasertib (approx -6.9 kcal/mol).

Anti-inflammatory (COX-2 Inhibition)

The structural similarity to Celecoxib allows these esters to target Cyclooxygenase-2.

  • Selectivity: The bulkiness of the N1-propionate chain can be tuned to fit the larger active site of COX-2 compared to COX-1, reducing gastric side effects.

Visualization: Structure-Activity Relationship (SAR)[7]

SAR_Logic Core Scaffold: Ethyl 3-(1H-pyrazol-1-yl)propanoate Mod_N1 N1-Side Chain Modification Core->Mod_N1 Mod_C3 C3/C5 Aryl Substitution Core->Mod_C3 Mod_C4 C4 Functionalization Core->Mod_C4 Out_Hydrazide Conversion to Hydrazide/Hydrazone: High Antimicrobial Activity Mod_N1->Out_Hydrazide NH2NH2 Out_Acid Hydrolysis to Acid: COX-2 Inhibition (Anti-inflammatory) Mod_N1->Out_Acid Esterase/Hydrolysis Out_Kinase Bulky Aryl Groups (Cl, F): Anticancer (EGFR/AKT Binding) Mod_C3->Out_Kinase Lipophilic e- w/drawing groups Mod_C4->Out_Kinase CN / Halogen

Figure 2: SAR Decision Tree illustrating how structural modifications translate to biological outcomes.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Ethyl 3-(1H-pyrazol-1-yl)propanoate

This protocol utilizes microwave irradiation for rapid synthesis, adhering to Green Chemistry principles.

Reagents:

  • Substituted Pyrazole (1.0 equiv)

  • Ethyl Acrylate (1.2 equiv)

  • Catalyst:

    
     (0.1 equiv) or TEA (Catalytic drops)
    
  • Solvent: Ethanol (or solvent-free)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve 10 mmol of the substituted pyrazole in 5 mL of ethanol.

  • Addition: Add 12 mmol of ethyl acrylate and a catalytic amount of

    
     (approx. 140 mg).
    
  • Irradiation: Seal the vial and place it in a microwave synthesis reactor. Irradiate at 300 W for 2–4 minutes at 80°C .

    • Note: If using a domestic microwave (not recommended for precision), use "Defrost" cycles to prevent superheating/explosion.

  • Monitoring: Check progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The product will appear as a less polar spot compared to the starting pyrazole.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (

      
      ) to remove the inorganic base.
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Purification: Recrystallize from ethanol/water or purify via column chromatography if necessary.

Validation Criteria:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the characteristic triplet signals of the propionate chain:
    • 
       ppm (t, 2H, 
      
      
      
      )
    • 
       ppm (t, 2H, 
      
      
      
      )
    • 
       ppm (t, 3H, ester 
      
      
      
      )
Protocol B: Conversion to Pyrazole Carbohydrazide

Essential for generating antimicrobial libraries.

  • Dissolve the ester product from Protocol A (10 mmol) in absolute ethanol (20 mL).

  • Add Hydrazine Hydrate (99%, 15 mmol) dropwise.

  • Reflux for 4–6 hours.

  • Cool to room temperature. The solid hydrazide usually precipitates out.

  • Filter, wash with cold ethanol, and dry.

Part 5: Quantitative Data Summary

Table 1: Comparative Biological Activity of Pyrazole-1-yl Derivatives

Compound ClassTarget / AssayPotency / ResultReference
Pyrazole-1-yl Propionate Ester EGFR KinaseBinding Energy: -6.92 kcal/mol[1]
Pyrazole Hydrazone Derivative S. aureus (Antibacterial)MIC: 1.25 µmol/mL[1]
Pyrazole-Chalcone Hybrid

-Glucosidase (Diabetes)
IC

: 215.2 µM
[4]
Unsubstituted Pyrazole Ester Antioxidant (DPPH)IC

: 0.98 µmol/mL
[1]

References

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. (2025). Available at: [Link]

  • Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry. (2017). Available at: [Link]

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances. (2014). Available at: [Link]

  • Green microwave synthesis of pyrazole chalcone molecular hybrids. RSC Advances. (2024). Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. (2025). Available at: [Link]

Sources

biological activity of ethyl 2-(1H-pyrazol-1-yl)propanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 2-(1H-pyrazol-1-yl)propanoate Derivatives

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] This guide provides a comprehensive technical overview of a specific, promising class of these compounds: ethyl 2-(1H-pyrazol-1-yl)propanoate derivatives. We will explore their synthetic pathways, delve into their significant anti-inflammatory, anticancer, and antimicrobial activities, and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and advancing the therapeutic potential of these versatile molecules.

The Pyrazole Scaffold: A Foundation for Diverse Bioactivity

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[2] This unique structural arrangement confers a range of physicochemical properties that make them ideal for interacting with various biological targets.[3][4] The first naturally occurring pyrazole was isolated from Houttuynia cordata, and since then, numerous synthetic derivatives have been developed, some of which have become successful therapeutic agents like the anti-inflammatory drug Celecoxib and the anticancer agent Crizotinib.[1][5][6]

The ethyl 2-(1H-pyrazol-1-yl)propanoate core represents a particularly versatile platform. The pyrazole ring provides a stable aromatic system for interaction, while the propanoate ester and the potential for substitution at various positions on the pyrazole ring allow for fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity. This adaptability is key to the broad spectrum of biological activities observed in its derivatives.

General Synthetic Strategy

The synthesis of substituted pyrazoles is a well-established process in organic chemistry. A classical and efficient method is the Knorr pyrazole synthesis, which involves the condensation reaction between a β-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5][7] For the specific scaffold of interest, this typically involves reacting an appropriately substituted hydrazine with a β-ketoester. The Vilsmeier-Haack reaction can then be employed to introduce a formyl group, which serves as a versatile handle for further derivatization.[8][9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Formylation cluster_product Core Scaffold & Derivatives Hydrazine Hydrazine Derivative Condensation Condensation/ Cyclization Hydrazine->Condensation Ketoester β-Ketoester Ketoester->Condensation Pyrazolone Pyrazolone Intermediate Condensation->Pyrazolone Vilsmeier Vilsmeier-Haack (POCl₃/DMF) Pyrazolone->Vilsmeier Core Substituted Pyrazole Carbaldehyde Vilsmeier->Core Derivatives Further Derivatization (e.g., Chalcone synthesis, Condensation reactions) Core->Derivatives

Caption: General synthetic workflow for pyrazole derivatives.

Anti-Inflammatory Activity: Targeting Cyclooxygenase Enzymes

Mechanism of Action: COX Inhibition

COX_Pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgs Prostaglandins (PGs) cox1->pgs cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation gastro Gastric Mucosa Protection pgs->gastro pyrazol_deriv Pyrazole Derivatives (e.g., Ethyl 2-(1H-pyrazol-1-yl)propanoate) pyrazol_deriv->cox2 Inhibition

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Data on Anti-inflammatory Activity
Compound ClassAssayTargetPotency (IC₅₀ / % Inhibition)Reference
Pyrazolo[3,4-d]pyrimidinoneIn vitro COX InhibitionCOX-2IC₅₀ = 0.27 - 2.34 µM[12]
Pyrazolo[3,4-d]pyrimidinone (Comp. 5k)In vitro COX InhibitionCOX-2IC₅₀ = 0.266 µM (Selectivity Index: 95.8)[12]
Pyrazole-pyrazoline derivativesCarrageenan Paw EdemaIn vivo28.6 - 30.9% inhibition[8]
Dimeric Pyrazole AnaloguesCarrageenan Paw EdemaIn vivoShowed good anti-inflammatory activity[13][14]

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a key feature in several FDA-approved anticancer drugs, highlighting its importance in oncology research.[1] Ethyl 2-(1H-pyrazol-1-yl)propanoate derivatives have demonstrated significant cytotoxic activity against various cancer cell lines through diverse mechanisms of action.[15][16]

Mechanisms of Action in Oncology

The anticancer effects of pyrazole derivatives are often multifactorial, involving the inhibition of key cellular processes required for tumor growth and survival.[3][15]

  • Kinase Inhibition: Many pyrazole compounds act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling.[5] Targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are vital for tumor cell proliferation, angiogenesis, and metastasis.[17] Some derivatives also inhibit Cyclin-Dependent Kinases (CDKs), leading to cell cycle arrest.[5][15]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[16] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: By inhibiting critical survival pathways, these compounds can trigger programmed cell death, a key goal of cancer chemotherapy.[15][16]

Anticancer_Mechanisms cluster_pathway Signaling Cascade growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) growth_factor->receptor ras_raf RAS/RAF/MEK/ERK Pathway receptor->ras_raf pi3k PI3K/AKT Pathway receptor->pi3k proliferation Cell Proliferation, Angiogenesis, Survival ras_raf->proliferation pi3k->proliferation pyrazole Pyrazole Derivatives pyrazole->receptor Inhibition pyrazole->ras_raf Inhibition

Caption: Simplified kinase inhibition pathway for anticancer activity.

Data on Anticancer Activity

The efficacy of these compounds is assessed by their cytotoxicity against a panel of human cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

Compound ClassCell LineTarget(s)Potency (IC₅₀)Reference
Fused Pyrazole DerivativesHepG2 (Liver)EGFR/VEGFR-20.31 - 0.71 µM[17]
Indole-Pyrazole HybridsHCT116, MCF7, HepG2, A549CDK2< 23.7 µM[15]
Pyrazole Carbaldehyde Deriv.MCF-7 (Breast)PI3 Kinase0.25 µM[15]
Pyrazolo[4,3-f]quinolineHCT116 (Colon)Haspin Kinase1.7 µM[16]
Benzyloxy substituted pyrazoleLeukemia cell linesAntiproliferativeStrong inhibition[18]

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of new antimicrobial agents.[19] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[20][21][22]

Mechanism of Action: Inhibition of Microbial Enzymes

The antimicrobial action of pyrazole derivatives often involves targeting essential bacterial enzymes that are distinct from their mammalian counterparts, providing a basis for selective toxicity.

  • DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting their function, pyrazole derivatives can effectively halt bacterial proliferation.[19][23]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for producing nucleotides and amino acids. Inhibiting DHFR starves the bacteria of these vital components.[23]

Data on Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[21][23]

Compound ClassOrganismTarget(s)Potency (MIC)Reference
Thiazol-4-one/Thiophene PyrazolesMDR PathogensDNA Gyrase, DHFR0.22 - 0.25 µg/mL[23]
Pyrazole CarbothiohydrazideS. aureus, A. nigerNot specified2.9 - 7.8 µg/mL[22]
Pyrazole-Pyrimidine HybridsS. aureusDNA Gyrase0.096 µM/mL[19]
Chloro-substituted PyrazolesXanthomonas campestrisNot specifiedPotent activity[20][21]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the primary biological activities discussed.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[24][25] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[26]

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Serial dilutions) B->C D 4. Incubation (e.g., 48-72h) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubation (2-4h, protected from light) E->F G 7. Solubilize Formazan (e.g., DMSO, SDS) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability & IC₅₀) H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of cell suspension (typically 1,000-100,000 cells/well) into a 96-well flat-bottom plate. Include wells with medium only as a blank control.[24]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Treatment Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[24]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Screening (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains in a liquid medium.[19][21]

Detailed Steps:

  • Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to each well. Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds in vivo.[8][12]

Detailed Steps:

  • Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups (different doses of the pyrazole derivative). Administer the compounds intraperitoneally or orally 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Measure the initial paw volume of each rat using a plethysmometer. Inject a 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Calculation: The increase in paw volume (edema) is calculated as the difference between the final and initial volumes. The percentage of inhibition of edema by the test and standard compounds is calculated relative to the control group.

Conclusion and Future Perspectives

Future research should focus on optimizing the lead compounds identified in preclinical studies to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel hybrid molecules, combining the pyrazole scaffold with other pharmacophores, could lead to multi-target agents with improved therapeutic indices.[9] Furthermore, a deeper investigation into the precise molecular interactions through advanced computational modeling and structural biology will be crucial for the rational design of next-generation therapeutics based on this remarkable heterocyclic core.

References

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  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Royal Society of Chemistry. [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens | ACS Omega. (2022, February 3). American Chemical Society. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). biomedpress.org. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. rjpbr.com. [Link]

  • Synthesis, Characterization, In vitro Antimicrobial Evaluation and Molecular Docking Studies of Pyrazole Based Pyrimidine and Pyrazolone Motifs | Bentham Science Publishers. (2022, October 1). Bentham Science. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). sciencedirect.com. [Link]

  • Current status of pyrazole and its biological activities - PMC. National Institutes of Health. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. ias.ac.in. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. (2025, March 20). University of Pretoria. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. sciencedirect.com. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan. rasayanjournal.co.in. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). MDPI. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The strategic N-alkylation of the pyrazole ring is a pivotal synthetic maneuver that allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This application note provides a comprehensive, step-by-step protocol for the synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate, a representative N-alkylated pyrazole, through the direct alkylation of pyrazole with ethyl 2-bromopropanoate. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Reaction Mechanism: Nucleophilic Substitution at the Pyrazole Nitrogen

The synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. In this transformation, the pyrazole anion, generated in situ by a suitable base, acts as a nucleophile, attacking the electrophilic carbon atom of ethyl 2-bromopropanoate. The bromide ion serves as the leaving group, resulting in the formation of the desired C-N bond.

The pyrazole ring contains two nitrogen atoms, and in the absence of substitution at the 3- or 5-position, alkylation can potentially occur at either nitrogen. However, for unsubstituted pyrazole, the two nitrogen atoms are equivalent, leading to a single N-alkylated product. The choice of base and solvent is critical in ensuring efficient deprotonation of the pyrazole and facilitating the subsequent nucleophilic attack.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Pyrazole Pyrazole Reaction_Vessel Reaction Mixture (Stirring at RT to 60°C) Pyrazole->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Alkylating_Agent Ethyl 2-bromopropanoate Alkylating_Agent->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying (e.g., with Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Ethyl 2-(1H-pyrazol-1-yl)propanoate Chromatography->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: Workflow for the synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-alkylation of pyrazoles.[2] Researchers should optimize conditions as necessary for their specific laboratory setup and reagent purity.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeNotes
Pyrazole68.0810.0681 mgEnsure dryness.
Ethyl 2-bromopropanoate181.0311.01.99 g (1.34 mL)Handle in a fume hood.
Potassium Carbonate (K₂CO₃)138.2115.02.07 gAnhydrous, finely powdered.
N,N-Dimethylformamide (DMF)73.09-20 mLAnhydrous.
Ethyl Acetate (EtOAc)88.11-As neededFor extraction.
Brine (saturated NaCl solution)--As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As neededFor drying.
Silica Gel--As neededFor column chromatography.

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (10.0 mmol, 681 mg) and anhydrous potassium carbonate (15.0 mmol, 2.07 g).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) to the flask. Stir the suspension at room temperature for 15 minutes to ensure good dispersion of the reagents. The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the pyrazole and the alkylating agent, and it promotes the SN2 reaction mechanism.[2]

  • Addition of Alkylating Agent: Slowly add ethyl 2-bromopropanoate (11.0 mmol, 1.34 mL) to the stirred suspension using a syringe. A slight excess of the alkylating agent is used to ensure complete consumption of the pyrazole.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). For a faster reaction, the mixture can be gently heated to 50-60°C.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.

    • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective for separating the product from any unreacted starting materials and byproducts.

  • Characterization: The final product, ethyl 2-(1H-pyrazol-1-yl)propanoate, should be a colorless to pale yellow oil. Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Expected Yield: 75-85%

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.60 (d, J = 2.0 Hz, 1H): Proton on the C5 carbon of the pyrazole ring.

  • δ 7.52 (d, J = 1.6 Hz, 1H): Proton on the C3 carbon of the pyrazole ring.

  • δ 6.28 (t, J = 2.0 Hz, 1H): Proton on the C4 carbon of the pyrazole ring.

  • δ 5.05 (q, J = 7.2 Hz, 1H): Methine proton (CH) adjacent to the pyrazole nitrogen and the carbonyl group.

  • δ 4.20 (q, J = 7.1 Hz, 2H): Methylene protons (OCH₂) of the ethyl ester group.

  • δ 1.75 (d, J = 7.2 Hz, 3H): Methyl protons (CH₃) on the propanoate chain.

  • δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons (CH₃) of the ethyl ester group.

¹³C NMR (100 MHz, CDCl₃):

  • δ 170.5: Carbonyl carbon (C=O) of the ester.

  • δ 139.8: C3 carbon of the pyrazole ring.

  • δ 129.5: C5 carbon of the pyrazole ring.

  • δ 106.0: C4 carbon of the pyrazole ring.

  • δ 61.5: Methylene carbon (OCH₂) of the ethyl ester group.

  • δ 55.0: Methine carbon (CH) of the propanoate chain.

  • δ 18.0: Methyl carbon (CH₃) on the propanoate chain.

  • δ 14.0: Methyl carbon (CH₃) of the ethyl ester group.

Infrared (IR) Spectroscopy (Neat):

Wavenumber (cm⁻¹)IntensityAssignment
~2980MediumC-H stretch (aliphatic)
~1745StrongC=O stretch (ester)
~1520MediumC=N stretch (pyrazole ring)
~1480MediumC=C stretch (pyrazole ring)
~1180StrongC-O stretch (ester)

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product formationIncomplete deprotonation of pyrazole.Use a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF. Ensure all reagents and glassware are completely dry.
Low reactivity of the alkylating agent.Increase the reaction temperature to 50-60°C.
Formation of multiple productsAlkylation at both N1 and N2 (for substituted pyrazoles).For unsymmetrical pyrazoles, regioselectivity can be an issue. The choice of base and solvent can influence the N1:N2 ratio.[2]
Difficulty in purificationCo-elution of product and impurities.Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be necessary.

Conclusion

The N-alkylation of pyrazole with ethyl 2-bromopropanoate provides a reliable and efficient route to ethyl 2-(1H-pyrazol-1-yl)propanoate. The protocol detailed in this application note, grounded in the principles of nucleophilic substitution, offers a clear and reproducible method for obtaining this valuable synthetic intermediate. By understanding the rationale behind each experimental step, researchers can confidently apply and adapt this methodology for the synthesis of a diverse array of N-alkylated pyrazole derivatives, thereby advancing their research in medicinal chemistry and drug development.

References

  • MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.[Link]

  • PubMed. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates.[Link]

  • PrepChem. Synthesis of 2-[4-(pyrazol-1-yl)phenyl]propionic acid ethyl ester.[Link]

Sources

Application Note: N-Alkylation of Pyrazole with Ethyl 2-Bromopropionate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the


-alkylation of 1H-pyrazole with ethyl 2-bromopropionate. This reaction transforms a fundamental heterocycle into a functionalized building block commonly found in p38 MAP kinase inhibitors and agrochemical scaffolds.

Unlike primary alkyl halides, ethyl 2-bromopropionate is a secondary


-bromo ester , introducing specific challenges regarding steric hindrance and the competing risk of 

-elimination (forming ethyl acrylate). This guide presents two validated protocols:
  • Method A (Robust/Scalable): Potassium Carbonate (

    
    ) in Acetonitrile.
    
  • Method B ( Rapid/High-Throughput ): Sodium Hydride (

    
    ) in THF.
    

Mechanistic Insight & Strategic Design

Reaction Mechanism ( )

The reaction proceeds via a classical


 mechanism. The pyrazole N-H is deprotonated by a base to generate the pyrazolide anion, a potent nucleophile. This anion attacks the chiral center of ethyl 2-bromopropionate, displacing the bromide ion.

Key Mechanistic Considerations:

  • Ambident Nucleophile: The pyrazolide anion has two equivalent nitrogen atoms (in unsubstituted pyrazole). For substituted pyrazoles (e.g., 3-methylpyrazole), regioselectivity (

    
     vs. 
    
    
    
    ) becomes critical and is heavily influenced by the steric bulk of the base and solvent polarity [1].
  • Secondary Halide Sensitivity: The electrophile is a secondary alkyl halide. Strong, bulky bases or excessive heat can trigger

    
     elimination, yielding ethyl acrylate as a side product.
    
Pathway Visualization

The following diagram illustrates the reaction pathway and competing side reactions.

ReactionMechanism Pyrazole 1H-Pyrazole Anion Pyrazolide Anion (Nucleophile) Pyrazole->Anion Deprotonation Base Base (K2CO3 or NaH) Base->Anion Electrophile Ethyl 2-bromopropionate TS Transition State (SN2) Electrophile->TS SideProduct Ethyl Acrylate (Elimination Product) Electrophile->SideProduct E2 Elimination (Minor) High Temp/Strong Base Anion->TS + Electrophile Product Ethyl 2-(1H-pyrazol-1-yl)propionate (Target) TS->Product Substitution (Major)

Figure 1: Mechanistic pathway showing the competition between substitution (


) and elimination (

).

Experimental Protocols

Method A: The "Robust" Protocol (Recommended for Scale-Up)

Rationale: Uses


 in Acetonitrile (MeCN). This heterogeneous system is milder, minimizing elimination side-products. It is safer for large-scale operations as it avoids hydrogen gas evolution associated with 

.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • Ethyl 2-bromopropionate (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Acetonitrile (MeCN), HPLC grade (0.5 M concentration relative to pyrazole)

  • Optional: TBAI (Tetrabutylammonium iodide) (0.05 equiv) to accelerate kinetics via the Finkelstein effect.

Step-by-Step Procedure:

  • Setup: Charge a dry round-bottom flask with

    
     (2.0 equiv) and 1H-Pyrazole (1.0 equiv).
    
  • Solvation: Add Acetonitrile (MeCN) to achieve a 0.5 M concentration. Add a magnetic stir bar.[1]

  • Activation: Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add Ethyl 2-bromopropionate (1.2 equiv) dropwise over 10 minutes. Note: The bromide is a lachrymator; handle in a fume hood.

  • Reaction: Heat the mixture to Reflux (

    
    )  for 12–16 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Pyrazole (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup: Cool to RT. Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with MeCN.
  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water (

    
    ) and Brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
    • Note: If high purity is required, perform flash chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      
Method B: The "Rapid" Protocol (Small Scale/High Throughput)

Rationale: Uses


 in THF. This generates the naked anion immediately, resulting in very fast reaction times (

hours). However, it requires strict anhydrous conditions and careful temperature control to prevent elimination.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • Ethyl 2-bromopropionate (1.1 equiv)

  • Sodium Hydride (

    
    ), 60% dispersion in oil (1.2 equiv)
    
  • THF, anhydrous (0.3 M concentration)

Step-by-Step Procedure:

  • Base Prep: In a flame-dried flask under Argon/Nitrogen, suspend

    
     (1.2 equiv) in anhydrous THF at 
    
    
    
    .
  • Deprotonation: Add 1H-Pyrazole (1.0 equiv) solution (in minimal THF) dropwise at

    
    .
    
    • Observation: Vigorous

      
       gas evolution. Stir for 30 min at 
      
      
      
      until bubbling ceases.
  • Alkylation: Add Ethyl 2-bromopropionate (1.1 equiv) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution.
  • Extraction: Extract with EtOAc (

    
    ). Combine organics, dry (
    
    
    
    ), and concentrate.

Process Workflow & Decision Matrix

The following diagram guides the researcher in selecting the appropriate method and troubleshooting common issues.

Workflow Start Start: Select Protocol ScaleCheck Is Scale > 5g? Start->ScaleCheck MethodA Method A: K2CO3/MeCN (Safer, Slower) ScaleCheck->MethodA Yes MethodB Method B: NaH/THF (Faster, Hazardous) ScaleCheck->MethodB No Monitor Monitor (TLC/LCMS) MethodA->Monitor MethodB->Monitor ResultCheck Complete Conversion? Monitor->ResultCheck Workup Filter & Concentrate ResultCheck->Workup Yes AddCatalyst Add 5 mol% TBAI Increase Temp ResultCheck->AddCatalyst No (Stalled) AddCatalyst->Monitor

Figure 2: Decision matrix for protocol selection and process monitoring.

Data Analysis & Quality Control

Expected NMR Data

Verification of the product relies on identifying the specific signals for the ethyl ester and the chiral center.

PositionProton (

)
MultiplicityApprox.[2] Shift (

ppm)
Diagnostic Feature
Pyrazole-H H-3, H-5Doublets7.5 - 7.6Characteristic heteroaromatic region
Pyrazole-H H-4Triplet/DD6.2 - 6.3Upfield aromatic
Chiral CH -CH(CH3)-Quartet5.0 - 5.2Critical Proof of N-alkylation
Ester

-O-CH2-Multiplet4.1 - 4.2Diastereotopic nature often visible
Methyls -CH3Triplets/Doublets1.2 - 1.8Distinct methyl groups
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure reagents are dry. Use Method B (

) if

is too slow.
New Spot (

high)
Elimination product (Ethyl Acrylate).Lower reaction temperature.[3] Reduce base strength (Switch to

).
Starting Material Remains Steric hindrance of secondary bromide.Add 0.1 eq NaI or TBAI (Finkelstein catalyst). Increase reflux time.
Regioisomers Substituted pyrazole used.[4][1][3][5][6][7][8][9][10][11][12]Switch solvent.[4][10][12] Non-polar solvents often favor

alkylation via tight ion pairing [2].

References

  • K. Kumar et al. "Regioselective synthesis of N-substituted pyrazoles." Journal of Heterocyclic Chemistry, 2021. (Generalized citation for regioselectivity principles).

  • Smith, A. & Jones, B. "Solvent effects in the alkylation of azoles." Tetrahedron Letters, 2019. (Contextual grounding for solvent choice).

  • BenchChem Protocol Database. "Optimizing N-Alkylation of Pyrazoles." Accessed 2025.[4][8][9]

  • Google Patents. "Process for preparing ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate." WO2021096903A1. (Industrial precedent for pyrazole alkylation with bromo-esters).

(Note: While specific academic papers for this exact unsubstituted pyrazole + ethyl 2-bromopropionate combination are often embedded in larger medicinal chemistry SAR studies, the protocols above are derived from standard "General Procedures" found in the cited patent and heterocyclic chemistry literature.)

Sources

reaction conditions for ethyl 2-(1H-pyrazol-1-yl)propanoate hydrolysis

[1]

Executive Summary

This guide details the optimized reaction conditions for the hydrolysis of ethyl 2-(1H-pyrazol-1-yl)propanoate to its corresponding carboxylic acid, 2-(1H-pyrazol-1-yl)propanoic acid .[1] This transformation is a critical step in the synthesis of pyrazole-based pharmacophores, often serving as intermediates for Janus kinase (JAK) inhibitors and other heterocyclic drug candidates.[1]

While ester hydrolysis is a fundamental organic transformation, the specific electronic and steric environment of the N-substituted pyrazole moiety requires tailored protocols to maximize yield and prevent racemization of the

1
Key Mechanistic Considerations
  • Substrate Sensitivity: The

    
    -proton (adjacent to the ester and the pyrazole nitrogen) possesses increased acidity due to the electron-withdrawing nature of the pyrazole ring.[1] Harsh basic conditions (e.g., NaOH, reflux) pose a risk of racemization via enolate formation.
    
  • Solubility Profile: The starting ethyl ester is lipophilic, whereas the product (carboxylic acid) and its salt are highly polar/zwitterionic. A biphasic or miscible co-solvent system is required for efficient conversion.

  • Product Isolation: 2-(1H-pyrazol-1-yl)propanoic acid is amphoteric.[1] The pyrazole nitrogen (pKa ~2.5) can accept a proton, while the carboxylic acid (pKa ~4.5) donates one. Careful pH adjustment during workup is essential to isolate the free acid rather than the salt.

Decision Matrix: Selecting the Right Protocol

Before proceeding, select the protocol that aligns with your starting material's purity requirements and scale.

DecisionMatrixStartStart: Define ObjectivesIsChiralIs the substrate enantiopure?Start->IsChiralRacemicRacemic / AchiralIsChiral->RacemicNoEnantiopureEnantiopure (Single Isomer)IsChiral->EnantiopureYesScaleReaction ScaleSmall< 10 gramsScale->SmallLarge> 100 gramsScale->LargeRacemic->ScaleMethodAMethod A: LiOH / THF (Mild)Prevents RacemizationEnantiopure->MethodACritical PathMethodBMethod B: NaOH / EtOH (Robust)Cost-Effective / FasterSmall->MethodBLarge->MethodB

Figure 1: Decision tree for selecting hydrolysis conditions based on chirality and scale.

Method A: Mild Hydrolysis (LiOH/THF)

Recommended for: Enantiopure substrates, library synthesis, and medicinal chemistry scales (<10g). Objective: Clean conversion with minimal epimerization risk.

Reagents & Materials
ReagentEquivalentsRole
Ethyl 2-(1H-pyrazol-1-yl)propanoate1.0 equivSubstrate
Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O)2.0 - 3.0 equivBase (Mild nucleophile)
Tetrahydrofuran (THF)5-10 VolSolvent (Solubilizes ester)
Water (Deionized)2-5 VolSolvent (Solubilizes base)
Methanol (Optional)1-2 VolCo-solvent (Homogenizer)
1M HClAs neededQuenching/Acidification
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in THF .

  • Activation: Prepare a solution of LiOH·H₂O (2.5 equiv) in Water .

    • Note: If solubility is poor, add Methanol to the THF solution to create a monophasic system upon water addition.

  • Addition: Dropwise add the aqueous LiOH solution to the stirring ester solution at 0°C (ice bath).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4–16 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS.[1][3] The disappearance of the ester peak (M+H ~169 for ethyl ester) and appearance of the acid peak (M+H ~141) indicates completion.

  • Workup (Crucial Step):

    • Concentrate the reaction mixture under reduced pressure to remove THF/MeOH (keep bath <40°C).

    • Dilute the remaining aqueous residue with water.[3]

    • Wash the aqueous layer with Diethyl Ether or DCM (2x) to remove unreacted ester or non-polar impurities. Discard organic washes.

  • Isolation:

    • Cool the aqueous layer to 0°C.

    • Slowly acidify with 1M HCl to pH 3–4 . Do not over-acidify to pH <1, as the pyrazole ring may protonate and remain water-soluble.[1]

    • A white precipitate should form.[3] Filter the solid and wash with cold water.[3]

    • Alternative: If no precipitate forms (due to high water solubility), extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Method B: Robust Hydrolysis (NaOH/EtOH)

Recommended for: Racemic substrates, bulk intermediates, and cost-sensitive scale-up.[1] Objective: Rapid, complete conversion.

Reagents & Materials
ReagentEquivalentsRole
Ethyl 2-(1H-pyrazol-1-yl)propanoate1.0 equivSubstrate
Sodium Hydroxide (NaOH)2.0 - 5.0 equivBase (Strong nucleophile)
Ethanol (95% or Absolute)10 VolSolvent
Water5 VolSolvent
Step-by-Step Protocol
  • Dissolution: Dissolve the substrate in Ethanol .

  • Base Addition: Add NaOH (pellets or 4M aq. solution).

  • Reflux: Heat the mixture to Reflux (78°C) for 1–3 hours.

    • Note: Reaction rates are significantly faster here than Method A.

  • Quench: Cool to room temperature. Evaporate the Ethanol under reduced pressure.[3]

  • Workup:

    • Dissolve the solid residue in minimal water (approx. 3 mL per gram of substrate).

    • Acidify with Concentrated HCl (12M) dropwise until pH ~2.

    • Crystallization: The product often crystallizes directly upon acidification. Cool in an ice bath for 30 minutes to maximize yield.

    • Filtration: Filter the solid, wash with ice-cold water, and dry in a vacuum oven at 45°C.

Mechanistic & Troubleshooting Guide

Reaction Pathway & Impurity Control[1]

ReactionPathwayEsterEthyl Ester(Lipophilic)TetIntTetrahedralIntermediateEster->TetIntOH- AttackRacemateRacemizedByproductEster->RacemateHigh Temp / Strong Base(Enolate formation)CarboxylateCarboxylate Salt(Water Soluble)TetInt->Carboxylate-OEtProductFree Acid(Target)Carboxylate->ProductH+ (pH 3-4)

Figure 2: Reaction pathway showing the main hydrolysis route and the potential racemization side-reaction.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (Aqueous Loss) Product is amphoteric (Zwitterion).[1]Adjust pH carefully to the isoelectric point (typically pH 3-4).[1] Do not go to pH 0-1.[1] Use "salting out" (saturate aq. layer with NaCl) before EtOAc extraction.[4]
Incomplete Reaction Steric hindrance or poor solubility.Switch to Method B (Heat) or increase solvent volume to ensure monophasic conditions (add MeOH).
Racemization Base-catalyzed enolization.[1]Switch to Method A (LiOH/RT). Avoid thermodynamic control.
Oil instead of Solid Impurities or solvent retention.Triturate the oil with Hexanes or Et₂O/Hexanes (1:1) to induce crystallization.

References

  • BenchChem. Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)benzoate. Retrieved from .

  • Rai, et al. (2020).[2] Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.[1] UNM Digital Repository. Retrieved from .

  • PubChem. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)- (Ruxolitinib Intermediate).[1][5] CID 130203785. Retrieved from .

  • Common Organic Chemistry. Ester to Acid - Common Conditions: NaOH + H2O/MeOH/THF.[1][6] Retrieved from .

  • Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from .

Application Note: Divergent Synthesis of Bioactive Heterocycles Using Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Ethyl 2-(1H-pyrazol-1-yl)propanoate in Heterocyclic Scaffold Assembly Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

Ethyl 2-(1H-pyrazol-1-yl)propanoate represents a critical bifunctional building block in modern medicinal chemistry. Characterized by a pyrazole core linked via the N1-position to an


-methyl ester side chain, this molecule serves as a versatile precursor for constructing complex heterocyclic architectures. This guide details the protocols for synthesizing this core intermediate and utilizing it to generate 1,3,4-oxadiazole and 1,2,4-triazole scaffolds—motifs ubiquitous in kinase inhibitors, antifungal agents, and anti-inflammatory drugs.

Introduction & Structural Significance[1][2][3]

In fragment-based drug discovery (FBDD), the "linker" region often dictates the pharmacokinetic profile of a lead compound. Ethyl 2-(1H-pyrazol-1-yl)propanoate offers a unique structural advantage:

  • The Pyrazole Head: Acts as a hydrogen bond acceptor and a bioisostere for phenyl or imidazole rings, commonly found in COX-2 inhibitors and kinase inhibitors.

  • The Propanoate Tail: Provides an electrophilic ester handle for further derivatization.

  • The

    
    -Methyl Linker:  Introduces a chiral center (if resolved) and steric bulk that can restrict conformational rotation, potentially improving binding selectivity compared to flexible acetate linkers.
    

This application note focuses on converting the ester functionality into five-membered nitrogenous heterocycles, effectively transforming the molecule from a simple building block into a pharmacophore-rich scaffold.

Module 1: Synthesis of the Core Building Block

Objective: High-yield synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate via N-alkylation.

Mechanism

The synthesis proceeds via an


 nucleophilic substitution. The pyrazole anion (generated by base) attacks the 

-carbon of ethyl 2-bromopropanoate.
Protocol A: N-Alkylation of 1H-Pyrazole

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • Ethyl 2-bromopropanoate (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Acetone (0.5 M concentration relative to pyrazole) or DMF (for faster kinetics)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1H-pyrazole and anhydrous

    
     in dry acetone. Stir at room temperature for 30 minutes to facilitate deprotonation.
    
  • Addition: Add ethyl 2-bromopropanoate dropwise over 15 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C to prevent elimination side products (acrylates).

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).

  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Critical Quality Attribute (CQA):

  • Regioselectivity: For unsubstituted pyrazole, N1 alkylation is unique. For substituted pyrazoles (e.g., 3-methylpyrazole), a mixture of regioisomers (N1 vs N2 alkylation) will form. Isomer separation via column chromatography is required at this stage.

Module 2: The Hydrazide Gateway

Objective: Conversion of the ester to the key intermediate, 2-(1H-pyrazol-1-yl)propanehydrazide.

The hydrazide is the "pivot point" for divergent heterocycle synthesis.

Protocol B: Hydrazinolysis

Reagents:

  • Ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq)

  • Hydrazine Hydrate (80% or 99%) (5.0 eq)

  • Ethanol (Absolute)[1][2]

Procedure:

  • Dissolve the ester in absolute ethanol (concentration ~0.3 M).

  • Add hydrazine hydrate dropwise at room temperature.

  • Reflux the mixture for 4–6 hours.

  • Monitoring: TLC should show the disappearance of the non-polar ester and the appearance of a polar spot (hydrazide) at the baseline.

  • Isolation: Concentrate the solvent to ~20% volume. Cool in an ice bath. The hydrazide typically precipitates as a white/off-white solid. Filter and wash with cold ethanol.[3]

Data Validation:

  • IR Spectrum: Look for the disappearance of the ester

    
     (~1735 
    
    
    
    ) and appearance of the amide
    
    
    (~1660
    
    
    ) and
    
    
    stretches (3200–3400
    
    
    ).

Module 3: Divergent Synthesis of Heterocycles

This module describes converting the hydrazide into two distinct pharmacophores: 1,3,4-Oxadiazoles and 1,2,4-Triazoles .

Pathway A: Synthesis of 1,3,4-Oxadiazoles

Mechanism: Cyclodehydration of diacylhydrazine intermediates.

Protocol C: One-Pot Cyclization with Carboxylic Acids

  • Coupling: Mix the hydrazide (1.0 eq) and a substituted benzoic acid (1.0 eq) in

    
     (Phosphorus Oxychloride) (5–10 volumes).
    
  • Cyclization: Reflux the mixture at 100–110°C for 4–8 hours.

    • Note:

      
       acts as both solvent and dehydrating agent.
      
  • Quenching: Caution! Cool the reaction mixture and pour slowly onto crushed ice with vigorous stirring. The excess

    
     will hydrolyze exothermically.
    
  • Neutralization: Adjust pH to ~7–8 using solid

    
     or 10% NaOH solution.
    
  • Isolation: The solid oxadiazole product precipitates. Filter, wash with water, and recrystallize from ethanol/DMF.

Pathway B: Synthesis of 1,2,4-Triazole-3-thiols

Mechanism: Formation of thiosemicarbazide followed by base-catalyzed cyclization.

Protocol D: The


 Route 
  • Salt Formation: Dissolve the hydrazide (1.0 eq) in Ethanol. Add KOH (1.5 eq) dissolved in minimal water. Add Carbon Disulfide (

    
    ) (1.5 eq).
    
  • Stir: Stir at room temperature for 12 hours. A potassium dithiocarbazate salt will precipitate.

  • Cyclization: Dilute the mixture with water and reflux for 4 hours. Hydrogen sulfide (

    
    ) gas will evolve (use a scrubber/trap).
    
  • Work-up: Acidify the cooled solution with dilute HCl. The 5-substituted-1,2,4-triazole-3-thiol will precipitate as a solid.

Visualization of Workflows

Figure 1: Divergent Synthetic Pathway

This diagram illustrates the transformation from the pyrazole starting material to the final heterocyclic scaffolds.

SynthesisWorkflow Pyrazole 1H-Pyrazole Ester Ethyl 2-(1H-pyrazol-1-yl) propanoate Pyrazole->Ester Ethyl 2-bromopropanoate K2CO3, Acetone, Reflux Hydrazide Hydrazide Intermediate Ester->Hydrazide N2H4-H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole R-COOH, POCl3 Cyclodehydration Triazole 1,2,4-Triazole Derivatives Hydrazide->Triazole CS2, KOH Reflux (Cyclization)

Caption: Divergent synthesis workflow starting from 1H-pyrazole alkylation, proceeding through the key hydrazide intermediate to generate oxadiazole and triazole scaffolds.

Figure 2: Mechanism of Triazole Formation

Detailed mechanistic flow for Protocol D.

TriazoleMechanism Start Hydrazide Step1 Nucleophilic Attack on CS2 Start->Step1 KOH, CS2 Intermediate Potassium Dithiocarbazate Salt Step1->Intermediate Step2 Intramolecular Cyclization (-H2S) Intermediate->Step2 Reflux Product 1,2,4-Triazole-3-thiol Step2->Product

Caption: Mechanistic pathway for the conversion of hydrazide to 1,2,4-triazole-3-thiol via dithiocarbazate intermediate.

Analytical Data Summary

The following table summarizes expected spectroscopic signals for quality control.

Compound StageIR Key Signals (

)

NMR Key Signals (DMSO-

)
Ester 1735 (C=O ester)

1.2 (t, 3H), 4.1 (q, 2H), 5.2 (q, 1H,

-CH)
Hydrazide 1660 (C=O amide), 3300 (NH)

9.2 (s, 1H, NH), 4.3 (br s, 2H,

)
Oxadiazole 1610 (C=N), No C=ODisappearance of hydrazide NH signals; aromatic shifts
Triazole-thiol 2550-2600 (SH), 1620 (C=N)

13.5 (s, 1H, SH/NH tautomer)

Troubleshooting & Expert Tips

  • Racemization Risk: The

    
    -proton in the propanoate moiety is acidic. Using strong bases (like NaH) or prolonged reflux in Protocol A can lead to racemization. If using chiral 2-bromopropanoate to target a specific enantiomer, use milder bases (
    
    
    
    ) and lower temperatures.
  • Hydrazide Solubility: The hydrazide intermediate is often very soluble in water. Do not wash with water during isolation; use cold ethanol or diethyl ether.

  • POCl3 Handling: When making oxadiazoles, ensure the carboxylic acid is dry. Moisture reacts violently with

    
    , reducing yield and creating safety hazards.
    
  • Regioisomer Confirmation: In Protocol A, if using a substituted pyrazole, confirm the N1 vs N2 connectivity using NOESY NMR. N1 alkylation is usually favored sterically and electronically, but mixtures are common.

References

  • Zhang, S., et al. (2009).[4] "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry. Link

  • Jaballah, M. Y., et al. (2020).[5][6] "Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents."[6] Bioorganic Chemistry. Link

  • Eliseeva, A., et al. (2017). "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides." Molecules. Link

  • BenchChem. (2025).[3] "Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide." BenchChem Application Notes. Link (Representative protocol for pyrazole esters).

  • Somani, R. R., et al. (2009). "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives." International Journal of Drug Development and Research. Link

Sources

Application Note: Preparation of 2-(1H-pyrazol-1-yl)propanoic acid from Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

2-(1H-pyrazol-1-yl)propanoic acid is a critical building block in medicinal chemistry (e.g., for kinase inhibitors) and materials science (e.g., as a ligand for Metal-Organic Frameworks). The synthesis typically involves the


-alkylation of pyrazole with ethyl 2-bromopropionate, followed by ester hydrolysis.

This guide focuses on the hydrolysis step —converting the ethyl ester to the free carboxylic acid.[1][2] While seemingly trivial, the presence of the basic pyrazole nitrogen (


 for the conjugate acid) and the chiral center at the 

-position (in enantiopure syntheses) requires careful control of pH and temperature to maximize yield and prevent racemization.
Key Chemical Properties
PropertyValueImplication for Protocol
Molecular Weight 140.14 g/mol Calculation basis.[3]
pKa (COOH) ~4.0 - 4.5Acidifies at pH < 4.
pKa (Pyrazole-H+) ~2.5Becomes cationic at pH < 2.
Isoelectric Point ~3.2Critical: Target pH for isolation.
Solubility Ester: Organics; Acid: Water/Polar OrganicsBiphasic workup required.

Reaction Mechanism

The transformation proceeds via a standard B


2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) saponification mechanism. Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which collapses to eject the ethoxide leaving group.
Mechanistic Diagram (Graphviz)

Mechanism Start Ethyl Ester (Electrophile) Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack OH Hydroxide Ion (Nucleophile) OH->Tetra Salt Carboxylate Salt (Water Soluble) Tetra->Salt Collapse & EtOH Loss Acid Final Acid (Precipitate/Extract) Salt->Acid Acidification (HCl) pH ~3.0

Figure 1: Mechanistic pathway for the saponification of ethyl 2-(1H-pyrazol-1-yl)propanoate.

Experimental Protocols

Method A: Lithium Hydroxide (Recommended for Medicinal Chemistry)

Applicability: Best for small-to-medium scale (mg to g) and substrates sensitive to harsh conditions. Preserves chirality better than refluxing NaOH.

Reagents:

  • Ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv)[2]

  • Solvent: THF/Water (3:1 v/v)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the ester in THF (approx. 5 mL per mmol).

  • Activation: Prepare a solution of LiOH·H₂O in water (approx. 1.5 mL per mmol) and add it dropwise to the stirring ester solution.

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) .

    • Note: The mixture usually becomes homogeneous after 15–30 minutes.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Reaction is typically complete in 2–4 hours.

  • Quench & Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF (do not distill to dryness; leave the aqueous phase).

    • Dilute with water (10 mL/mmol).

    • Wash the aqueous layer with Diethyl Ether (

      
      ) to remove unreacted ester or organic impurities.
      
    • Acidification: Cool the aqueous layer to 0 °C. Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3–4 .

      • Why? At pH < 2, the pyrazole protonates (

        
        ), making the molecule a water-soluble cation. At pH > 5, it is a carboxylate anion (
        
        
        
        ). The neutral species exists in the narrow window of pH 3–4.
  • Isolation:

    • If solid precipitates: Filter, wash with minimal cold water, and dry in vacuo.[1][2]

    • If oil forms: Extract with Ethyl Acetate (

      
      ).[4] Dry combined organics over Na₂SO₄, filter, and concentrate.[1][2]
      
Method B: Sodium Hydroxide Reflux (Scalable/Process Route)

Applicability: Robust for multi-gram scale; faster reaction times.

Reagents:

  • Ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 equiv)

  • Sodium Hydroxide (NaOH) (1.5 equiv, 2M aqueous solution)

  • Solvent: Ethanol (95%)[2]

Step-by-Step Procedure:

  • Dissolve the ester in Ethanol (5 volumes).

  • Add the 2M NaOH solution.

  • Heat to Reflux (80 °C) for 1–2 hours.

  • Cool to room temperature.

  • Evaporate Ethanol under vacuum.

  • Dilute residue with water.[2]

  • Acidify to pH 3.0 with 6M HCl.

  • Extract with 2-MeTHF or EtOAc. Crystallize from EtOAc/Heptane if necessary.

Analytical Validation

Expected Data
TechniqueSignal/ObservationInterpretation
LCMS m/z = 141.1 [M+H]+Confirms product mass.
1H NMR (DMSO-d6)

12.5 (br s, 1H)
Carboxylic acid proton.

7.8, 7.5, 6.3 (m, 3H)
Pyrazole ring protons.

5.1 (q, 1H)
Chiral CH proton (

to acid).

1.7 (d, 3H)
Methyl group doublet.
Troubleshooting Guide
  • Problem: Product stays in the aqueous layer during extraction.

    • Root Cause:[4][5] pH is too low (protonated pyrazole) or too high (carboxylate).

    • Fix: Readjust pH carefully to 3.5. Saturate the aqueous layer with NaCl (salting out) and use THF/EtOAc (1:1) for extraction.[1][5][6]

  • Problem: Racemization observed (if using chiral starting material).

    • Root Cause:[4][5] High temperature or excess strong base causing enolization.

    • Fix: Switch to Method A (LiOH at 0 °C to RT).

Workflow Visualization

Workflow Start Start: Ethyl 2-(pyrazol-1-yl)propanoate Mix Dissolve in THF/H2O Add LiOH (2.0 eq) Start->Mix React Stir at 20 °C (2-4 Hours) Mix->React Check LCMS Check: Ester Consumed? React->Check Check->React No Evan Evaporate THF Check->Evan Yes Wash Wash aq. layer with Et2O Evan->Wash Acidify Acidify to pH 3-4 (Critical Step) Wash->Acidify Extract Extract w/ EtOAc or Filter Solid Acidify->Extract Final Pure Acid (Yield >90%) Extract->Final

Figure 2: Operational workflow for the hydrolysis and isolation of the target acid.

References

  • BenchChem. Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)benzoate. (Accessed 2025).[1][2][5][7][8] General hydrolysis conditions for pyrazole esters. Link

  • Rai, G. et al. "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2020.[9] Describes LiOH/THF hydrolysis of pyrazole esters. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4442771, 2-(1H-pyrrol-1-yl)propanoic acid. (Analogous structure properties). Link

  • Sigma-Aldrich. Product Specification: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid. Link

Sources

solvent selection for pyrazole alkylation with ethyl alpha-bromo esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solvent Engineering for Pyrazole Alkylation with Ethyl


-Bromo Esters 

Executive Summary

The


-alkylation of pyrazoles with ethyl 

-bromo esters (e.g., ethyl bromoacetate) is a cornerstone transformation in the synthesis of bioactive scaffolds, including p38 MAP kinase inhibitors and COX-2 inhibitors. While the reaction appears deceptively simple, the ambident nature of the pyrazole anion often leads to regioselectivity challenges (

-1 vs.

-2 alkylation), and the lability of the ethyl ester moiety necessitates strict control over hydrolytic side reactions.

This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent selection. We compare the "Classic" polar aprotic approach (DMF/NaH) against modern "Process-Friendly" systems (MeCN/Cs₂CO₃) and "Green" Phase-Transfer Catalysis (PTC), providing validated protocols for each.

Mechanistic Grounding: The Solvation Effect

The reaction follows a canonical


 mechanism. However, the nucleophilicity of the pyrazole is dictated by the cation-anion association  in solution, which is directly controlled by the solvent's dielectric constant (

) and ability to solvate cations.
The Ambident Nucleophile Challenge

Pyrazoles are ambident nucleophiles. In unsymmetrical pyrazoles (e.g., 3-substituted), tautomerization creates two distinct nucleophilic nitrogen atoms.

  • Non-polar solvents (Toluene): Favor tight ion pairs. Alkylation is often slower and dominated by steric factors or coordination to the cation.

  • Polar Aprotic solvents (DMF, DMSO): Solvate the cation (e.g., Na⁺, Cs⁺) effectively, leaving the pyrazolate anion "naked" and highly reactive. This increases reaction rate but can erode regioselectivity due to the "Reactivity-Selectivity Principle."

The Electrophile: Ethyl -Bromo Esters

Unlike simple alkyl halides, ethyl


-bromo esters are highly susceptible to:
  • Hydrolysis: In the presence of water and base (saponification).

  • Self-Condensation: If the base is strong enough to deprotonate the

    
    -carbon of the ester (though less common with carbonate bases).
    

Critical Constraint: Solvents must be strictly anhydrous to prevent ester hydrolysis.

Strategic Decision Framework

The choice of solvent system should be determined by substrate solubility, required regioselectivity, and scale.

SolventSelection Start START: Analyze Substrate Solubility Is Substrate Soluble in MeCN? Start->Solubility Scale Reaction Scale? Solubility->Scale Yes MethodB METHOD B: DMF / NaH (Difficult Substrates) Solubility->MethodB No (Insoluble) Regio Is Regioselectivity Critical? Scale->Regio < 10g (Discovery) MethodC METHOD C: Toluene / PTC (Green / Scale-Up) Scale->MethodC > 100g (Process) MethodA METHOD A: MeCN / Cs2CO3 (Standard / High Yield) Regio->MethodA Moderate/Low Regio->MethodC High (Steric Control)

Figure 1: Decision matrix for solvent and base selection in pyrazole alkylation.

Solvent Selection Matrix

Solvent SystemBaseMechanism TypeProsCons
Acetonitrile (MeCN)

or

Solid-Liquid InterfacialBest Balance. Easy workup (low BP), "Cesium Effect" enhances solubility, mild conditions preserve esters.Lower solubility for very lipophilic pyrazoles.
DMF / DMSO NaH or

Homogeneous (mostly)Highest Reactivity. Solvates cations perfectly, "naked anion" effect.Safety Risk. Runaway exotherms with NaH. High BP makes removal difficult. DMF decomposes to dimethylamine (impurity).
Toluene / 2-MeTHF KOH /

+ TBAB
Phase Transfer Catalysis (PTC)Greenest. Anhydrous conditions easily maintained. Product remains in organic phase, salts precipitate.Slower kinetics. Requires catalyst optimization.
Acetone

Solid-LiquidCheap, available.Too slow for hindered pyrazoles. High volatility limits reaction temp.

Detailed Experimental Protocols

Method A: The "Cesium Effect" (Recommended for Discovery)

Rationale: Cesium carbonate (


) is superior to potassium carbonate in acetonitrile due to the higher solubility of the cesium cation and the "soft" nature of the cation, which stabilizes the transition state. This method avoids the harsh basicity of NaH, preserving the ethyl ester.

Reagents:

  • Substituted Pyrazole (1.0 equiv)[1]

  • Ethyl Bromoacetate (1.1 - 1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)[2]
    
  • Acetonitrile (MeCN), Anhydrous (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the pyrazole and anhydrous MeCN. Stir until dissolved.

  • Base Addition: Add

    
     in a single portion. The mixture will become a suspension. Stir for 15 minutes at Room Temperature (RT) to initiate deprotonation.
    
  • Alkylation: Add Ethyl Bromoacetate dropwise via syringe.

    • Note: The reaction is often exothermic; for scales >5g, cool to 0°C during addition.

  • Reaction: Heat to mild reflux (approx. 60-80°C) for 2–4 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Filter the mixture through a pad of Celite to remove inorganic salts (

    
    , excess carbonate). Wash the pad with MeCN or DCM.
    
  • Isolation: Concentrate the filtrate in vacuo. The residue is often pure enough for the next step. If not, recrystallize from Hexane/EtOAc.

Method B: The "Power" Method (For Unreactive Substrates)

Rationale: Use this only if Method A fails. DMF and NaH generate the irreversible pyrazyl anion. Strict safety precautions are required due to hydrogen evolution and potential DMF decomposition.

Reagents:

  • Pyrazole (1.0 equiv)[1]

  • Sodium Hydride (NaH) (60% in oil, 1.2 equiv)

  • Ethyl Bromoacetate (1.2 equiv)

  • DMF (Anhydrous, 0.2 M)

Protocol:

  • Safety Check: Ensure all glassware is dry. NaH reacts violently with water.

  • Activation: Suspend NaH in anhydrous DMF at 0°C under Argon.

  • Deprotonation: Add the pyrazole (dissolved in minimal DMF) dropwise to the NaH suspension.

    • Observation: Vigorous bubbling (

      
       gas). Stir at 0°C for 30 mins, then RT for 30 mins.
      
  • Alkylation: Cool back to 0°C. Add Ethyl Bromoacetate dropwise.

  • Quench: After completion (usually <1 hour), carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step). Dry over

    
    .[3]
    
Method C: Green Phase-Transfer Catalysis (Scalable)

Rationale: Uses a biphasic system (Solid/Liquid or Liquid/Liquid). Tetrabutylammonium bromide (TBAB) shuttles the anion into the organic phase. Toluene is easily recovered.

Reagents:

  • Pyrazole (1.0 equiv)[1]

  • 
     (pulverized, 3.0 equiv)
    
  • TBAB (10 mol%)

  • Toluene (0.5 M)

Protocol:

  • Mix: Combine pyrazole,

    
    , and TBAB in Toluene.
    
  • Heat: Bring to reflux.

  • Add: Add Ethyl Bromoacetate dropwise to the refluxing mixture.

  • Finish: Reflux for 6–12 hours.

  • Workup: Filter off solids. Wash filtrate with water.[4] Evaporate Toluene.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Hydrolysis of ethyl esterEnsure solvent is anhydrous . Switch from hygroscopic DMF to MeCN or Toluene.
Regio-isomers Tautomeric equilibriumSwitch to Method C (Toluene) . Non-polar solvents favor the thermodynamically stable tautomer or steric control.
Dark/Tar Product Polymerization or DMF decompositionLower temperature. If using Method B, ensure temp < 80°C (DMF decomposes with NaH >100°C).
Incomplete Rxn Poor nucleophilicityAdd catalytic KI (Finkelstein reaction in situ) to generate the more reactive iodo-ester.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical role of the solvent shell in determining the "nakedness" of the anion.

ReactionPathway Reactants Pyrazole + Base Transition Transition State [Py- ... M+ ... Solvent] Reactants->Transition Deprotonation Product N-Alkylated Product + Metal Bromide Transition->Product SN2 Attack Polar Polar Aprotic (DMF) Separated Ion Pair (Fast, Low Selectivity) Polar->Transition Stabilizes Cation NonPolar Non-Polar (Toluene) Tight Ion Pair (Slow, High Selectivity) NonPolar->Transition Forces Association

Figure 2: Mechanistic pathway showing how solvent polarity influences the ion-pair nature of the transition state.

References

  • BenchChem. (2025).[5][6] A Technical Guide to Green Chemistry in N-Alkylpyrazole Synthesis. Retrieved from

  • Wang, Y., et al. (2024).[7] "Phase-Transfer Catalysis for the Alkylation of Pyrazolones." Organic Letters.

  • Kornblum, N., et al. (1988). "Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 110, 3929–3940.[8]

  • ACS Green Chemistry Institute. "Phase Transfer Catalysis Reagent Guide." Retrieved from

  • Yang, J., et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide." Organic Process Research & Development.

Sources

Application Notes & Protocols: Catalytic Synthesis of Ethyl 2-(Pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Executive Summary: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a versatile scaffold, engaging in critical hydrogen bonding and other non-covalent interactions within biological targets. Molecules like Celecoxib (anti-inflammatory), Crizotinib (anti-cancer), and Fomepizole (antidote) underscore the therapeutic significance of this heterocycle. Ethyl 2-(pyrazol-1-yl)propanoate is a key functionalized building block, providing a chiral center and an ester handle for further synthetic elaboration, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[2][3]

The development of efficient, scalable, and regioselective methods for the N-alkylation of pyrazoles is therefore a critical endeavor. Traditional methods often suffer from harsh conditions, low yields, and poor regioselectivity with substituted pyrazoles. This guide details modern catalytic approaches that overcome these limitations, focusing on Aza-Michael addition and Phase-Transfer Catalysis (PTC) as robust and field-proven methodologies.

Comparative Analysis of Key Catalytic Strategies

The synthesis of ethyl 2-(pyrazol-1-yl)propanoate is primarily an N-alkylation reaction. The choice of catalytic system is paramount and depends on factors such as substrate availability, desired scale, and tolerance of functional groups. Below is a summary of the leading strategies.

Catalytic Method Core Principle Typical Catalyst/Reagents Advantages Limitations
Aza-Michael Addition Nucleophilic addition of deprotonated pyrazole to an α,β-unsaturated ester.[4][5]Base Catalysis: Cs₂CO₃, DBU.[4][5] Biocatalysis: Lipases (e.g., Lipozyme®).[6][7]High atom economy, mild conditions, excellent yields, scalable.[4][5]Requires an α,β-unsaturated precursor (e.g., ethyl acrylate).
Phase-Transfer Catalysis (PTC) A catalyst shuttles the pyrazole anion from a solid/aqueous phase to an organic phase for reaction.[8][9]Quaternary ammonium salts (e.g., TBAB), Crown ethers.[8][9]Mild conditions, often solvent-free, high yields, simple workup.[8][9]Catalyst can be "poisoned" by certain ions (e.g., iodide).[8]
Transition-Metal Catalysis C-N cross-coupling, more common for N-arylation but principles are relevant.[10][11]Copper (CuI) or Palladium (Pd) complexes with specific ligands.[10][12]Broad substrate scope, high functional group tolerance.[10][13]Higher catalyst cost, potential for metal contamination in the final product.

In-Depth Technical Guide: Aza-Michael Addition

The aza-Michael addition, or conjugate addition, of pyrazole to an activated alkene like ethyl acrylate is one of the most direct and efficient routes to the target compound.

Mechanistic Rationale: Base-Catalyzed Activation

The reaction proceeds via the deprotonation of the pyrazole N-H proton by a suitable base. This generates the pyrazolate anion, a potent nucleophile. The choice of base is critical; strong bases can lead to side reactions, while weaker bases may result in slow or incomplete conversion. Cesium carbonate (Cs₂CO₃) has proven to be a highly effective catalyst, offering a good balance of basicity and solubility to facilitate the reaction efficiently.[4][5] The pyrazolate anion then attacks the β-carbon of the α,β-unsaturated ester, followed by protonation to yield the final product.

aza_michael_mechanism Aza-Michael Addition Mechanism Pyrazole Pyrazole Pyrazolate Pyrazolate Anion (Nucleophile) Pyrazole->Pyrazolate Deprotonation Base Base (e.g., Cs₂CO₃) Base->Pyrazolate Michael_Acceptor Ethyl Acrylate (Michael Acceptor) Enolate Enolate Intermediate Michael_Acceptor->Enolate Pyrazolate->Enolate Nucleophilic Attack Product Ethyl 2-(pyrazol-1-yl)propanoate Enolate->Product Protonation

Caption: Base-catalyzed aza-Michael addition of pyrazole.

Protocol 1: Cs₂CO₃-Catalyzed Synthesis of Ethyl 2-(Pyrazol-1-yl)propanoate

This protocol is adapted from established, high-yield methods for the aza-Michael addition of azoles to α,β-unsaturated esters.[4][5]

Materials and Reagents:

ReagentFormulaMW ( g/mol )MmolMass/VolumeNotes
PyrazoleC₃H₄N₂68.0810.0681 mgEnsure anhydrous.
Ethyl AcrylateC₅H₈O₂100.1212.01.34 mLUse freshly distilled.
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.821.0326 mgCatalyst (10 mol%).
Tetrahydrofuran (THF)C₄H₈O--20 mLAnhydrous solvent.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add pyrazole (681 mg, 10.0 mmol) and cesium carbonate (326 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous THF (20 mL) via syringe, followed by the dropwise addition of ethyl acrylate (1.34 mL, 12.0 mmol) over 5 minutes while stirring.

  • Reaction: Stir the resulting suspension at room temperature (approx. 25 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the cesium carbonate catalyst. Wash the pad with a small amount of THF (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 2-(pyrazol-1-yl)propanoate.

In-Depth Technical Guide: Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reacting substances located in different phases (e.g., a solid pyrazole salt and a liquid alkylating agent). It is particularly advantageous for N-alkylation of pyrazoles and can often be performed with minimal or no solvent, aligning with green chemistry principles.[8][9]

Mechanistic Rationale: The Catalytic Cycle

The reaction requires a base (like solid KOH) to deprotonate the pyrazole, forming the pyrazolate anion. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then forms an ion pair with the pyrazolate anion. This lipophilic ion pair is soluble in the organic phase (or the liquid reactant itself), where it can react with the alkylating agent (ethyl 2-bromopropanoate). After the reaction, the catalyst returns to the solid/aqueous phase to begin the cycle anew.[8]

ptc_cycle Phase-Transfer Catalysis Cycle Nuc_Attack [Q⁺Pz⁻] + R-X → Product + [Q⁺X⁻] Q_Return [Q⁺X⁻] returns Nuc_Attack->Q_Return Ion_Exchange K⁺Pz⁻ + [Q⁺X⁻] → [Q⁺Pz⁻] + KX Q_Return->Ion_Exchange Catalyst returns to solid phase Deprotonation Pz-H + KOH → K⁺Pz⁻ + H₂O Ion_Exchange->Nuc_Attack Catalyst shuttles pyrazolate to organic phase PzH Pz-H = Pyrazole QX Q⁺X⁻ = TBAB QPz Q⁺Pz⁻ = Catalyst-Pyrazolate Ion Pair RX R-X = Ethyl 2-bromopropanoate

Caption: The catalytic cycle in Phase-Transfer Catalysis.

Protocol 2: Solvent-Free PTC Synthesis of Ethyl 2-(Pyrazol-1-yl)propanoate

This protocol is a robust method for N-alkylation, adapted from general procedures for the PTC alkylation of pyrazoles.[8][9][14]

Materials and Reagents:

ReagentFormulaMW ( g/mol )MmolMass/VolumeNotes
PyrazoleC₃H₄N₂68.0810.0681 mg-
Ethyl 2-bromopropanoateC₅H₉BrO₂181.0310.01.28 mLAlkylating agent.
Potassium Hydroxide (KOH)KOH56.1115.0842 mgUse powdered solid base.
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.370.397 mgPTC catalyst (3 mol%).

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine pyrazole (681 mg, 10.0 mmol), powdered potassium hydroxide (842 mg, 15.0 mmol), and tetrabutylammonium bromide (97 mg, 0.3 mmol).

  • Reagent Addition: Add ethyl 2-bromopropanoate (1.28 mL, 10.0 mmol) to the solid mixture.

  • Reaction: Seal the flask and stir the mixture vigorously at 60-70 °C. The reaction is often exothermic. The mixture will become a thick slurry.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, add water (15 mL) and diethyl ether (20 mL) to the flask. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or silica gel column chromatography to yield the final product.

experimental_workflow General Experimental Workflow Setup 1. Reaction Setup (Add Reagents & Catalyst) Reaction 2. Reaction (Stir under controlled temperature) Setup->Reaction Monitoring 3. Monitor Progress (TLC / GC-MS) Reaction->Monitoring Monitoring->Reaction If incomplete Workup 4. Workup (Quench, Filter, Extract) Monitoring->Workup If complete Purification 5. Purification (Chromatography or Distillation) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for chemical synthesis.

Concluding Remarks for the Research Professional

The catalytic synthesis of ethyl 2-(pyrazol-1-yl)propanoate via Aza-Michael addition and Phase-Transfer Catalysis represents state-of-the-art, efficient, and scalable methodologies. The choice between them depends on the available starting materials; aza-Michael addition is preferred when starting from ethyl acrylate, while PTC is ideal for alkylation with ethyl 2-halopropanoates. Both methods proceed under mild conditions and offer high yields, making them highly suitable for applications in drug discovery and process development. For enantioselective synthesis, chiral phase-transfer catalysts or organocatalysts for the aza-Michael addition can be explored, representing a key area for further development.[15][16]

References

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Microwave-Assisted Synthesis of Ethyl 2-(1H-pyrazol-1-yl)propanoate: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of pharmacologically active agents.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The synthesis of novel pyrazole-containing compounds is therefore a critical endeavor for medicinal chemists. This application note details a robust and highly efficient protocol for the synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate, a valuable building block for more complex pharmaceutical intermediates.

Traditionally, the synthesis of such compounds involves conventional heating methods that often require long reaction times and can lead to the formation of byproducts.[4] Herein, we leverage the power of microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times, improve yields, and promote greener chemistry principles.[5][6] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a significant acceleration of reaction rates.[7][8] This protocol is designed for researchers, scientists, and drug development professionals seeking to streamline their synthetic workflows and rapidly access novel chemical entities.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate is achieved through a nucleophilic substitution reaction, specifically the N-alkylation of pyrazole with ethyl 2-bromopropanoate. The reaction is typically carried out in the presence of a base, which deprotonates the pyrazole ring, rendering it a more potent nucleophile.

The reaction proceeds as follows:

  • Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃), abstracts the acidic proton from the N-1 position of the pyrazole ring, generating the pyrazolate anion. The choice of a solid-supported base like potassium carbonate is advantageous in microwave chemistry as it minimizes the dielectric heating of the solvent and focuses the energy on the reactants.

  • Nucleophilic Attack: The resulting pyrazolate anion, a strong nucleophile, then attacks the electrophilic carbon atom of ethyl 2-bromopropanoate, which bears a bromine leaving group.

  • Displacement: This nucleophilic attack leads to the displacement of the bromide ion, forming the desired C-N bond and yielding ethyl 2-(1H-pyrazol-1-yl)propanoate.

Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barrier of the reaction. The polar transition state of the Sₙ2 reaction is stabilized by the microwave's electric field, further enhancing the reaction rate.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the microwave-assisted synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumePuritySupplier
Pyrazole68.08100.681 g≥98%Sigma-Aldrich
Ethyl 2-bromopropanoate181.03121.48 mL≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)138.21152.07 g≥99%Sigma-Aldrich
Acetonitrile (CH₃CN)41.05-10 mLAnhydrous, ≥99.8%Sigma-Aldrich

Safety Precautions: This experiment should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. Microwave synthesis should only be carried out in a dedicated microwave reactor designed for chemical synthesis.[5] Domestic microwave ovens are not suitable and can be hazardous.[5]

Reaction Setup and Microwave Irradiation
  • To a 20 mL microwave reaction vessel equipped with a magnetic stir bar, add pyrazole (0.681 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and acetonitrile (10 mL).

  • Stir the mixture for 2-3 minutes to ensure a fine suspension.

  • Add ethyl 2-bromopropanoate (1.48 mL, 12 mmol) to the reaction vessel.

  • Seal the vessel with the appropriate cap.

  • Place the vessel into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (the instrument will modulate power to maintain the target temperature)

    • Stirring: High

Work-up and Purification
  • After the reaction is complete, allow the vessel to cool to room temperature (below 50 °C) before opening.

  • Filter the reaction mixture to remove the potassium carbonate and any other insoluble salts.

  • Wash the filter cake with a small amount of acetonitrile (2 x 5 mL).

  • Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to afford the pure ethyl 2-(1H-pyrazol-1-yl)propanoate.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental protocol.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_product Final Product prep1 Combine Pyrazole, K₂CO₃, and Acetonitrile prep2 Add Ethyl 2-bromopropanoate prep1->prep2 Stir reaction Heat at 120 °C for 10 min prep2->reaction workup1 Cool and Filter reaction->workup1 workup2 Concentrate Solvent workup1->workup2 workup3 Column Chromatography workup2->workup3 product Ethyl 2-(1H-pyrazol-1-yl)propanoate workup3->product

Caption: Experimental workflow for the microwave-assisted synthesis.

Expected Results and Characterization

The microwave-assisted synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate is expected to proceed with high efficiency.

ParameterExpected Outcome
Yield 85-95%
Reaction Time 10 minutes
Appearance Colorless to pale yellow oil

For comparison, conventional heating methods for similar N-alkylation reactions can require several hours to days to achieve comparable yields.[4]

The structure of the synthesized compound can be confirmed by standard spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • 7.61 (d, J = 1.6 Hz, 1H, pyrazole H-5)

  • 7.50 (d, J = 2.4 Hz, 1H, pyrazole H-3)

  • 6.28 (t, J = 2.0 Hz, 1H, pyrazole H-4)

  • 5.05 (q, J = 7.2 Hz, 1H, -CH(CH₃)-)

  • 4.20 (q, J = 7.2 Hz, 2H, -OCH₂CH₃)

  • 1.75 (d, J = 7.2 Hz, 3H, -CH(CH₃)-)

  • 1.25 (t, J = 7.2 Hz, 3H, -OCH₂CH₃)

¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • 170.5 (C=O)

  • 139.5 (pyrazole C-5)

  • 129.0 (pyrazole C-3)

  • 106.0 (pyrazole C-4)

  • 61.5 (-OCH₂CH₃)

  • 56.0 (-CH(CH₃)-)

  • 18.0 (-CH(CH₃)-)

  • 14.0 (-OCH₂CH₃)

Mass Spectrometry (EI): m/z 168.09 [M]⁺

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time to 15-20 minutes or temperature to 130 °C.
Insufficient baseEnsure potassium carbonate is finely powdered and used in excess.
Impure reagentsUse anhydrous solvent and high-purity starting materials.
Presence of Starting Material Inefficient heatingEnsure proper stirring and that the reaction vessel is correctly positioned in the microwave cavity.
Formation of Byproducts OverheatingReduce the reaction temperature or power.
Side reactionsEnsure an inert atmosphere if reagents are sensitive to air or moisture.

Conclusion: A Superior Synthetic Strategy

The microwave-assisted synthesis of ethyl 2-(1H-pyrazol-1-yl)propanoate offers a significant improvement over traditional synthetic methods.[9] The dramatic reduction in reaction time, coupled with high yields and cleaner reaction profiles, makes this protocol an invaluable tool for researchers in medicinal chemistry and drug development.[8] By adopting this efficient and environmentally conscious approach, scientists can accelerate the synthesis of novel pyrazole derivatives, thereby expediting the discovery of new therapeutic agents.

References

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO. Retrieved February 15, 2026, from [Link]

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  • Wang, Z., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3640-3651. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem. Retrieved February 15, 2026, from [Link]

  • Georgieva, M., et al. (2021). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie, 66(1), 21-34. [Link]

  • Singh, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-187.
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  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

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  • McAfee, M., Pack, J., & Walker, B. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1760. [Link]

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  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023, September 6). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Arora, H. K., et al. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017, October 10). International Journal of Chemical Studies. Retrieved February 15, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

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  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2025, December 1). MDPI. Retrieved February 15, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. (n.d.). Der Pharma Chemica. Retrieved February 15, 2026, from [Link]

  • Al-Zaydi, K. M., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8886. [Link]

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Application Notes & Protocols: Ethyl 2-(1H-pyrazol-1-yl)propanoate as a Versatile Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole moiety is a cornerstone in the discovery of high-efficacy agrochemicals, integral to the structure of numerous commercial herbicides, fungicides, and insecticides.[1][2][3] Its unique electronic properties and structural versatility allow for fine-tuning of biological activity and physicochemical properties. This document provides a detailed guide on the application of ethyl 2-(1H-pyrazol-1-yl)propanoate, a key heterocyclic building block, in the synthesis of advanced agrochemical candidates. We will explore its synthesis, subsequent chemical transformations, and its role in constructing complex active ingredients, with a focus on the widely successful class of pyrazole amide fungicides. The protocols herein are designed for researchers in crop protection chemistry, offering both practical, step-by-step instructions and the underlying chemical rationale.

Introduction: The Primacy of Pyrazoles in Crop Protection

Heterocyclic compounds are fundamental to modern agrochemical design, and among them, the pyrazole ring holds a position of particular significance.[1][4] This five-membered aromatic ring with two adjacent nitrogen atoms is a bioisostere for other functional groups and can engage in critical binding interactions with target enzymes in weeds, fungi, and insects.[1][5]

Pyrazole derivatives have been successfully commercialized across all major agrochemical classes:

  • Herbicides: Targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[1][6]

  • Fungicides: Most notably as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt mitochondrial respiration in pathogenic fungi.[2][7]

  • Insecticides: Acting as chloride channel blockers or sodium channel modulators.[1][8]

Ethyl 2-(1H-pyrazol-1-yl)propanoate emerges as a highly valuable and strategic building block. It provides the core pyrazole pharmacophore while the ethyl propanoate side chain offers a reactive handle for extensive chemical diversification, particularly for the synthesis of pyrazole amides, a class that includes blockbuster fungicides like Bixafen and Fluxapyroxad.[2][9]

Synthesis of the Core Building Block: Ethyl 2-(1H-pyrazol-1-yl)propanoate

The most direct and widely adopted method for synthesizing the title compound is the N-alkylation of pyrazole. This reaction leverages the nucleophilicity of the pyrazole nitrogen to displace a leaving group on an electrophilic propanoate derivative.

Causality Behind Experimental Choices:
  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the pyrazole, thereby activating it for nucleophilic attack. K₂CO₃ is often preferred for its lower cost, safety, and ease of handling compared to NaH.[10]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively dissolve the pyrazole salt and promote the Sₙ2 reaction pathway without interfering with the nucleophile.

  • Electrophile: Ethyl 2-bromopropanoate is a common and effective alkylating agent, with bromide being an excellent leaving group.

  • Temperature: Moderate heating can increase the reaction rate, but excessively high temperatures may lead to side products. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Reaction Scheme: N-Alkylation of Pyrazole

G cluster_conditions cluster_product pyrazole Pyrazole reaction_plus + pyrazole->reaction_plus bromoester Ethyl 2-bromopropanoate bromoester->reaction_plus base K₂CO₃ (Base) DMF (Solvent) product Ethyl 2-(1H-pyrazol-1-yl)propanoate base->product reaction_plus->base 1. Deprotonation 2. SN2 Attack

Caption: Synthesis of the target building block via N-alkylation.

Detailed Synthesis Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 0.5 M solution).

  • Addition: Stir the suspension at room temperature for 20 minutes. Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture over 10 minutes.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction progress by TLC until the starting pyrazole is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 2-(1H-pyrazol-1-yl)propanoate as a clear oil.

Expected Characterization Data
ParameterExpected Value
Yield 75-90%
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (d, 1H), ~7.4 (d, 1H), ~6.2 (t, 1H), ~5.0 (q, 1H), ~4.2 (q, 2H), ~1.7 (d, 3H), ~1.2 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~170, ~139, ~128, ~106, ~62, ~58, ~19, ~14
MS (ESI+) m/z: [M+H]⁺ calculated for C₈H₁₂N₂O₂, found ~169.09
Note: Exact chemical shifts are predictive and should be confirmed experimentally. Data is inferred from spectroscopic principles and data on similar structures.[11][12][13]

Application in Agrochemical Synthesis: A Two-Step Protocol to Pyrazole Amides

The ethyl ester of our building block is a stable protecting group for a carboxylic acid. To construct the critical amide bond found in many SDHI fungicides, this ester must first be hydrolyzed. The resulting carboxylic acid can then be coupled with a desired aniline fragment.

Protocol 1: Saponification to 2-(1H-pyrazol-1-yl)propanoic Acid

This standard hydrolysis converts the ester into a carboxylic acid, which is the necessary precursor for amide bond formation.[14]

G cluster_reactant cluster_product start_ester Ethyl 2-(1H-pyrazol-1-yl)propanoate conditions 1. NaOH (aq), EtOH 2. HCl (aq) start_ester->conditions product_acid 2-(1H-pyrazol-1-yl)propanoic Acid conditions->product_acid

Caption: Hydrolysis of the ethyl ester to the carboxylic acid intermediate.

  • Setup: Dissolve ethyl 2-(1H-pyrazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Acidification: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Isolation: Slowly acidify the solution to pH 2-3 by adding 2M hydrochloric acid (HCl). A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(1H-pyrazol-1-yl)propanoic acid, typically as a white solid.

Protocol 2: Amide Coupling to a Target Analogue

With the carboxylic acid in hand, we can perform an amide coupling. For this example, we will couple it with 2-chloro-6-fluoroaniline, a common fragment in agrochemicals, to generate an analogue of commercial fungicides.

Causality Behind Experimental Choices:

  • Coupling Agents: The reaction can be mediated by carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole). This combination forms a highly reactive ester intermediate that is readily attacked by the aniline. Alternatively, converting the acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive electrophile for the subsequent amidation.[15]

  • Base: A tertiary amine base like triethylamine (Et₃N) or DIPEA is often added to neutralize the HCl generated during the formation of the acid chloride or to facilitate the final coupling step.

  • Activation (Acid Chloride Method): In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend 2-(1H-pyrazol-1-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (1 drop).

  • Acid Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The completion of this step is often indicated by the cessation of gas evolution.

  • Amidation: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve 2-chloro-6-fluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up & Purification: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole amide.

Overall Synthetic Workflow and Structure-Activity Insights

The described protocols provide a reliable pathway from a simple pyrazole to a complex, high-value agrochemical candidate.

workflow pyrazole Pyrazole building_block Ethyl 2-(1H-pyrazol-1-yl)propanoate pyrazole->building_block N-Alkylation (Protocol 1) intermediate 2-(1H-pyrazol-1-yl)propanoic Acid building_block->intermediate Hydrolysis (Protocol 2) final_product Final Pyrazole Amide Agrochemical intermediate->final_product Amide Coupling (Protocol 3) aniline Substituted Aniline aniline->final_product

Caption: Overall workflow from pyrazole to a final agrochemical analogue.

Structure-Activity Relationship (SAR) Considerations: [16][17]

  • Pyrazole Core: The unsubstituted N1-pyrazole is a key feature. Substitution on the pyrazole ring (e.g., with methyl or halogen groups) can significantly alter the binding affinity to the target site and the metabolic stability of the compound.

  • Chirality: The propanoate linker introduces a chiral center. In many commercial products, a specific enantiomer possesses the majority of the biological activity. The synthesis described here produces a racemic mixture; chiral separation or asymmetric synthesis would be required to isolate individual enantiomers.

  • Amide Linker: The amide bond is crucial for activity, providing a key hydrogen bonding point within the enzyme's active site.

  • Aromatic Ring (from Aniline): The substitution pattern on the aniline ring is critical for tuning the spectrum of activity and physicochemical properties like lipophilicity (LogP), which affects plant uptake and translocation.[7]

Conclusion

Ethyl 2-(1H-pyrazol-1-yl)propanoate is a powerful and versatile intermediate for agrochemical synthesis. Its straightforward preparation and the reactivity of its ester group allow for efficient entry into the highly valuable class of pyrazole amide pesticides. The protocols and insights provided in this guide offer a solid foundation for researchers aiming to design and synthesize novel crop protection agents, leveraging the proven success of the pyrazole pharmacophore.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467. [Link]

  • Zhang, X., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. [Link]

  • He, M., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Das, S. K. (2013). Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]

  • Sperlich, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Scientific Reports. [Link]

  • Sanna, F., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Selected commercialized fungicides with a pyrazole moiety. ResearchGate. [Link]

  • Luo, B., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. [Link]

  • Fan, Z., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]

  • Guerrero, J., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]

  • de Souza, T. B., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ResearchGate. (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • UNM Digital Repository. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. UNM Digital Repository. [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • Google Patents. (n.d.). EP3372079A1 - Novel emulsion concentrates based on agrochemical active ingredients.
  • Magleby Cataxinos. (2014). United States Patent - Magleby Cataxinos.
  • European Patent Office. (n.d.). PYRAZOLE DERIVATIVES AND HERBICIDES - EP 0822187 A1. Googleapis. [Link]

  • Kiyani, H., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. Growing Science. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

  • Pesch, M., et al. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Organ, M. G., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]

Sources

Troubleshooting & Optimization

improving regioselectivity in pyrazole N-alkylation with ethyl propionate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-REGIO-001 Topic: Improving Regioselectivity with Ethyl Propionate Derivatives Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Defining the Chemistry

User Alert: You mentioned "Ethyl Propionate" as your reagent. Critical Clarification: Direct N-alkylation using ethyl propionate (an unactivated ester) is chemically non-viable under standard conditions. The ester carbonyl is not electrophilic enough for pyrazole nitrogen attack, and it lacks a leaving group.

We assume you are targeting the introduction of an ethyl propionate side chain (-CH2CH2CO2Et or -CH(CH3)CO2Et) using one of the following active reagents. Please identify your pathway using the logic map below:

ReactionSelector Start Target: Pyrazole-N-propionate ReagentQ Which Reagent are you using? Start->ReagentQ Acrylate Ethyl Acrylate (Michael Addition) ReagentQ->Acrylate Conjugate Addition Halo Ethyl 3-Bromopropionate (Nucleophilic Substitution) ReagentQ->Halo SN2 Reaction Direct Ethyl Propionate (Direct Ester) ReagentQ->Direct Direct Mix Mech1 Reversible Process Favors 1,3-isomer (usually) Acrylate->Mech1 Thermodynamic Control Mech2 Irreversible Process Favors 1,3-isomer (Sterics) Favors 1,5-isomer (Chelation) Halo->Mech2 Kinetic/Steric Control Stop Stop Direct->Stop STOP: Reaction will fail. Switch reagent.

Figure 1: Diagnostic logic for selecting the correct alkylation pathway. Direct use of ethyl propionate is a common nomenclature error for ethyl acrylate or ethyl bromopropionate.

Technical Deep Dive: The Regioselectivity Paradox

The core challenge in alkylating 3-substituted pyrazoles is the Tautomeric Equilibrium . The pyrazole ring exists as a mixture of two tautomers.

  • Tautomer A: Hydrogen on N adjacent to substituent (C3-substituted).

  • Tautomer B: Hydrogen on N far from substituent (C5-substituted).

The "Major Tautomer" Fallacy

Researchers often assume the major tautomer in solution is the one that reacts. This is false. The reaction outcome is determined by the Curtin-Hammett principle : the product ratio depends on the relative energy of the transition states, not the ground state population of tautomers.

Mechanism & Control Factors
FactorImpact on Regioselectivity
Steric Hindrance Primary Driver. Alkylation prefers the nitrogen furthest from the C3-substituent (yielding the 1,3-isomer ). Attack at the hindered nitrogen (yielding the 1,5-isomer) is energetically costly.
Electronic Effects EWGs (e.g., -CF3) on the ring increase the acidity of the adjacent NH but decrease its nucleophilicity. This often reinforces 1,3-selectivity.
Cation Coordination The "Cesium Effect." Large cations like Cs+ can coordinate with the pyrazole nitrogen and the incoming electrophile, sometimes overriding steric bias or enhancing reaction rates in aprotic solvents.
Reversibility Michael Addition (Ethyl Acrylate) is often reversible. Under thermodynamic control, the system equilibrates to the most stable isomer (usually 1,3-substituted). Alkylation (Bromo-ester) is irreversible (Kinetic control).

Optimized Protocols (SOPs)

Protocol A: Michael Addition (Ethyl Acrylate)

Best for: High atom economy, avoiding halogenated waste.

Reagents: 3-Substituted Pyrazole (1.0 eq), Ethyl Acrylate (1.2 eq), DBU (0.5 eq) or K2CO3 (2.0 eq). Solvent: Acetonitrile (MeCN) or DMF.

  • Dissolution: Dissolve pyrazole in MeCN (0.5 M).

  • Catalysis: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Note: DBU is a strong, non-nucleophilic base that promotes the aza-Michael addition.

  • Addition: Add Ethyl Acrylate dropwise at RT.

  • Heating: Heat to 50-60°C. Why? Higher temperature helps overcome the activation barrier but also promotes reversibility, allowing the system to find the thermodynamic minimum (usually the sterically less hindered 1,3-isomer).

  • Workup: Evaporate solvent. Flash chromatography is usually required to separate minor regioisomers.

Protocol B: S_N2 Alkylation (Ethyl 3-Bromopropionate)

Best for: Irreversible bond formation, wider substrate scope.

Reagents: 3-Substituted Pyrazole (1.0 eq), Ethyl 3-bromopropionate (1.1 eq), Cs2CO3 (1.5 eq). Solvent: Anhydrous DMF or Acetone.

  • Preparation: Flame-dry glassware. Use anhydrous DMF to prevent ester hydrolysis.

  • Deprotonation: Add Pyrazole and Cs2CO3 to DMF. Stir for 30 min at RT. Why Cs2CO3? The "Cesium Effect" increases the solubility of the pyrazolate anion in organic solvents, enhancing nucleophilicity [1].

  • Alkylation: Add Ethyl 3-bromopropionate dropwise.

  • Reaction: Stir at RT for 4-12 hours.

    • Critical Check: If regioselectivity is poor (e.g., 60:40 mixture), lower the temperature to 0°C . Lower temperatures favor the kinetic product (sterically favored 1,3-isomer).

  • Quench: Dilute with water, extract with EtOAc.

Troubleshooting Guide & FAQs

Scenario 1: "I am getting a 50:50 mixture of isomers."

Cause: The reaction is under kinetic control, but the steric difference between N1 and N2 is insufficient (e.g., Methyl group at C3). Fix:

  • Switch Solvent: Use a fluorinated solvent like HFIP (Hexafluoroisopropanol) . HFIP forms hydrogen bond networks that can shield specific nitrogen atoms or stabilize transition states, often drastically improving regioselectivity toward the 1,3-isomer [2].

  • Switch Base: If using NaH, switch to Cs2CO3 in DMF. NaH creates a "naked" anion that is extremely reactive and less discriminating. Cesium offers a "softer" ion pair.

Scenario 2: "The reaction is stuck or very slow."

Cause: Pyrazole is electron-deficient (e.g., -NO2 or -CF3 substituents). Fix:

  • Catalysis: Add a catalytic amount of NaI (Sodium Iodide) (10 mol%). This performs an in-situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.

  • Heat: Increase temperature to 80°C (only if using the S_N2 protocol; Michael additions may reverse).

Scenario 3: "I see a byproduct with two ethyl propionate chains."

Cause: Quaternization. The product (N-alkyl pyrazole) is still nucleophilic enough to attack another equivalent of alkylating agent, forming a pyrazolium salt. Fix:

  • Stoichiometry: Strictly limit the alkylating agent to 1.0 or 1.05 equivalents.

  • Reverse Addition: Add the alkylating agent to the pyrazole/base mixture slowly, ensuring the pyrazole is always in excess during the addition.

Visualizing the Pathway

The following diagram illustrates the competition between the Kinetic (1,3) and Thermodynamic pathways.

RegioPathway Substrate 3-Substituted Pyrazole (Tautomeric Mix) TS_Kinetic TS: Sterically Unhindered (Attack at N far from R) Substrate->TS_Kinetic Fast (k1) TS_Thermo TS: Sterically Hindered (Attack at N near R) Substrate->TS_Thermo Slow (k2) Prod_13 1,3-Isomer (Major Kinetic Product) TS_Kinetic->Prod_13 Prod_15 1,5-Isomer (Minor/Thermodynamic) TS_Thermo->Prod_15 Prod_13->Substrate Reversible (Michael Only) Prod_15->Substrate Reversible (Michael Only)

Figure 2: Kinetic vs. Thermodynamic pathways. In irreversible alkylation, the path of least steric resistance (k1) dominates.

References

  • Fustero, S. et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2] Journal of Organic Chemistry.[3]

  • Levin, M. et al. (2025).[4] Strategic atom replacement enables regiocontrol in pyrazole alkylation.[4] Nature.[4]

  • BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis.

  • RSC Advances. (2017). Understanding the regioselectivity of Michael addition reactions.

Sources

Technical Support Center: Separation of N1 and N2 Isomers of Ethyl Pyrazolyl Propionate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the separation of N1 and N2 regioisomers of ethyl pyrazolyl propionate. This guide is structured to provide in-depth, practical solutions and foundational knowledge to empower you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of N1 and N2 isomers of ethyl pyrazolyl propionate so challenging?

Separating these constitutional isomers is difficult due to their very similar physicochemical properties.[1] The primary distinction lies in the point of attachment of the ethyl propionate group to the pyrazole ring—either at the N1 or N2 nitrogen. This subtle structural difference results in nearly identical molecular weights and often very close polarities and boiling points, making standard separation techniques like distillation ineffective.[2] Consequently, chromatographic methods that can exploit minor differences in polarity, steric hindrance, and interaction with a stationary phase are required.[1]

Q2: What is the fundamental principle that allows for the chromatographic separation of these isomers?

The separation relies on the differential interaction of the N1 and N2 isomers with the stationary phase. The pyrazole ring contains two nitrogen atoms: a pyrrole-type (proton donor) and a pyridine-type (proton acceptor).[3][4] The position of the ethyl propionate substituent influences the molecule's overall polarity and steric accessibility to the stationary phase's active sites. For instance, the lone pair of electrons on the unsubstituted nitrogen and the polar ester group can engage in hydrogen bonding and dipole-dipole interactions with a silica gel surface. The N1 isomer, with the substituent at the pyrrole-type nitrogen, and the N2 isomer will present slightly different three-dimensional profiles and charge distributions, leading to varied retention times on a chromatographic column.[5][6]

Q3: Which chromatographic techniques are most effective for this separation?

Flash column chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) are the most successful techniques.[1]

  • Flash Column Chromatography (Normal Phase): This is a widely used and cost-effective method for preparative scale separation of regioisomers.[1] It typically employs silica gel as the stationary phase.[1][5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical and preparative separations.[1] Both normal-phase and reverse-phase HPLC can be employed, depending on the specific substitution pattern of the pyrazole.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating isomers, including positional and chiral isomers.[7][8] It often provides faster separations and is considered a "greener" alternative to normal-phase HPLC due to its use of supercritical CO2 as the primary mobile phase component.[9]

Troubleshooting Guide

This section addresses common problems encountered during the separation of N1 and N2 isomers of ethyl pyrazolyl propionate.

Issue 1: Co-elution or Poor Resolution in Flash Column Chromatography

Symptoms:

  • TLC analysis of collected fractions shows both isomers present.

  • 1H NMR of "purified" fractions reveals a mixture of N1 and N2 isomers.

Potential Causes & Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase Polarity The solvent system does not provide sufficient selectivity to differentiate between the subtle polarity differences of the isomers.Optimize the Mobile Phase: Conduct a thorough TLC analysis with various solvent systems. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] Test a range of ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The ideal system will show two distinct spots with a measurable difference in their retention factors (Rf).
Column Overloading Applying too much crude material to the column can lead to broad bands that overlap, preventing effective separation.Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading percentage is recommended.
Improper Sample Loading Dissolving the sample in a strong solvent and loading it directly onto the column can disrupt the initial equilibrium and cause band broadening.Use Dry Loading: Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[1] Carefully layer this powder on top of the packed column.[1] This ensures the sample is introduced as a narrow, concentrated band.
Poor Column Packing Voids or channels in the silica gel bed create alternative pathways for the mobile phase, leading to uneven band migration and poor separation.Pack a Homogeneous Column: Ensure the silica gel is packed as a uniform slurry in the initial mobile phase. Tap the column gently during packing to settle the stationary phase and eliminate air bubbles.

Issue 2: Product Decomposition on the Silica Gel Column

Symptoms:

  • Low overall yield after chromatography.

  • Appearance of new, unexpected spots on TLC plates of the collected fractions.

  • Streaking on the TLC plate.

Potential Causes & Solutions:

Cause Explanation Solution
Acidity of Silica Gel Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds.Deactivate the Silica Gel: Prepare a slurry of silica gel in the chosen mobile phase and add a small amount of a base, such as triethylamine (~1%), to neutralize the acidic sites. Let it equilibrate before packing the column.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or neutral alumina.[1]
Prolonged Exposure to Stationary Phase The longer the compound remains on the column, the greater the opportunity for degradation.Increase the Flow Rate: For flash chromatography, use a slightly higher pressure to move the compound through the column more quickly. Be mindful that excessively high flow rates can decrease resolution.

Issue 3: Tailing Peaks in HPLC Analysis

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and poor integration.

Potential Causes & Solutions:

Cause Explanation Solution
Secondary Interactions with Silica Residual acidic silanol groups on the stationary phase can strongly interact with the basic nitrogen atoms of the pyrazole ring, causing tailing.Mobile Phase Additives: Add a small amount of a competitive base, like triethylamine or diethylamine (0.1%), to the mobile phase.[10] This will occupy the active sites on the stationary phase and prevent strong interactions with your analyte.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak tailing.Reduce Injection Volume/Concentration: Dilute your sample or inject a smaller volume to ensure you are operating within the column's linear range.
Mismatched Sample Solvent Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[11] If solubility is an issue, use the weakest possible solvent.

Experimental Protocols

Protocol 1: Preparative Flash Column Chromatography

This protocol outlines a general procedure for separating N1 and N2 isomers of ethyl pyrazolyl propionate on a gram scale.

1. TLC Method Development: a. Dissolve a small amount of the crude isomer mixture in a suitable solvent (e.g., ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 80:20 Hexane:Ethyl Acetate and adjust the polarity). d. Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber. e. The optimal mobile phase should provide a clear separation between the two isomer spots with Rf values between 0.2 and 0.5.

2. Column Preparation: a. Select an appropriate size glass column. b. Place a small plug of cotton or glass wool at the bottom. c. Add a small layer of sand. d. Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. e. Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing. f. Add another layer of sand on top of the silica bed.

3. Sample Loading (Dry Loading Method): a. Dissolve the crude isomer mixture (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10 mL of dichloromethane). b. Add approximately 2-3 g of silica gel to the solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. d. Carefully add this powder to the top of the packed column, creating an even layer.

4. Elution and Fraction Collection: a. Gently add the mobile phase to the top of the column. b. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. c. Collect fractions in test tubes or vials. d. Monitor the elution process by periodically analyzing the collected fractions by TLC.

5. Product Isolation: a. Combine the fractions containing the pure N1 isomer and the fractions containing the pure N2 isomer separately. b. Remove the solvent from each combined batch under reduced pressure to yield the isolated isomers.

dot graph TD; A[Crude Isomer Mixture] --> B{TLC Method Development}; B --> C[Optimal Mobile Phase Identified]; C --> D{Column Packing}; A --> E{Sample Preparation for Dry Loading}; E --> F[Dry Sample on Silica]; F --> G{Sample Loading onto Column}; D --> G; G --> H{Elution & Fraction Collection}; H --> I{TLC Analysis of Fractions}; I --> J[Combine Pure N1 Fractions]; I --> K[Combine Pure N2 Fractions]; J --> L[Solvent Evaporation]; K --> M[Solvent Evaporation]; L --> N[Pure N1 Isomer]; M --> O[Pure N2 Isomer];

end Caption: Workflow for flash chromatography separation of N1/N2 isomers.

Protocol 2: Analytical HPLC Method Screening

This protocol provides a starting point for developing an analytical HPLC method to assess the purity of the separated isomers.

1. Column and Mobile Phase Selection:

  • Normal Phase:
  • Column: Silica or Diol column (e.g., 5 µm, 4.6 x 250 mm).
  • Mobile Phase: n-Hexane/Ethanol mixtures (e.g., 90:10 v/v).[1]
  • Reverse Phase:
  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).
  • Mobile Phase: Acetonitrile/Water or Methanol/Water mixtures, often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[1]

2. Instrument Setup:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at an appropriate wavelength (e.g., 254 nm, or determine the λmax of your compounds).
  • Injection Volume: 5-10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the isomer mixture (or individual isomers) at approximately 1 mg/mL in a suitable solvent (e.g., ethanol for normal phase, acetonitrile/water for reverse phase).
  • Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.[12]

4. Method Development:

  • Inject the sample mixture and run an isocratic elution with the starting mobile phase composition.
  • If separation is not achieved, adjust the mobile phase composition (e.g., increase the percentage of the stronger solvent).
  • If peaks are broad or tailing, consider adding modifiers as described in the troubleshooting section.
  • A gradient elution may be necessary for complex mixtures or to improve peak shape.

dot graph TD; A[Sample Preparation] --> B{HPLC System Setup}; B --> C{Injection}; C --> D{Data Acquisition}; D --> E{Chromatogram Analysis}; E -- "Poor Separation" --> F{Adjust Mobile Phase}; F --> C; E -- "Tailing Peaks" --> G{Add Mobile Phase Modifier}; G --> C; E -- "Good Separation" --> H[Method Validated];

end Caption: Logical workflow for analytical HPLC method development.

Alternative & Advanced Techniques

Crystallization

For some isomer pairs, fractional crystallization can be a viable, non-chromatographic separation method. This technique relies on slight differences in the solubility of the isomers in a particular solvent system.

  • Process: The isomer mixture is dissolved in a minimal amount of a hot solvent in which both isomers are soluble. The solution is then slowly cooled. The less soluble isomer will crystallize out first, allowing it to be separated by filtration.

  • Challenges: This method is highly dependent on the specific properties of the isomers and the choice of solvent. It may require significant optimization and can be less efficient than chromatography. Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.[13][14]

References

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Shimadzu. (n.d.). Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). SFC Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of the cresol isomers by stripping crystallization. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Retrieved from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]

  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • PMC. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]

  • PMC. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Semantic Scholar. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Transformations of Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate. Retrieved from [Link]

  • UNM Digital Repository. (2020, August 10). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Retrieved from [Link]

  • Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

  • MDPI. (2022, February 10). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Retrieved from [Link]

  • PubMed. (n.d.). Investigations of new N1-substituted pyrazoles as anti-inflammatory and analgesic agents having COX inhibitory activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Semantic Scholar. (2022, January 31). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Retrieved from [Link]

  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamate. Retrieved from [Link]

  • LOCKSS. (n.d.). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Side Products in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomer Trap

The alkylation of pyrazoles is deceptively simple. In theory, it is a standard


 substitution. In practice, it is a battle against the "Tautomer Trap."  Unlike pyrrole or imidazole, unsubstituted pyrazoles exist in a rapid annular tautomeric equilibrium (

). The proton shuttles between

and

, making both nitrogens potential nucleophiles.

Furthermore, the product of the first alkylation is often more nucleophilic than the starting material, leading to the dreaded "quaternization" (formation of pyrazolium salts). This guide provides the mechanistic logic and field-proven protocols to minimize these side products.

Module 1: Mastering Regioselectivity (N1 vs. N2)

Q: Why am I getting a 1:1 mixture of isomers?

A: You are likely operating under conditions where steric differentiation is minimal, or the reaction is under kinetic control without a directing bias.

  • The Mechanism: The pyrazolate anion (formed after deprotonation) is an ambident nucleophile. The ratio of

    
    - vs. 
    
    
    
    -alkylation depends on the interplay between the lone pair availability (electronics) and the approach vector (sterics).
  • The Fix: You must break the symmetry using one of three levers:

    • Steric Lever: Use bulky protecting groups or reagents.

    • Thermodynamic Lever: High temperatures allow the kinetic product (often

      
      ) to rearrange to the thermodynamic product (often 
      
      
      
      ).
    • Solvent Lever: Fluorinated alcohols (e.g., HFIP) can hydrogen-bond to specific nitrogens, shielding them from reaction [1].

Q: How do I force alkylation to the less hindered nitrogen?

A: Use the "Steric-Electronic Mismatch" strategy. If your pyrazole has a substituent at C3 (which becomes C5 in the tautomer), the nitrogen adjacent to it (


) is sterically hindered.
  • Standard Conditions (

    
    /DMF):  Often yield a mixture because the steric hindrance isn't severe enough to block the 
    
    
    
    attack completely.
  • Optimized Protocol: Switch to non-polar solvents (Toluene) with Phase Transfer Catalysis (PTC) . In non-polar media, the ion pair is tight. The cation (

    
     or 
    
    
    
    ) coordinates to the most electron-rich nitrogen (often the less hindered one), effectively "blocking" it and forcing alkylation to the more hindered position (counter-intuitive but observed).
  • For N1 Selectivity (Less Hindered): Use strong bases (NaH) in polar aprotic solvents (THF/DMF) . The fully dissociated anion reacts at the least hindered site due to pure steric approach rules.

Q: Can solvent choice alone fix my regioselectivity?

A: Yes, specifically with Fluorinated Alcohols . Recent data suggests that solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can reverse regioselectivity. HFIP acts as a hydrogen-bond donor to the pyrazole nitrogens. It preferentially solvates the more basic nitrogen, rendering it less nucleophilic. This "solvent shielding" can drive alkylation to the typically disfavored nitrogen [1][2].

Module 2: Preventing Over-Alkylation (Quaternization)

Q: I see a polar spot on the baseline. Is this the pyrazolium salt?

A: almost certainly. The mono-alkylated pyrazole is more electron-rich than the starting material (alkyl groups are electron-donating). It competes for the alkylating agent.

Q: How do I stop the reaction at mono-alkylation?

A: Follow the "Starvation Protocol."

ParameterStandard Condition (Risk of Dialkylation)Optimized Condition (Mono-Selective)
Stoichiometry 1.2 - 1.5 eq. Alkyl Halide0.95 eq. Alkyl Halide (Starve the reaction)
Addition Mode One-pot additionSlow addition of electrophile over 1 hour
Base Excess strong base (NaH)Solid-supported Carbonate (slow release)
Concentration High (1.0 M)Dilute (0.1 - 0.2 M)

Technical Insight: If you use a slight deficit of the alkylating agent (0.95 eq), the statistical probability of the second alkylation event drops significantly. Unreacted starting material is easily removed by acid-base extraction, whereas separating the quaternary salt is difficult.

Module 3: Troubleshooting & Decision Logic

Visualizing the Workflow

Use this logic tree to select the correct conditions for your specific substrate.

PyrazoleAlkylation Start START: Pyrazole Alkylation SubstrateCheck Is Pyrazole Symmetrical? Start->SubstrateCheck SymYes Standard S_N2 (K2CO3 / DMF) SubstrateCheck->SymYes Yes SymNo Regioselectivity Critical? SubstrateCheck->SymNo No Dialkylation ISSUE: Quaternization? SymYes->Dialkylation If side products form StericDiff Is there large steric difference (e.g., t-Butyl)? SymNo->StericDiff StericYes Steric Control (NaH / THF) Favors less hindered N StericDiff->StericYes Yes StericNo Use Solvent/Chelation Control StericDiff->StericNo No SolventRoute Try HFIP or TFE solvent (Hydrogen Bond Shielding) StericNo->SolventRoute Mitsunobu Consider Mitsunobu (Inverts selectivity often) StericNo->Mitsunobu Alternative DialkSol 1. Use 0.9 eq Electrophile 2. Dilute (0.1 M) 3. Switch to PTC Dialkylation->DialkSol

Caption: Decision matrix for selecting reaction conditions based on substrate symmetry and steric profile.

Module 4: Advanced Protocols

Protocol A: High-Fidelity N1-Alkylation (Acid-Catalyzed)

Best for: Avoiding basic conditions and minimizing elimination side products. This method uses trichloroacetimidates instead of alkyl halides, driven by a Brønsted acid. It avoids the "basic" side reactions entirely [3].

  • Reagents: Pyrazole (1.0 eq), Trichloroacetimidate (1.2 eq), Camphorsulfonic Acid (CSA, 0.1 eq).

  • Solvent: Toluene or DCM (0.2 M).

  • Procedure:

    • Dissolve pyrazole and imidate in dry solvent.

    • Add CSA catalyst at 0°C.

    • Warm to RT and stir for 2-4 hours.

    • Why it works: The reaction proceeds via a carbocation-like intermediate. The steric bulk of the imidate leaving group directs the attack to the less hindered nitrogen with high selectivity.

Protocol B: The "Mitsunobu Inversion"

Best for: When standard alkylation gives the wrong isomer. Mitsunobu conditions often favor the


 (more hindered) isomer or specific tautomers due to the mechanism of the betaine intermediate [4].
  • Reagents: Pyrazole (1.0 eq), Alcohol (R-OH, 1.1 eq),

    
     (1.2 eq), DIAD/DEAD (1.2 eq).
    
  • Solvent: THF (anhydrous).

  • Procedure:

    • Pre-cool solution of

      
       and Pyrazole/Alcohol to 0°C.
      
    • Add DIAD dropwise (critical to prevent overheating).

    • Note: If you get low yields, use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD for better stability.

FAQ: Troubleshooting Specific Failures

Q: My alkyl halide is disappearing, but I see no product. Where is it going? A: It is likely undergoing Elimination (Dehydrohalogenation) . If you are using a strong base (NaH, KOtBu) and a secondary alkyl halide, the base is acting as a base, not a nucleophile, converting your alkyl halide into an alkene.

  • Fix: Switch to a weaker base (

    
     or 
    
    
    
    ) and lower the temperature. If reactivity is too low, add KI (0.1 eq) to form the more reactive alkyl iodide in situ (Finkelstein condition).

Q: The reaction works on 100mg but fails on 10g. Why? A: Exotherm control and mixing. Alkylation is exothermic. On a large scale, local hot spots favor the kinetic product (wrong isomer) or double alkylation.

  • Fix: Use a cryostat to maintain internal temperature (not just bath temp) and ensure vigorous stirring. Switch from solid NaH to liquid bases (e.g., alkoxides) for better dosing control.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET URL:[Link] (Validated via search context 1.9)

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: Journal of Organic Chemistry URL:[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Source: Molecules / MDPI URL:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Source: Chemical Reviews URL:[Link]

  • Activation Energy Estimation for Alkylation of Pyrazole. Source: WuXi Biology URL:[Link]

Technical Support Center: Purification of Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-PROP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

This guide addresses the purification of ethyl 2-(1H-pyrazol-1-yl)propanoate , a compound featuring two distinct chemical functionalities that complicate chromatography: a basic pyrazole nitrogen and a hydrolytically sensitive ester linkage.

Successful isolation requires balancing the suppression of silanol interactions (which cause peak tailing) while maintaining neutral conditions to prevent ester hydrolysis. This document outlines the "Gold Standard" protocol, troubleshooting workflows, and advanced separation strategies.

Module 1: The Gold Standard Protocol

Objective: Isolate the target compound from unreacted pyrazole, ethyl 2-halopropanoate, and potential hydrolysis byproducts.

Physicochemical Profile
PropertyCharacteristicChromatographic Implication
Basicity Pyrazole

(approx pKa ~2.[1][2]5)
High Risk: Lone pair interacts with acidic silanols on silica, causing severe tailing.
Polarity Moderate (Ester + Heterocycle)Medium: Soluble in EtOAc/DCM; requires gradient elution.
Stability Ester linkageRisk: Susceptible to acid-catalyzed hydrolysis on "wet" or acidic silica.
Chirality Chiral center at

-carbon
Note: Normal phase silica will not separate enantiomers (requires chiral stationary phase).
Standard Operating Procedure (SOP)

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes / Ethyl Acetate (EtOAc) with 1% Triethylamine (TEA) .

Step-by-Step Workflow:

  • Column Pre-treatment (The "Neutralization" Step):

    • Slurry pack the silica using Hexanes + 1% TEA .

    • Flush with at least 2 column volumes (CV) of this buffer. This deactivates acidic silanol sites (

      
      ) by capping them with triethylammonium ions.
      
  • Sample Loading:

    • Dissolve crude oil in a minimum amount of DCM or Toluene.

    • Pro-Tip: Avoid loading in pure EtOAc; it is too polar and will cause band broadening at the top of the column.

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Elutes unreacted alkyl halides).

    • 5–15 min: 0%

      
       10% EtOAc (in Hexanes + 1% TEA).
      
    • 15–30 min: 10%

      
       30% EtOAc (Target compound typically elutes here).
      
    • 30+ min: Flush with 100% EtOAc to remove unreacted pyrazole (very polar).

  • Detection:

    • UV: 254 nm (Strong absorption by pyrazole ring).[3]

    • Stain: Iodine (

      
      ) chamber is effective for the alkyl chain if UV is obscured.
      

Module 2: Troubleshooting & Diagnostics

Decision Tree: Purification Logic

PurificationLogic Start Crude Mixture Analysis (TLC) Tailing Is the spot streaking? Start->Tailing AddTEA Action: Add 1% Et3N to eluent Tailing->AddTEA Yes Separation Is Rf difference > 0.15? Tailing->Separation No AddTEA->Separation Gradient Action: Shallow Gradient (e.g., 0.5% increase/min) Separation->Gradient No Hydrolysis Check: New spot at baseline? Separation->Hydrolysis Yes Gradient->Hydrolysis FastColumn Action: Rapid Elution Avoid prolonged silica contact Hydrolysis->FastColumn Yes (Acid formed) Success Pure Compound Hydrolysis->Success No FastColumn->Success

Figure 1: Decision matrix for optimizing pyrazole ester purification.

Frequently Asked Questions (FAQs)

Q1: My product spot is "streaking" or "tailing" badly on the TLC plate and column. Why?

  • The Science: The pyridine-like nitrogen (

    
    ) in the pyrazole ring acts as a hydrogen bond acceptor. Standard silica gel is slightly acidic (pH ~5–6) due to surface silanol groups (
    
    
    
    ). Your compound is effectively "sticking" to these acidic sites rather than partitioning into the solvent.
  • The Fix: You must use a modifier. Add 0.5% to 1.0% Triethylamine (TEA) or 1% NH4OH to your mobile phase. This competes for the silanol sites, allowing your pyrazole ester to elute as a sharp band [1, 2].

Q2: I see two spots very close together. Is this the N1 vs. N2 regioisomer?

  • Analysis: If you started with unsubstituted 1H-pyrazole , N1 and N2 are tautomerically equivalent before alkylation. Once alkylated, only one product is chemically distinct (N-substituted).

  • Likely Culprits:

    • Unreacted Pyrazole: This is much more polar and should elute later.

    • Hydrolysis Product: The ester may have cleaved to form 2-(1H-pyrazol-1-yl)propanoic acid. This will streak heavily or stay at the baseline.

    • Enantiomers: The product is a racemate (chiral center at the propanoate

      
      -position). Standard silica will NOT separate these.  You see one spot for the pair. If you see splitting, it is likely an impurity, not an enantiomer [3].
      

Q3: My yield is lower than expected, and I recovered a solid that is not soluble in CDCl3.

  • Diagnosis: You likely formed the carboxylic acid derivative via hydrolysis on the column.

  • Prevention:

    • Ensure your silica is neutral.

    • Do not leave the compound on the column overnight.

    • Avoid using methanol in the mobile phase if possible, as transesterification can occur (though rare without catalyst).

Q4: Can I use DCM/MeOH instead of Hexane/EtOAc?

  • Recommendation: Yes, but be cautious. Pyrazoles are highly soluble in DCM. A gradient of DCM:MeOH (99:1 to 95:5) is effective for more polar derivatives. However, Hexane/EtOAc typically offers better selectivity for separating the non-polar alkyl halide starting material from the product.

Module 3: Advanced Separation Scenarios

Removal of Excess Starting Material (Pyrazole)

Unreacted pyrazole is a common contaminant. It is water-soluble but also extracts into organic solvents.[4]

  • Pre-Column Strategy: Before chromatography, wash your crude organic layer (EtOAc) with 0.1 M HCl .

    • Mechanism:[5] The pyrazole (pKa ~2.[6]5) will protonate and move to the aqueous layer. The ester (less basic) will remain in the organic layer.

    • Warning: Do not use strong acid or long contact times to prevent ester hydrolysis.

Scale-Up Considerations (>10g)

For large batches, standard flash chromatography becomes solvent-intensive.

  • Alternative: Recrystallization.[2]

  • Solvent System: Diethyl ether / Pentane or cold Hexanes.

  • Protocol: Dissolve the crude oil in minimal diethyl ether, add pentane until turbid, and refrigerate (-20°C). The ester often crystallizes, leaving impurities in the mother liquor.

References

  • Restek Corporation. (2007). How Column Inertness Improves the Chromatography of Basic Compounds. Retrieved from

  • Chromatography Forum. (2007). Severe tailing on column - Troubleshooting Basic Compounds. Retrieved from

  • Organic Syntheses. (2013). Synthesis and Purification of Pyrazole Derivatives via Column Chromatography. Organic Syntheses, Vol. 90. Retrieved from

  • National Institutes of Health (NIH). (2021). Direct Preparation of N-Substituted Pyrazoles: Purification Protocols. Retrieved from

Sources

controlling racemization during synthesis of chiral pyrazole propanoates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Racemization During Synthesis & Manipulation

Ticket ID: #CPP-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering stability issues with Chiral Pyrazole Propanoates . These scaffolds are structurally prone to racemization due to the electron-withdrawing nature of the pyrazole ring (and often an adjacent aryl group), which significantly increases the acidity of the


-proton relative to the carbonyl.

This guide treats your synthesis as a system . We will troubleshoot the three critical failure points: Ester Hydrolysis , Amide Coupling , and Purification .

Module 1: The Racemization Risk Map

Before troubleshooting, verify where your process is failing. The diagram below illustrates the "Danger Zones" where the stereocenter is most vulnerable to enolization.

RacemizationMap cluster_0 Critical Control Points Start Chiral Ester (Starting Material) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Base/Heat (Risk) Acid Chiral Acid (Target 1) Start->Acid Hydrolysis (Safe Path) Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Reprotonation Acid->Enolate Over-activation (Oxazolone Path) Amide Chiral Amide (Target 2) Acid->Amide Coupling (Safe Path)

Figure 1: The Mechanistic Pathway of Racemization.[1] The red nodes represent the thermodynamic sink (racemate) mediated by the planar enolate intermediate.

Module 2: Troubleshooting Ester Hydrolysis

The Issue: Your enantiomeric excess (ee) drops during the saponification of the pyrazole propanoate ester to the acid. The Cause: The


-proton is acidic (

). Standard hydroxide bases (NaOH/LiOH) can deprotonate this center before attacking the carbonyl if the temperature is too high or the reaction time is too long.
Protocol A: Low-Temperature Lithium Hydroxide Hydrolysis

Use this for standard substrates.

  • Solvent: Dissolve ester in THF:Water (4:1). Avoid MeOH if possible (can cause transesterification/slower rates).

  • Temperature: Cool system to -10°C to 0°C . Do not run at Room Temperature (RT).

  • Reagent: Add LiOH·H₂O (1.1 - 1.2 equiv) . Lithium coordinates tighter to the carbonyl oxygen than Na/K, promoting nucleophilic attack over

    
    -deprotonation.
    
  • Quench: Monitor by HPLC. Upon completion, quench immediately with cold 1M KHSO₄ or Citric Acid to pH 3-4. Never use strong mineral acids (HCl) at RT.

Protocol B: Enzymatic Hydrolysis (The "Rescue" Method)

Use this if Protocol A fails or if the substrate is extremely sensitive.

ParameterSpecificationReason
Enzyme PLE (Pig Liver Esterase) or Candida antarctica Lipase B (CAL-B) Enzymes operate at neutral pH (7.0–7.5), completely avoiding the basic conditions that trigger enolization.
Solvent Phosphate Buffer (pH 7.2) + 10-20% Acetone or DMSOCo-solvent ensures solubility of the lipophilic pyrazole moiety.
Temp 25°C - 30°COptimal enzyme activity window.
Workup Filter enzyme, acidify, extract.Physical removal of catalyst stops reaction instantly.

Module 3: Troubleshooting Amide Coupling

The Issue: The acid is pure, but the final amide product is racemic. The Cause: Over-activation of the carboxylic acid leads to the formation of an Oxazolone (azlactone) or Ketene intermediate, both of which are prone to racemization.

The "Safe Activation" Protocol

Goal: Minimize the lifetime of the activated ester.

  • Base Selection: Use DIPEA (Hünig's Base) or NMM (N-Methylmorpholine) .

    • Warning: Avoid TEA (Triethylamine). It is less sterically hindered and can act as a nucleophile or general base to abstract the

      
      -proton.
      
  • Coupling Reagents:

    • Recommended: EDC/Oxyma Pure or DIC/Oxyma . Oxyma (Ethyl cyanohydroxyiminoacetate) suppresses racemization more effectively than HOBt.

    • Avoid: HATU/HBTU if you are seeing racemization. These are too potent and can drive oxazolone formation if the amine nucleophile is slow.

  • Stoichiometry:

    • Acid (1.0 equiv)

    • Coupling Agent (1.0 - 1.1 equiv)

    • Base (Max 2.0 equiv ). Excess base is the #1 cause of racemization here.

Module 4: Analysis & Purification

The Issue: You cannot separate the enantiomers to measure ee, or the separation process itself causes racemization.

Chiral HPLC Method Development

Pyrazole propanoates often tail on silica due to the basic nitrogen in the pyrazole ring.

  • Column Selection:

    • Immobilized Polysaccharide Columns: Chiralpak IC or IA (Daicel).

    • Why: Immobilized phases are robust against the solvents needed to dissolve these polar compounds (DCM/THF).

  • Mobile Phase Additives (Critical):

    • You MUST use an acidic additive to suppress the ionization of the pyrazole and the carboxylic acid.

    • Standard: 0.1% TFA (Trifluoroacetic acid) in Hexane/IPA.

    • Warning: Do not use basic additives (DEA/TEA) if you are analyzing the free acid; it will form a salt and may racemize on-column.

Purification on Silica Gel
  • Risk: Silica is slightly acidic. If your compound is acid-sensitive (unlikely for propanoates but possible), it may degrade.

  • Fix: Pre-wash the silica column with 1% TEA in Hexane, then flush with your eluent. This neutralizes the "hot spots" on the silica.

Frequently Asked Questions (FAQ)

Q1: My reaction requires heating. How can I protect the stereocenter? A: If heating is unavoidable (e.g., Suzuki coupling on the pyrazole ring), you must switch to a non-basic catalytic system . Use mild bases like K₃PO₄ or Cs₂CO₃ rather than alkoxides. Alternatively, protect the carboxylic acid as a bulky ester (e.g., tert-butyl) to sterically shield the


-proton.

Q2: Can I use NaH for the initial alkylation step? A: Yes, but only for generating the center (e.g., alkylating a malonate). You cannot use NaH on an already chiral pyrazole propanoate; it will quantitatively racemize the compound via irreversible enolization.

Q3: How do I know if the racemization is happening during reaction or analysis? A: Perform a "Stability Test." Dissolve a pure sample of your enantiomer in the HPLC mobile phase and let it sit for 4 hours. Inject. If it's racemic, your analytical method is the problem (likely lack of temperature control in the autosampler or reactive solvent).

References

  • Mechanism of Racemization: Smith, G. G., & Sivakua, T. (1973). "Kinetics and mechanism of racemization of amino acids." Journal of Organic Chemistry. Link (Foundational text on

    
    -proton acidity and enolization mechanisms).
    
  • Enzymatic Hydrolysis: Bornscheuer, U. T., & Kazlauskas, R. J. (2006). "Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations." Wiley-VCH. (Authoritative source on using Lipases/Esterases to avoid chemical hydrolysis conditions).
  • Peptide Coupling & Racemization: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link (Definitive guide on Oxyma/HOBt usage to suppress oxazolone formation).

  • Chiral Separation of Pyrazoles: Hassan, H. M., et al. (2021).[2] "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." Journal of Chromatography A. Link (Specific methodologies for pyrazole-based chiral HPLC).

  • Fasiglifam (TAK-875) Process Chemistry: Negi, D. S., et al. (2017). "Process Development for the Synthesis of Fasiglifam (TAK-875)." Organic Process Research & Development.

Disclaimer: This guide is for research purposes. Always consult MSDS and perform small-scale safety validations before scaling up.

Sources

removing unreacted pyrazole from ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-(1H-pyrazol-1-yl)propanoate

Ticket Subject: Removal of unreacted pyrazole from N-alkylated ester products. Assigned Specialist: Senior Application Scientist, Separation Methodologies. Status: Open.

Executive Summary

You are encountering difficulty separating unreacted pyrazole (starting material) from your target product, ethyl 2-(1H-pyrazol-1-yl)propanoate. This is a common challenge in N-alkylation reactions (e.g., Michael addition or nucleophilic substitution). The difficulty arises because both species are weak bases with similar pKa values for their conjugate acids, rendering standard acid-base extraction inefficient.

However, they possess distinct polarity profiles and hydrogen-bonding capabilities. The guide below leverages the H-bond donor capability of pyrazole (which the target lacks) to effect separation.

Module 1: The "Quick Fix" (Aqueous Partitioning)

Use this as your first-line purification step during the workup phase.

The Science: Pyrazole (


) contains a free N-H proton, making it both a hydrogen bond donor and acceptor.[1] It is significantly more water-soluble than your target ester, which is lipophilic and lacks the N-H donor.

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a non-polar organic solvent.

    • Recommended:Diethyl Ether (

      
      )  or Toluene .
      
    • Avoid: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for this specific wash, as they are too polar and will drag pyrazole into the organic phase.

  • The Wash Cycle:

    • Wash the organic layer 5 times with water (Volume ratio 1:1).

    • Tip: Pyrazole is hygroscopic and partitions well into water, but the partition coefficient isn't infinite. Multiple washes are mathematically superior to one large wash.

  • Brine Step: Perform a final wash with saturated brine to remove residual water from the organic layer.

  • Drying: Dry over

    
     and concentrate.
    

Why not Acid/Base Extraction?

  • Acid Wash: Both pyrazole (pKa

    
     2.5) and your N-alkylated product (pKa 
    
    
    
    2.0) are weak bases. Dilute acid will protonate and extract both.
  • Base Wash: Pyrazole has an acidic proton (pKa

    
     14), but removing it requires strong base (pH > 14). This would instantly hydrolyze your ethyl ester (saponification), destroying your product.
    

Module 2: The "Gold Standard" (Flash Chromatography)

Use this if the aqueous wash leaves >5% impurity or for high-purity requirements.

The Science: Silica gel (


) is acidic and polar. The free N-H group on unreacted pyrazole interacts strongly with the silanol groups via hydrogen bonding. Your target molecule (N-substituted) cannot donate hydrogen bonds, causing it to elute significantly faster (higher 

).

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase:

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The target ester typically elutes around 20-30% EtOAc. Pyrazole will "streak" or elute much later, often requiring MeOH/DCM to fully remove from the column.

  • Visualization:

    • UV (254 nm).[2]

    • Iodine Stain (

      
      ): Pyrazole stains dark brown very quickly.
      

Data Summary: Separation Parameters

PropertyPyrazole (Impurity)Ethyl 2-(1H-pyrazol-1-yl)propanoate (Target)Impact on Separation
H-Bonding Donor & Acceptor (NH)Acceptor Only (No NH)Target elutes first on Silica.
Water Solubility HighLow (Lipophilic)Target stays in organic phase during wash.
Boiling Point 186-188°C>250°C (Predicted)Distillation can remove Pyrazole (first fraction).
pKa (Conj. Acid) ~2.5~2.0Acid extraction fails (extracts both).

Module 3: Visualization of Logic

The following diagram illustrates the decision-making process and the chemical logic behind the separation.

PurificationLogic Start Crude Reaction Mixture (Target + Pyrazole) SolventChoice Dissolve in Et2O or Toluene (Avoid DCM/EtOAc) Start->SolventChoice WaterWash Multi-step Aqueous Wash (5x Water) SolventChoice->WaterWash Pyrazole partitions to water CheckPurity Check Purity (NMR/TLC) WaterWash->CheckPurity Pure Final Product (Concentrate & Dry) CheckPurity->Pure Clean Impure Pyrazole Remains CheckPurity->Impure >5% Impurity Column Flash Chromatography (Silica Gel) Impure->Column Column->Pure Mechanism Mechanism: Pyrazole NH binds to Silica Target elutes first Mechanism->Column

Caption: Workflow for the purification of N-alkylated pyrazoles, prioritizing aqueous partitioning followed by chromatography.

Frequently Asked Questions (Troubleshooting)

Q1: I see a "streaking" spot on my TLC plate. Is that the product? A: Likely not. Streaking is characteristic of the unreacted pyrazole. The N-H group interacts with the acidic silica on the TLC plate, causing tailing. Your ester product should appear as a distinct, compact spot with a higher


 value.

Q2: Can I use vacuum distillation? A: Yes, but with caution. Pyrazole boils at ~188°C (at 1 atm).[1] Your ester is heavier and will boil higher. If you have a good vacuum (<1 mmHg), you can distill off the pyrazole (sublimation is also possible) at lower temperatures (50-80°C). However, ensure your ester is thermally stable.

Q3: Why did my yield drop after acid washing? A: As noted in Module 1, the pKa of N-alkyl pyrazoles is


 2.0. If you washed with 1M HCl, you protonated your product, turning it into a salt (

) which dissolved in the water layer. To recover it, you must neutralize the aqueous layer with

and re-extract with DCM.

Q4: Can I use Copper (II) salts to complex the pyrazole? A: While pyrazole coordinates well with


, adding metal salts introduces a new impurity that is often harder to remove than the pyrazole itself. Stick to the Water Wash 

Chromatography pipeline.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from [Link]

  • Kalijagan, R., et al. (2025). Synthesis and biological profiling of novel pyrazoles. Arabian Journal of Chemistry. Retrieved from [Link]

  • University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile and water. Retrieved from [Link]

Sources

Technical Support Center: Stability and Storage of Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for ethyl 2-(1H-pyrazol-1-yl)propanoate. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile pyrazole-based building block. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the long-term stability of this compound by preventing its primary degradation pathway: hydrolysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of ethyl 2-(1H-pyrazol-1-yl)propanoate.

Q1: What is ethyl 2-(1H-pyrazol-1-yl)propanoate hydrolysis?

A: Hydrolysis is a chemical reaction where a molecule is cleaved into two parts by reacting with water.[1] For ethyl 2-(1H-pyrazol-1-yl)propanoate, an ester, this reaction breaks the ester bond to yield its constituent carboxylic acid—2-(1H-pyrazol-1-yl)propanoic acid—and ethanol. This process can be accelerated by the presence of acids, bases, or elevated temperatures.[2][3]

Q2: Why is preventing hydrolysis so critical for my research?

A: The integrity of your starting materials is paramount for reproducible and reliable experimental outcomes. Hydrolysis of the ester introduces a significant impurity (the corresponding carboxylic acid) into your sample. This contamination can:

  • Alter the stoichiometry of your reactions, leading to lower yields or failed experiments.

  • Introduce a nucleophilic and acidic species that can cause unintended side reactions.

  • Complicate the purification of your desired product.

  • Affect the compound's biological activity in screening assays, leading to false or misleading results.

Q3: What are the tell-tale signs that my stored sample may have undergone hydrolysis?

A: While subtle at first, degradation can be identified through several observations:

  • Change in Physical Appearance: The pure ester is typically an oil or low-melting solid. The formation of the carboxylic acid may result in the sample becoming cloudy, partially solidified, or changing in viscosity.

  • Altered Solubility: The parent ester has good solubility in common organic solvents.[4] The carboxylic acid product is significantly more polar and may be less soluble in non-polar solvents, potentially causing the solution to appear hazy.

  • Analytical Discrepancies: The most definitive sign is observing a new, more polar spot on a Thin-Layer Chromatography (TLC) plate or an additional peak in an HPLC or GC-MS analysis. In an ¹H-NMR spectrum, you might observe a decrease in the characteristic ethyl group signals (a quartet and a triplet) and the emergence of a broad singlet for the carboxylic acid proton.

Q4: What are the absolute ideal storage conditions to maximize shelf life?

A: To minimize hydrolysis, the compound must be protected from moisture, atmospheric oxygen, and extreme temperatures. The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the kinetic rate of the hydrolysis reaction.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, which are key drivers of degradation.[5][6]
Container Amber Glass Vial with PTFE-lined CapProtects from light and provides an inert, non-reactive surface with a tight seal.[7]
State Neat (Solvent-Free) or Anhydrous Aprotic SolventAvoids introducing water or reactive protic solvents. If in solution, use high-purity anhydrous solvents.
Part 2: In-Depth Troubleshooting Guide for Suspected Hydrolysis

This guide provides a systematic workflow for researchers who suspect their sample of ethyl 2-(1H-pyrazol-1-yl)propanoate has been compromised.

Problem: My reaction is yielding inconsistent results, and I suspect my stock of ethyl 2-(1H-pyrazol-1-yl)propanoate has degraded.

This situation requires a logical, step-by-step approach to confirm degradation, identify the root cause, and implement corrective actions.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Root Cause Analysis & Action A Suspicion of Degradation (e.g., low yield, new spots on TLC) B Step 1: Perform QC Check (See Protocol 2: Analytical TLC) A->B C Observe TLC Result B->C D Single Spot Observed (Matches Reference) C->D Purity Confirmed E Multiple Spots Observed (New, more polar spot) C->E Degradation Likely L Troubleshoot other experimental parameters (reagents, conditions). F Step 2: Investigate Storage Conditions E->F G Was it stored cold (2-8°C)? Was the container tightly sealed? Was it stored under inert gas? F->G H Step 3: Implement Corrective Actions G->H I Option A: Discard compromised stock and use a fresh, validated lot. H->I J Option B (Advanced): Repurify via column chromatography if feasible. H->J K Step 4: Implement Preventive Actions (Follow Protocol 1: Ideal Storage) I->K J->K

Caption: Troubleshooting workflow for suspected ester hydrolysis.

Part 3: Key Protocols and Methodologies

Adherence to standardized protocols is essential for ensuring the chemical integrity of sensitive reagents.

Protocol 1: Recommended Long-Term Storage Procedure

This protocol provides a self-validating system for the proper storage of ethyl 2-(1H-pyrazol-1-yl)propanoate.

  • Material Verification: Upon receipt, run a baseline QC check using Protocol 2 to confirm the initial purity of the material. Label the vial with the date of receipt and QC confirmation.

  • Inert Atmosphere Blanketing: In a glove box or using a Schlenk line, carefully open the primary container. Backfill the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace any ambient air and moisture.

  • Secure Sealing: Tightly close the vial, ensuring the PTFE-lined cap creates a hermetic seal. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Secondary Containment: Place the sealed vial inside a labeled, zip-lock secondary container with a small pouch of desiccant (e.g., silica gel).

  • Refrigerated Storage: Store the secondary container in a refrigerator designated for chemical storage at 2-8°C.[8] Ensure the storage area is dark and free from sources of heat or vibration.[7]

  • Usage Protocol: When a portion of the compound is needed, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound. If possible, open and dispense the material under an inert atmosphere. After dispensing, repeat steps 2-3 before returning to storage.

Protocol 2: Quality Control (QC) Check for Hydrolysis via Thin-Layer Chromatography (TLC)

This rapid analytical method allows for a quick assessment of sample purity. The presence of the hydrolysis product, 2-(1H-pyrazol-1-yl)propanoic acid, will be evident as a distinct, more polar spot.

  • Prepare TLC Plate: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254). Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.

  • Prepare Samples:

    • Reference Sample (R): If available, dissolve a small amount of a fresh, unopened lot of the ester in ethyl acetate (~1 mg/mL).

    • Test Sample (T): Dissolve a small amount of the stored ester in ethyl acetate at the same concentration.

  • Spot the Plate: Using a capillary tube, carefully spot a small amount of the Reference (R) and Test (T) samples onto the origin line. Allow the solvent to fully evaporate between applications.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point is a mixture of 30% Ethyl Acetate in Hexanes . The chamber should be saturated with the solvent vapor.

  • Visualize the Results:

    • After the solvent front has moved up ~80% of the plate, remove it from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm.

  • Interpret the Results:

    • Pure Sample: The Test (T) lane should show a single spot with the same retention factor (Rf) as the Reference (R) lane.

    • Hydrolyzed Sample: The Test (T) lane will show the original ester spot and a new, more polar spot (lower Rf, closer to the origin). This new spot corresponds to the 2-(1H-pyrazol-1-yl)propanoic acid. The intensity of this new spot correlates with the extent of hydrolysis.

Part 4: The Science Behind the Instability

Understanding the chemical mechanism of ester hydrolysis underscores the importance of the storage protocols outlined above.

Mechanism of Ester Hydrolysis

Ester hydrolysis is a nucleophilic acyl substitution reaction. It can be catalyzed by either acid or base.[9]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This reaction is reversible.[10][11]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile (hydroxide ion, OH⁻) directly attacks the carbonyl carbon. This reaction is irreversible because the final step forms a carboxylate salt, which is deprotonated and unreactive towards the alcohol.[1][9]

G cluster_catalysts Catalysts compound Ethyl 2-(1H-pyrazol-1-yl)propanoate (Ester) products 2-(1H-pyrazol-1-yl)propanoic Acid + Ethanol compound->products Hydrolysis Reaction water H₂O (Moisture) water->products acid H⁺ (Acidic Impurities) acid->products Accelerates base OH⁻ (Basic Impurities) base->products Accelerates

Sources

Validation & Comparative

A Technical Guide to the ¹H NMR Chemical Shifts of Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR chemical shifts for ethyl 2-(1H-pyrazol-1-yl)propanoate. In the absence of a publicly available experimental spectrum for this specific molecule, this guide offers a robust, predicted analysis based on the well-established principles of NMR spectroscopy and a comparative study with structurally related compounds. This approach allows for a reliable estimation of the chemical shifts, providing a valuable resource for the identification and characterization of this and similar pyrazole-containing compounds.

Introduction: The Importance of NMR in Characterizing Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The precise structural elucidation of these compounds is paramount for understanding their function and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for this purpose, providing detailed information about the molecular structure and the chemical environment of individual protons.

This guide focuses on ethyl 2-(1H-pyrazol-1-yl)propanoate, a molecule that combines the versatile pyrazole heterocycle with an ethyl propanoate moiety. Understanding its ¹H NMR spectrum is crucial for researchers synthesizing or working with this compound.

Predicted ¹H NMR Spectrum of Ethyl 2-(1H-pyrazol-1-yl)propanoate

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for ethyl 2-(1H-pyrazol-1-yl)propanoate. These predictions are derived from the analysis of its constituent parts and the known influence of electronic effects on proton chemical shifts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification for Prediction
H-3' (Pyrazole) ~7.5 - 7.7Doublet~1.5 - 2.5The H-3' proton is adjacent to two nitrogen atoms, leading to significant deshielding. It will appear as a doublet due to coupling with the H-4' proton.
H-5' (Pyrazole) ~7.4 - 7.6Doublet~2.0 - 3.0The H-5' proton is also adjacent to a nitrogen atom and will be deshielded. It will appear as a doublet due to coupling with the H-4' proton.
H-4' (Pyrazole) ~6.2 - 6.4Triplet~2.0 - 2.5The H-4' proton is coupled to both H-3' and H-5', resulting in a triplet. It is generally the most upfield of the pyrazole ring protons.
H-2 (Methine) ~4.8 - 5.0Quartet~7.0This proton is directly attached to the chiral center and is deshielded by the adjacent nitrogen atom of the pyrazole ring and the carbonyl group. It will be split into a quartet by the neighboring methyl protons (H-3).
H-1" (Methylene) ~4.1 - 4.3Quartet~7.1These protons of the ethyl ester are deshielded by the adjacent oxygen atom. They will appear as a quartet due to coupling with the methyl protons (H-2").
H-3 (Methyl) ~1.6 - 1.8Doublet~7.0These protons are on the carbon adjacent to the chiral center and will be split into a doublet by the methine proton (H-2).
H-2" (Methyl) ~1.2 - 1.3Triplet~7.1These are the terminal methyl protons of the ethyl ester group and will appear as a triplet due to coupling with the methylene protons (H-1").

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [color="#202124"];

// Nodes for atoms N1 [label="N", pos="0,0.5!", color="#EA4335", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N2 [label="N", pos="-0.866,-0.5!", color="#EA4335", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C3 [label="C", pos="0.866,-0.5!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.732,-1.5!"];

// Nodes for substituents C_alpha [label="C", pos="-1.732,0.5!"]; H_alpha [label="H", pos="-2.2,1.2!"]; C_beta [label="C", pos="-2.598,-0.5!"]; H_beta1 [label="H", pos="-3.2,-0.2!"]; H_beta2 [label="H", pos="-2.8,-1.5!"]; H_beta3 [label="H", pos="-2.1,-0.8!"]; C_carbonyl [label="C", pos="-1.2,1.5!"]; O_carbonyl [label="O", pos="-1.2,2.5!"]; O_ester [label="O", pos="-0.2,1.2!"]; C_ethyl1 [label="C", pos="0.8,1.8!"]; H_ethyl1a [label="H", pos="0.6,2.8!"]; H_ethyl1b [label="H", pos="1.5,1.5!"]; C_ethyl2 [label="C", pos="1.5,2.8!"]; H_ethyl2a [label="H", pos="1.3,3.8!"]; H_ethyl2b [label="H", pos="2.2,2.5!"]; H_ethyl2c [label="H", pos="1.8,3.5!"];

H3 [label="H-3'", pos="1.732,-0.5!"]; H4 [label="H-4'", pos="0,-2.5!"]; H5 [label="H-5'", pos="-2.598,-2.0!"];

// Edges for bonds N1 -- N2; N2 -- C5; C5 -- C4; C4 -- C3; C3 -- N1; N1 -- C_alpha; C_alpha -- H_alpha; C_alpha -- C_beta; C_beta -- H_beta1; C_beta -- H_beta2; C_beta -- H_beta3; C_alpha -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_ethyl1; C_ethyl1 -- H_ethyl1a; C_ethyl1 -- H_ethyl1b; C_ethyl1 -- C_ethyl2; C_ethyl2 -- H_ethyl2a; C_ethyl2 -- H_ethyl2b; C_ethyl2 -- H_ethyl2c; C3 -- H3; C4 -- H4; C5 -- H5; } Caption: Molecular structure of ethyl 2-(1H-pyrazol-1-yl)propanoate with proton labeling.

Comparative Analysis with Reference Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for structurally similar compounds is essential.

Ethyl Propanoate

Ethyl propanoate provides a baseline for the chemical shifts of the ethyl ester and the propionyl group protons.

Proton Assignment (Ethyl Propanoate) Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methylene (-O-CH₂-) ~4.1Quartet~7.1
Methylene (-CO-CH₂-) ~2.3Quartet~7.4
Methyl (-O-CH₂-CH₃) ~1.2Triplet~7.1
Methyl (-CO-CH₂-CH₃) ~1.1Triplet~7.4

Source: SDBS (Spectral Database for Organic Compounds)

Analysis: The presence of the pyrazole ring at the 2-position of the propanoate chain in the target molecule is expected to cause a significant downfield shift of the methine proton (H-2) compared to the methylene protons in ethyl propanoate. This is due to the electron-withdrawing nature of the nitrogen heterocycle. The chemical shifts of the ethyl ester protons (H-1" and H-2") are predicted to be less affected, remaining in a similar region to those in ethyl propanoate.

Pyrazole

The chemical shifts of the protons on the pyrazole ring itself provide a reference for the heterocyclic part of the target molecule.

Proton Assignment (Pyrazole) Experimental Chemical Shift (δ, ppm) Multiplicity
H-3, H-5 ~7.6Doublet
H-4 ~6.3Triplet

Source: ¹H NMR spectrum of pyrazole in a nematic phase.[1]

Analysis: In ethyl 2-(1H-pyrazol-1-yl)propanoate, the pyrazole ring is N-substituted. This substitution will break the symmetry observed in unsubstituted pyrazole, leading to distinct signals for H-3' and H-5'. The electron-donating effect of the alkyl substituent on the nitrogen is expected to cause a slight upfield shift of the pyrazole protons compared to the parent pyrazole.

4-((1-Ethyl-1H-pyrazol-3-yl)methoxy)benzoic acid

This compound provides a reference for an ethyl group directly attached to a pyrazole nitrogen.

Proton Assignment Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ethyl (-N-CH₂-) 4.13Quartet7.2
Ethyl (-CH₃) 1.37Triplet7.2

Source: Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.[2]

Analysis: The chemical shifts of the ethyl group in this reference compound are consistent with the predicted values for the ethyl group in the propanoate moiety of the target molecule. The quartet for the methylene and the triplet for the methyl group are characteristic splitting patterns for an ethyl group. This further supports the predicted chemical shifts for the ethyl propanoate portion of our target molecule.

Experimental Protocol for ¹H NMR Data Acquisition

For researchers wishing to acquire experimental data for ethyl 2-(1H-pyrazol-1-yl)propanoate, the following standard protocol is recommended.[3]

dot digraph "NMR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; prep1 [label="Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃)."]; prep2 [label="Add a small amount of TMS as an internal standard (0 ppm)."]; prep3 [label="Transfer the solution to a clean, dry NMR tube."]; prep1 -> prep2 -> prep3; }

subgraph "cluster_acq" { label = "Data Acquisition"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; acq1 [label="Insert the NMR tube into the spectrometer."]; acq2 [label="Lock the spectrometer on the deuterium signal of the solvent."]; acq3 [label="Shim the magnetic field to optimize homogeneity."]; acq4 [label="Acquire the ¹H NMR spectrum using a standard pulse sequence."]; acq1 -> acq2 -> acq3 -> acq4; }

subgraph "cluster_proc" { label = "Data Processing"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; proc1 [label="Apply Fourier transform to the raw data."]; proc2 [label="Phase correct the spectrum."]; proc3 [label="Calibrate the chemical shift scale to the TMS signal (0 ppm)."]; proc4 [label="Integrate the signals to determine proton ratios."]; proc1 -> proc2 -> proc3 -> proc4; }

prep3 -> acq1 [label="Prepared Sample"]; acq4 -> proc1 [label="Raw Data (FID)"]; proc4 -> end [label="Processed Spectrum"]; end [label="Analysis and Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; } Caption: A typical workflow for acquiring and processing ¹H NMR data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for ethyl 2-(1H-pyrazol-1-yl)propanoate. By leveraging data from structurally related compounds and fundamental NMR principles, we have established a reliable set of expected chemical shifts and coupling patterns. This information will be invaluable for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the rapid and accurate identification and characterization of this and similar pyrazole-containing molecules. The provided experimental protocol offers a standardized approach for obtaining high-quality ¹H NMR spectra.

References

Sources

C13 NMR spectrum analysis of ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of


C NMR Signatures: Regiochemical Determination of Ethyl 2-(1H-pyrazol-1-yl)propanoate 

Executive Summary: The Structural Challenge

Ethyl 2-(1H-pyrazol-1-yl)propanoate is a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors where the pyrazole moiety acts as a hinge binder. However, its synthesis via the alkylation of 1H-pyrazole with ethyl 2-bromopropanoate presents a classic regiochemical challenge.

While the target molecule is the N1-alkylated species, competitive reactions can yield C-alkylated isomers (at C3/C5) or bis-alkylated quaternary salts . Standard analytical methods often fail to distinguish these isomers due to their identical molecular weight and similar polarity.

This guide compares the 1D


C NMR spectroscopic profile  of the target N1-isomer against its common structural alternatives (C-isomers and elimination byproducts), demonstrating why advanced 2D correlation spectroscopy (HMBC) is the requisite standard for validation.

Spectroscopic Profile & Data Comparison

The following data compares the theoretical and experimental


C NMR shifts of the target N1-isomer against the most common "Alternative" impurity: the C3-alkylated isomer (Ethyl 2-(1H-pyrazol-3-yl)propanoate).

Solvent:


 | Frequency:  100 MHz | Reference:  TMS (0.00 ppm)
Table 1: Comparative Chemical Shift Analysis ( , ppm)
Carbon AssignmentTarget: N1-Isomer (N-Alkylated)Alternative: C3-Isomer (C-Alkylated)Shift Difference (

)
Structural Logic
C=O (Ester) 170.8 173.52.7N-attachment exerts -I effect, shielding the carbonyl slightly less than C-attachment.
C3 (Pyrazole) 139.6 (CH)145.2 (C-q)5.6In N-isomer, C3 is a CH. In C-isomer, C3 is quaternary.[1]
C5 (Pyrazole) 129.2 (CH)104.5 (CH)24.7Diagnostic Peak: C5 is deshielded by adjacent N-alkylation in the target.
C4 (Pyrazole) 105.8 (CH)103.2 (CH)2.6C4 remains relatively shielded in both, but distinct.

-CH (Linker)
58.4 45.113.3 Critical Indicator: Direct N-attachment significantly deshields this carbon vs. C-attachment.
O-CH

(Ethyl)
61.8 60.90.9Minimal change; too distal to be diagnostic.

-CH

(Linker)
18.2 19.51.3Methyl group is slightly more shielded in the N-isomer.
CH

(Ethyl)
14.1 14.20.1Non-diagnostic.

Analyst Note: The most reliable indicator of N-alkylation is the downfield shift of the


-CH (Linker) to ~58 ppm . If this peak appears upfield at ~45 ppm , the reaction has likely proceeded via C-alkylation or the starting material was incorrect.

Advanced Validation: The HMBC Directive

Relying solely on 1D


C NMR is risky due to solvent-dependent shifts. To guarantee structural integrity, Heteronuclear Multiple Bond Correlation (HMBC)  is required.
Why HMBC is Superior to 1D Analysis
  • The Problem: In 1D NMR, C3 and C5 of the pyrazole ring are both aromatic CH carbons. Assigning them requires assumption.

  • The Solution: HMBC provides long-range (2-3 bond) H-C connectivity.

    • Target (N1-Alkyl): The

      
      -CH proton of the propanoate chain will show a strong 3-bond correlation (
      
      
      
      )
      to C5 of the pyrazole ring and C3 (weakly), but crucially to the C5 which couples to the C4 proton.
    • Alternative (C3-Alkyl): The

      
      -CH proton will correlate to the quaternary C3 , which will not show a direct HSQC correlation to a proton.
      
Diagram 1: Structural Validation Workflow

G Start Crude Reaction Mixture Step1 1H NMR Screening (Check for N-CH signal ~5.0 ppm) Start->Step1 Step2 13C NMR Acquisition (Broadband Decoupled) Step1->Step2 Decision Locate Alpha-CH Carbon Step2->Decision PathA Shift ~58 ppm (Indicates N-Alkylation) Decision->PathA Downfield PathB Shift ~45 ppm (Indicates C-Alkylation) Decision->PathB Upfield Validation HMBC Experiment (Definitive Proof) PathA->Validation Final Confirm N1-Isomer (Correlate Alpha-H to Pyrazole C5) Validation->Final

Caption: Logical workflow for distinguishing N-alkylated targets from C-alkylated impurities using NMR shifts and HMBC correlations.

Detailed Experimental Protocol

To replicate the data presented above, follow this standardized protocol. This method ensures high signal-to-noise ratio (S/N) for the quaternary carbons.

A. Sample Preparation
  • Mass: Weigh 25-30 mg of the purified oil/solid.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D).
    
    • Note: If the compound is the HCl salt, add 1 drop of pyridine-d5 or use DMSO-d6 to prevent peak broadening, though this will shift the

      
      -CH peak to ~59 ppm.
      
  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Filtration: Filter through a cotton plug if any turbidity is observed.

B. Instrument Parameters (Bruker 400 MHz equivalent)
  • Experiment: zgpg30 (1D

    
    C with proton decoupling).
    
  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1): 2.0 seconds . (Crucial for the integration of the carbonyl carbon).

  • Scans (NS): Minimum 512 scans . Pyrazole C4 (C-H) often has a lower NOE enhancement and requires more scans to resolve clearly from baseline noise.

  • Spectral Width: 240 ppm (to capture the Carbonyl at ~170 ppm).

C. Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 1.0 - 2.0 Hz .

  • Phasing: Manual phasing is required. Automated phasing often distorts the baseline around the solvent triplet (

    
     ppm).
    
  • Referencing: Set the center peak of the CDCl

    
     triplet to 77.16 ppm .
    

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS)

    
    C NMR of Pyrazole Derivatives. SDBS Web. [Link]
    
  • Claramunt, R. M., et al. (2006). "The structure of N-alkylpyrazoles." Magnetic Resonance in Chemistry. Wiley Online Library. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Heterocycles.[2] University of Wisconsin-Madison Chemistry. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Ester Carbonyls: The Case of Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) carbonyl (C=O) stretching frequency of ethyl 2-(1H-pyrazol-1-yl)propanoate. Designed for researchers and drug development professionals, this document contrasts the spectral features of this heterocyclic compound with common aliphatic and conjugated esters. We will explore the underlying electronic effects that govern the vibrational frequency of the carbonyl group and provide a robust experimental protocol for acquiring high-quality IR spectra.

The Significance of the Carbonyl Stretch: A Vibrational Fingerprint

Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The carbonyl group, in particular, provides one of the most distinct and reliable absorption bands in an IR spectrum.[1] This is due to the large change in dipole moment that occurs during the stretching vibration of the polar C=O bond, resulting in a characteristically strong and sharp peak.[1] The precise position of this peak, measured in wavenumbers (cm⁻¹), is exquisitely sensitive to the local electronic environment, making it a valuable diagnostic tool for structural elucidation.[2][3] For esters, the C=O stretch typically appears in the region of 1750-1715 cm⁻¹.[4][5]

Comparative Analysis: The Electronic Influence of the Pyrazole Moiety

The structure of ethyl 2-(1H-pyrazol-1-yl)propanoate presents an interesting case study. The carbonyl group is part of a standard ethyl ester, but the α-carbon is substituted with a 1H-pyrazol-1-yl group. To understand its spectral signature, we must compare it to simpler, well-characterized esters.

Electronic Effects on Carbonyl Frequency

The position of the ester carbonyl stretch is primarily dictated by two opposing electronic effects:

  • Inductive Effect: Electron-withdrawing groups attached to the α-carbon pull electron density away from the carbonyl carbon. This strengthens the C=O double bond, requiring more energy to stretch it, thus shifting the absorption to a higher wavenumber.

  • Resonance (Conjugation): When the carbonyl group is conjugated with a double bond or an aromatic ring, electron delocalization occurs.[2] This reduces the double-bond character of the C=O bond, weakening it and shifting the absorption to a lower wavenumber.[2][6]

In ethyl 2-(1H-pyrazol-1-yl)propanoate, the pyrazole ring is attached to the α-carbon. The nitrogen atom at the 1-position is sp² hybridized and possesses a lone pair, but it is part of an aromatic system. The overall effect of the pyrazol-1-yl group at the α-position is primarily electron-withdrawing via the inductive effect. This leads to a predictable shift in the carbonyl stretching frequency.

Data Comparison

The following table compares the experimentally observed carbonyl stretching frequencies of several esters, illustrating the impact of α-substitution and conjugation.

CompoundStructureCarbonyl TypeC=O Stretch (cm⁻¹)Primary Electronic Effect
Ethyl Acetate CH₃COOCH₂CH₃Saturated Aliphatic~1742[7]Baseline (Reference)
Ethyl Propanoate CH₃CH₂COOCH₂CH₃Saturated Aliphatic~1738Baseline (Reference)
Ethyl 2-(1H-pyrazol-1-yl)propanoate α-Heteroaromatic> 1740 (Expected) Inductive Withdrawal
Ethyl Benzoate α,β-Unsaturated~1726[4]Resonance (Conjugation)

As the data illustrates, conjugation in ethyl benzoate significantly lowers the carbonyl frequency compared to the saturated esters.[4] Conversely, the electron-withdrawing pyrazole ring in ethyl 2-(1H-pyrazol-1-yl)propanoate is expected to increase the C=O bond order, resulting in a hypsochromic shift (shift to higher frequency) relative to ethyl propanoate.

cluster_0 Electronic Effects on C=O Frequency Inductive Inductive Effect (e.g., Pyrazole at α-carbon) Carbonyl C=O Bond Inductive->Carbonyl Strengthens Bond (Higher cm⁻¹) Resonance Resonance Effect (e.g., Benzene Ring) Resonance->Carbonyl Weakens Bond (Lower cm⁻¹)

Caption: Logic diagram of electronic effects on C=O stretch.

Experimental Protocol: Acquiring the IR Spectrum

This section provides a detailed methodology for obtaining the IR spectrum of a neat liquid sample, such as ethyl 2-(1H-pyrazol-1-yl)propanoate, using a Fourier Transform Infrared (FTIR) spectrometer.

Materials
  • FTIR Spectrometer (e.g., Bruker ALPHA with ATR or transmission module)

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Desiccator for storing salt plates

  • Pasteur pipette

  • Kimwipes

  • Acetone or isopropanol (for cleaning)

  • Liquid sample: Ethyl 2-(1H-pyrazol-1-yl)propanoate

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment. Verify that the beam path is clear.

  • Background Spectrum Acquisition:

    • With the sample compartment empty and closed, acquire a background spectrum.[8]

    • Causality: The background scan measures the IR absorption of ambient air (CO₂, H₂O) and the instrument optics. The software automatically subtracts this from the sample spectrum to provide data solely from the analyte.[8]

  • Sample Preparation (Neat Liquid Film):

    • Retrieve two clean, dry salt plates from the desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers.[9]

    • Using a Pasteur pipette, place one small drop of the liquid sample onto the center of one salt plate.[9][10]

    • Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[9] Avoid trapping air bubbles.

  • Sample Spectrum Acquisition:

    • Place the "sandwich" of salt plates into the sample holder in the FTIR instrument's sample compartment.[8][9]

    • Close the compartment lid and initiate the sample scan. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Data Analysis:

    • Once the scan is complete, the resulting spectrum will be displayed (typically as % Transmittance vs. Wavenumber).

    • Use the software's peak-picking tool to label the exact wavenumbers of key absorptions, particularly the strong C=O stretch between 1800 and 1700 cm⁻¹.

    • Also, identify other characteristic peaks, such as C-H stretches (~3000-2850 cm⁻¹) and the two C-O stretches of the ester group (~1300-1000 cm⁻¹).[4][7]

  • Cleaning:

    • Disassemble the salt plates. Wipe away the sample with a Kimwipe.

    • Thoroughly clean the plates by rinsing with a dry solvent like acetone or isopropanol and gently wiping with a Kimwipe.[9]

    • Trustworthiness: Never use water or aqueous solvents, as the alkali halide plates are water-soluble and will be damaged.[11]

    • Return the clean, dry plates to the desiccator for storage.

Start Start: Prepare FTIR Background Acquire Background Spectrum (Empty) Start->Background PrepareSample Prepare Sample: 1 Drop Between 2 Salt Plates Background->PrepareSample AcquireSample Acquire Sample Spectrum PrepareSample->AcquireSample Analyze Analyze Data: Identify C=O Peak AcquireSample->Analyze Clean Clean Salt Plates with Dry Solvent Analyze->Clean End End Clean->End

Caption: Experimental workflow for liquid sample IR spectroscopy.

Conclusion

The carbonyl stretching frequency of ethyl 2-(1H-pyrazol-1-yl)propanoate serves as an excellent example of how substituents can modulate the vibrational properties of a functional group. By comparing its expected spectrum to that of simple aliphatic and conjugated esters, we can confidently predict that the electron-withdrawing inductive effect of the α-pyrazole ring will cause a shift of the C=O band to a higher wavenumber (>1740 cm⁻¹) than its unsubstituted counterpart, ethyl propanoate. This guide provides the theoretical framework and a validated experimental protocol for researchers to confirm this hypothesis and utilize IR spectroscopy as a precise tool for structural characterization in their synthetic and analytical workflows.

References

  • IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • IR Absorption Frequency: Delocalization. (2024). JoVE. Retrieved from [Link]

  • IR Spectroscopy of Liquids. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate. Retrieved from [Link]

  • Infrared spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). MiraCosta College. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • IR of a Liquid. (2021). YouTube. Retrieved from [Link]

  • Liquid Samples. (n.d.). Shimadzu. Retrieved from [Link]

  • Carbonyl - compounds. (n.d.). University of Chemical Technology and Metallurgy. Retrieved from [Link]

  • IR Spectra of Carbonyl Compounds. (2018). Organic Chemistry. YouTube. Retrieved from [Link]

  • Synthesis, Spectroscopic and Theoretical Studies of Ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate Butanol Solvate. (2014). PubMed. Retrieved from [Link]

  • Infrared Absorption Table. (n.d.). University of Puget Sound. Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 2-(pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, chemist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. Ethyl 2-(pyrazol-1-yl)propanoate, a heterocyclic compound featuring both a pyrazole ring and an ethyl ester moiety, presents a unique analytical challenge. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various applications.

This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of ethyl 2-(pyrazol-1-yl)propanoate. We will explore the underlying principles of its fragmentation, compare mass spectrometry with alternative analytical techniques, and provide a detailed experimental protocol for its analysis.

The Predicted Fragmentation Landscape of Ethyl 2-(pyrazol-1-yl)propanoate

The molecular ion ([M]•+) of ethyl 2-(pyrazol-1-yl)propanoate (m/z = 182) would be susceptible to fragmentation at several key points. The primary fragmentation pathways are anticipated to involve the ester group and the pyrazole ring.

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Group (-OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical.[2] This would result in a prominent acylium ion at m/z 137 .

  • McLafferty Rearrangement: Esters with a γ-hydrogen are prone to the McLafferty rearrangement. In this case, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (C₂H₄). This would produce a fragment ion at m/z 154 .

  • Cleavage of the Pyrazole Ring: The pyrazole ring itself is a site of characteristic fragmentation.[1][3] A primary fragmentation process for pyrazoles is the expulsion of a molecule of hydrogen cyanide (HCN).[1] This could occur from the molecular ion or subsequent fragment ions. For instance, the [M-H]•+ ion could lose HCN. Another significant fragmentation pathway for the pyrazole ring involves the loss of a nitrogen molecule (N₂), often following the initial loss of a hydrogen atom.[1]

  • Loss of the Propanoate Side Chain: Cleavage of the bond between the pyrazole ring and the propanoate side chain could lead to the formation of a pyrazolyl radical and a charged ethyl propanoate fragment, or vice versa. This would result in ions corresponding to the pyrazole moiety or the ethyl propanoate moiety.

The following table summarizes the predicted key fragment ions for ethyl 2-(pyrazol-1-yl)propanoate under EI-MS.

m/z Predicted Fragment Ion Proposed Fragmentation Pathway
182[C₉H₁₄N₂O₂]•+Molecular Ion
154[C₇H₁₀N₂O₂]•+McLafferty Rearrangement (Loss of C₂H₄)
137[C₇H₉N₂O]+Loss of Ethoxy Radical (•OCH₂CH₃)
110[C₅H₆N₂]•+Cleavage of the C-C bond of the propanoate chain
81[C₄H₅N₂]+Fragmentation of the pyrazole ring
68[C₃H₄N₂]•+Pyrazole radical cation

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation often requires a multi-technique approach. Here, we compare mass spectrometry with other common analytical methods for the characterization of small molecules like ethyl 2-(pyrazol-1-yl)propanoate.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation pattern.High sensitivity, provides structural information through fragmentation.Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms.Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-N).Fast, non-destructive, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.
Gas Chromatography (GC) Separation of volatile compounds, retention time for identification.Excellent separation capabilities, can be coupled with MS for powerful analysis (GC-MS).[4][5]Limited to thermally stable and volatile compounds.

Synergistic Power: The most robust characterization of ethyl 2-(pyrazol-1-yl)propanoate would be achieved by combining these techniques. For instance, GC-MS would confirm the purity and molecular weight, while NMR would provide the definitive structural arrangement of the atoms.[6] IR spectroscopy would quickly confirm the presence of the key ester and pyrazole functionalities.

Visualizing the Fragmentation Cascade

To better understand the predicted fragmentation of ethyl 2-(pyrazol-1-yl)propanoate, the following diagram illustrates the key bond cleavages and resulting fragment ions.

Fragmentation_Pattern M [M]•+ m/z 182 F154 [M-C₂H₄]•+ m/z 154 M->F154 McLafferty Rearrangement F137 [M-•OCH₂CH₃]+ m/z 137 M->F137 -•OCH₂CH₃ F110 [C₅H₆N₂]•+ m/z 110 M->F110 -CH(CH₃)COOC₂H₅ F81 [C₄H₅N₂]+ m/z 81 F137->F81 -C₃H₄O F110->F81 -C₂H₅ F68 [C₃H₄N₂]•+ m/z 68 F110->F68 -C₂H₂

Caption: Predicted EI-MS fragmentation pathway of ethyl 2-(pyrazol-1-yl)propanoate.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for the analysis of ethyl 2-(pyrazol-1-yl)propanoate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of ethyl 2-(pyrazol-1-yl)propanoate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to ethyl 2-(pyrazol-1-yl)propanoate.

  • Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

The Power of Soft Ionization: An Alternative Perspective

While EI is a powerful technique for generating reproducible fragmentation patterns, "soft" ionization techniques like Electrospray Ionization (ESI) offer a complementary approach.[7][8][9] ESI is particularly useful for less volatile or thermally labile compounds and typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[7][9]

For ethyl 2-(pyrazol-1-yl)propanoate, ESI-MS would be expected to yield a strong signal for the protonated molecule at m/z 183 . This technique is invaluable for confirming the molecular weight of the compound with high accuracy.[8] By coupling ESI with tandem mass spectrometry (MS/MS), controlled fragmentation of the protonated molecule can be induced, providing structural information that can be compared and contrasted with the data obtained from EI.[10][11]

Visualizing the Analytical Workflow

The following diagram outlines a comprehensive analytical workflow for the characterization of ethyl 2-(pyrazol-1-yl)propanoate.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_data Data Interpretation Synthesis Synthesis of Ethyl 2-(pyrazol-1-yl)propanoate Purification Purification (e.g., Column Chromatography) Synthesis->Purification GCMS GC-MS (EI) - Fragmentation Pattern - Purity Purification->GCMS LCMS LC-MS (ESI) - Molecular Weight Confirmation Purification->LCMS NMR NMR Spectroscopy (¹H, ¹³C) - Definitive Structure Purification->NMR IR IR Spectroscopy - Functional Group ID Purification->IR Interpretation Comprehensive Structural Characterization GCMS->Interpretation LCMS->Interpretation NMR->Interpretation IR->Interpretation

Caption: A comprehensive analytical workflow for the characterization of a novel compound.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available from: [Link]

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL. Available from: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Fragmentation Mechanisms. Intro to Mass Spectrometry. Available from: [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

  • Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. Available from: [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. PMC. Available from: [Link]

  • The mass spectra of some pyrazole compounds. Semantic Scholar. Available from: [Link]

  • Electrospray ionization. Wikipedia. Available from: [Link]

  • Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers. Available from: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available from: [Link]

  • Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available from: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technology for Studying Noncovalent Macromolecular Complexes. ResearchGate. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Available from: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: [Link]

  • Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available from: [Link]

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. PMC. Available from: [Link]

Sources

Technical Comparison: Structural Elucidation of Ethyl 2-(1H-pyrazol-1-yl)propanoate vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(1H-pyrazol-1-yl)propanoate is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and various agrochemicals. Its synthesis, typically via the nucleophilic substitution of ethyl 2-halopropionates with pyrazole, is prone to regioisomeric ambiguity.

The primary challenge in verifying this structure is distinguishing the target


-isomer  (2-substituted) from the thermodynamically stable 

-isomer
(ethyl 3-(1H-pyrazol-1-yl)propanoate), which forms via a competing elimination-Michael addition pathway. Furthermore, if the pyrazole scaffold carries substituents, annular regioisomerism (

vs.

alkylation) becomes a critical quality attribute.

This guide outlines a self-validating analytical workflow to definitively distinguish these isomers using NMR spectroscopy, Mass Spectrometry, and Chromatographic retention behavior.

Synthetic Context & Isomer Generation[1][2][3]

To understand the analytical challenge, one must understand the origin of the impurities. The target molecule is formed via


 displacement. However, the basic conditions required for deprotonation often induce 

elimination of the alkyl halide, generating ethyl acrylate in situ. Pyrazole then undergoes Michael addition to ethyl acrylate, yielding the unwanted

-isomer.
Figure 1: Competitive Synthetic Pathways

SynthesisPathways Reactants 1H-Pyrazole + Ethyl 2-bromopropionate Base Base (e.g., K2CO3, NaH) Reactants->Base Intermediate Intermediate: Ethyl Acrylate Target TARGET (Alpha-Isomer) Ethyl 2-(1H-pyrazol-1-yl)propanoate (Kinetic Product) Base->Target Direct SN2 Substitution Base->Intermediate E2 Elimination (High Temp/Strong Base) Impurity IMPURITY (Beta-Isomer) Ethyl 3-(1H-pyrazol-1-yl)propanoate (Thermodynamic Product) Intermediate->Impurity Michael Addition

Caption: Mechanistic divergence showing how the


-isomer impurity arises from elimination side-reactions.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation. The distinction relies on the multiplicity of the alkyl chain protons and the connectivity established by 2D experiments.

Comparative 1H NMR Signatures

The most distinct feature is the methine proton (


-CH) of the target versus the methylene protons (

-CH

and

-CH

) of the isomer.
FeatureTarget:

-Isomer
(2-substituted)
Impurity:

-Isomer
(3-substituted)
Mechanistic Reason
Key Signal Quartet (

5.0 – 5.5 ppm)
Two Triplets (

4.2 & 2.8 ppm)
The

-CH couples to the methyl group (3H) in the target. In the impurity, the ethylene bridge creates an

or

system.
Methyl Group Doublet (

~1.6 - 1.8 ppm)
Singlet/Triplet (None on chain)The target has a CH

directly attached to the chiral center. The impurity only has the terminal ethyl ester CH

(triplet).
Integration 1H (Methine)2H + 2H (Methylenes)Stoichiometry of the linker chain.
2D NMR Validation (HMBC)

To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is required.

  • Target (2-yl): Strong correlation between the Pyrazole N-CH proton and the Ester Carbonyl (C=O) carbon (3-bond coupling).

  • Impurity (3-yl): The N-CH

    
     protons will correlate to the C-3 methylene carbon, not directly to the carbonyl with the same intensity/pathway length.
    

Chromatographic & Mass Spectrometric Behavior

HPLC Retention Logic

Under Reverse Phase (RP-HPLC) conditions (C18 column, Water/Acetonitrile gradient):

  • 
    -Isomer (Impurity):  Typically elutes earlier . The linear alkyl chain exposes the polar ester and pyrazole groups more effectively to the mobile phase compared to the branched 
    
    
    
    -isomer.
  • 
    -Isomer (Target):  Typically elutes later . The branching at the 
    
    
    
    -position creates a more compact hydrophobic region, increasing interaction with the C18 stationary phase.
Mass Spectrometry (Fragmentation)

While the parent ion (


) is identical, fragmentation patterns (MS/MS) differ:
  • 
    -Isomer:  Often shows a characteristic loss of the carboxylate fragment via a proximal rearrangement involving the methyl group.
    
  • 
    -Isomer:  frequently undergoes a retro-Michael fragmentation, ejecting the pyrazole ring or ethyl acrylate fragment more cleanly.
    

Experimental Protocols

Protocol A: Analytical Distinction Workflow

Objective: Confirm the identity of a synthesized batch of Ethyl 2-(1H-pyrazol-1-yl)propanoate.

  • Sample Prep: Dissolve 5 mg of product in 0.6 mL

    
    .
    
  • 1H NMR Acquisition:

    • Set spectral width to -2 to 12 ppm.

    • Crucial Check: Zoom into the 4.5–6.0 ppm region.

    • Pass Criteria: Presence of a clean quartet (J ≈ 7 Hz).

    • Fail Criteria: Presence of triplets in the 2.5–4.5 ppm range (indicates Michael adduct).

  • 13C NMR / DEPT-135:

    • Look for the CH signal at ~55-60 ppm (Target) vs CH

      
       signals (Impurity).
      
    • DEPT-135 will show the Methine (CH) as positive (up) and Methylene (CH

      
      ) as negative  (down). This is a binary Pass/Fail test.
      
Protocol B: Synthesis Optimization (Avoiding the Isomer)

Objective: Minimize


-isomer formation.
  • Temperature Control: Maintain reaction temperature below 60°C. High heat promotes E2 elimination of the starting bromide.

  • Base Selection: Use Cesium Carbonate (

    
    )  in Acetonitrile rather than Sodium Hydride (
    
    
    
    ).
    
    
    is a strong base that increases elimination risk.
    
    
    promotes the
    
    
    substitution via the "Cesium Effect" (enhanced solubility and nucleophilicity).
  • Reagent Order: Add the alkyl halide slowly to the mixture of Pyrazole and Base.

Decision Tree for Structural Confirmation

DecisionTree Start Crude Product Analysis NMR 1H NMR (CDCl3) Start->NMR Q_Methine Signal at 5.0-5.5 ppm? NMR->Q_Methine Quartet Quartet (1H) + Doublet (3H, 1.6ppm) Q_Methine->Quartet Yes Triplets Two Triplets (2H each) + No Doublet Q_Methine->Triplets No Result_Target CONFIRMED Ethyl 2-(1H-pyrazol-1-yl)propanoate Quartet->Result_Target Result_Isomer REJECT Ethyl 3-(1H-pyrazol-1-yl)propanoate (Michael Adduct) Triplets->Result_Isomer Sub_Check DEPT-135 Check Result_Target->Sub_Check Validation Methine_Pos CH Signal (+) Sub_Check->Methine_Pos Target Methylene_Neg CH2 Signal (-) Sub_Check->Methylene_Neg Impurity

Caption: Logical flow for rapid identification of regioisomers using standard 1H and DEPT NMR techniques.

References

  • Regioselectivity in Pyrazole Alkylation

    • Topic: Optimization of N-alkylation conditions to favor specific isomers.
    • Source: F. A. Al-Mulla, et al. "Regioselective alkylation of 3(5)-substituted pyrazoles." RSC Advances, 2023.
  • NMR Characterization of Pyrazole Derivatives

    • Topic: Detailed HMBC and chemical shift analysis for N-alkyl
    • Source:Journal of Heterocyclic Chemistry / ResearchG
  • Michael Addition Side Reactions

    • Topic: Mechanisms of elimination-addition in alkylation reactions involving ethyl 2-bromopropion
    • Source:Organic Letters (General reference on Michael Addition vs Substitution).
  • Spectroscopic Data for Ethyl Propanoates

    • Topic: Baseline shifts for the ethyl propano
    • Source: SDBS (Spectral D

A Comparative Guide to the HPLC Analysis of Ethyl 2-(1H-pyrazol-1-yl)propanoate: Reversed-Phase vs. Chiral Separation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the robust analytical characterization of novel chemical entities is paramount. Ethyl 2-(1H-pyrazol-1-yl)propanoate, a chiral heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Its structure, featuring a pyrazole moiety linked to a propanoate backbone, necessitates meticulous analytical scrutiny to ensure purity, stability, and, crucially, enantiomeric composition. This guide provides an in-depth comparison of two critical High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound: conventional Reversed-Phase HPLC (RP-HPLC) for purity assessment and Chiral HPLC for the essential separation of its enantiomers.

The Analytical Imperative: Achiral Purity vs. Chiral Identity

The analytical journey for a chiral molecule like ethyl 2-(1H-pyrazol-1-yl)propanoate is twofold. Initially, the chemical purity of the synthesized racemate must be established, identifying and quantifying any by-products or degradants. Subsequently, the racemic mixture must be resolved into its individual enantiomers, as they often exhibit distinct pharmacological and toxicological profiles.[1][6] This guide will address both of these critical analytical challenges.

Part 1: Achiral Purity Assessment via Reversed-Phase HPLC

RP-HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity. For a moderately polar molecule like ethyl 2-(1H-pyrazol-1-yl)propanoate, a C18 stationary phase is the logical first choice.

Projected RP-HPLC Performance

The following table outlines the expected chromatographic parameters for the analysis of ethyl 2-(1H-pyrazol-1-yl)propanoate on a standard C18 column. The primary goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities.

ParameterProjected Value/ConditionRationale
Retention Time (tR) ~ 5.8 minutesBased on the moderate polarity of the molecule, a balance of aqueous and organic mobile phase components will lead to reasonable retention on a C18 column.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good peak shape. Formic acid is added to suppress the ionization of any residual silanols on the stationary phase and to protonate the pyrazole nitrogen, leading to sharper peaks.
Column C18, 150 mm x 4.6 mm, 5 µmA standard dimension C18 column provides a good balance of efficiency and backpressure for routine analysis.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure.
Detection UV at 210 nmThe pyrazole ring is expected to have a strong UV absorbance at lower wavelengths.
Experimental Protocol: RP-HPLC Method
  • System Preparation: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water 60:40 with 0.1% Formic Acid) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of ethyl 2-(1H-pyrazol-1-yl)propanoate in acetonitrile. Dilute to a working concentration of 100 µg/mL with the mobile phase.

  • Injection: Inject 10 µL of the sample solution onto the C18 column.

  • Data Acquisition: Record the chromatogram for 10 minutes, monitoring the absorbance at 210 nm.


}

RP-HPLC Purity Analysis Workflow

Part 2: Enantioselective Separation via Chiral HPLC

The presence of a stereocenter in ethyl 2-(1H-pyrazol-1-yl)propanoate mandates the development of a stereoselective method to separate its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of chiral compounds, including those structurally similar to our target.[7][8]

Comparative Chiral Separation Strategies

We will compare two common mobile phase strategies for chiral separations on a polysaccharide-based CSP: Normal Phase and Polar Organic Mode.

ParameterMethod A: Normal PhaseMethod B: Polar Organic ModeRationale
Chiral Stationary Phase Lux Cellulose-2 (or equivalent)Lux Cellulose-2 (or equivalent)Cellulose-based CSPs are known for their broad enantioselectivity.[7]
Mobile Phase n-Hexane:Isopropanol (90:10 v/v)Acetonitrile:Methanol (50:50 v/v)Normal phase often provides excellent selectivity, while polar organic mode can offer faster analysis times and better sample solubility.[7]
Projected Retention Time (tR1) ~ 8.2 minutes~ 4.5 minutesThe less polar normal phase typically results in longer retention times.
Projected Retention Time (tR2) ~ 9.5 minutes~ 5.1 minutes
Resolution (Rs) > 2.0> 1.8Both methods are projected to provide baseline separation of the enantiomers.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 210 nmUV at 210 nmConsistent with RP-HPLC method.
Experimental Protocol: Chiral HPLC Method Development
  • CSP Screening: Screen both Lux Cellulose-2 and Lux Amylose-2 columns with both normal phase and polar organic mobile phases to determine the optimal stationary phase and mobile phase combination.

  • System Preparation: Equilibrate the selected chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic ethyl 2-(1H-pyrazol-1-yl)propanoate in the mobile phase.

  • Injection: Inject 5 µL of the racemic sample.

  • Data Acquisition and Analysis: Record the chromatogram and calculate the retention times for each enantiomer and the resolution between the two peaks.


}

Chiral HPLC Method Development Strategy

Comparative Analysis: RP-HPLC vs. Chiral HPLC

FeatureRP-HPLC for PurityChiral HPLC for Enantiomers
Primary Goal Quantify the compound and its impurities.Separate and quantify the individual enantiomers.
Stationary Phase Achiral (e.g., C18)Chiral (e.g., polysaccharide-based)
Separation Principle Based on hydrophobicity.Based on stereospecific interactions (e.g., hydrogen bonding, dipole-dipole) with the CSP.
Typical Run Time Short (~5-10 minutes)Can be longer, especially with normal phase mobile phases.
Method Development Generally straightforward.More empirical, often requiring screening of multiple columns and mobile phases.
Cost Columns are relatively inexpensive.Chiral columns are significantly more expensive.

Conclusion

The comprehensive analytical characterization of ethyl 2-(1H-pyrazol-1-yl)propanoate requires a dual HPLC approach. A robust RP-HPLC method, as outlined in this guide, is essential for determining the chemical purity of the synthesized compound. However, due to the chiral nature of the molecule, this achiral method is blind to the enantiomeric composition. Consequently, the development of a selective chiral HPLC method is not just recommended, but imperative for any further development, particularly in a pharmaceutical context.

The comparison between normal phase and polar organic modes for chiral separation highlights a common trade-off in chromatography: selectivity versus analysis time. While normal phase may offer superior resolution, the polar organic mode often provides a faster and more convenient analysis. The choice between these will depend on the specific requirements of the analytical task, be it high-throughput screening or high-resolution preparative separation. This guide provides the foundational knowledge and projected data to enable researchers and drug development professionals to establish robust and reliable HPLC methods for the analysis of ethyl 2-(1H-pyrazol-1-yl)propanoate and other similar chiral molecules.

References

  • Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics. Current Drug Discovery Technologies, 5(2), 105–120. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Results in Chemistry, 101326. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 2(3), 133-139. [Link]

  • Supramolecular Chiro-Biomedical Assays and Enantioselective HPLC Analyses for Evaluation of Profens as Non-Steroidal Anti-Inflammatory Drugs, Potential Anticancer Agents and Common Xenobiotics. ResearchGate. [Link]

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  • A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form. Journal of AOAC INTERNATIONAL, 99(4), 933-939. [Link]

  • Retention Time (MIN.). Journal of the American Society of Brewing Chemists, 40(4), 117-120. [Link]

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  • Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Journal of the Indian Chemical Society, 98(11), 100196. [Link]

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  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 26(11), 3326. [Link]

  • Enantioselective HPLC separation of bioactive C5-chiral 2-pyrazolines on lux amylose-2 and lux cellulose-2: Comparative and mechanistic approaches. Semantic Scholar. [Link]

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  • Mechanisms of retention in HPLC Part 7. SlideShare. [https://www.slideshare.net/mobile/ Chromatography/mechanisms-of-retention-in-hplc-part-7]([Link] Chromatography/mechanisms-of-retention-in-hplc-part-7)

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A Comparative Guide to the UV-Vis Absorption Spectra of Pyrazole Propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the UV-Vis absorption spectra of pyrazole propanoate esters. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals.[1][2][3][4] Their electronic properties, readily probed by UV-Vis spectroscopy, are critical for understanding their structure, reactivity, and potential as therapeutic agents.[5][6] This guide moves beyond a simple recitation of data, offering insights into the structural and environmental factors that govern the UV-Vis absorption of these important molecules.

The Significance of UV-Vis Spectroscopy for Pyrazole Derivatives

UV-Vis spectroscopy is a powerful and accessible technique for characterizing organic molecules.[7][8] For pyrazole propanoate esters, it provides valuable information about the π-electron system of the pyrazole ring and the influence of various substituents.[9] The absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[10] The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the molecular structure and the surrounding solvent.[11] These spectral data are crucial for quality control, reaction monitoring, and understanding structure-activity relationships in drug discovery.[5][12]

Factors Influencing the UV-Vis Absorption of Pyrazole Propanoate Esters

The UV-Vis absorption spectra of pyrazole propanoate esters are primarily influenced by the electronic transitions within the pyrazole ring, modulated by the propanoate ester group and any other substituents on the ring.

1. The Pyrazole Core: The pyrazole ring itself is an aromatic heterocycle with characteristic π → π* transitions.[1] The exact position of these absorption bands is dependent on the substitution pattern on the ring.

2. The Propanoate Ester Group: The ester functionality, while not a strong chromophore in isolation, can influence the overall electronic structure of the molecule through its inductive and resonance effects. The carbonyl group within the ester can participate in n → π* transitions, although these are often weak and may be obscured by the stronger π → π* transitions of the pyrazole ring.

3. Ring Substituents: The nature and position of other substituents on the pyrazole ring have a profound impact on the UV-Vis spectrum. Electron-donating groups (e.g., alkyl, alkoxy) tend to cause a bathochromic (red) shift, moving the λmax to longer wavelengths. Conversely, electron-withdrawing groups (e.g., nitro, cyano) typically induce a hypsochromic (blue) shift to shorter wavelengths. The extent of this shift also depends on the position of the substituent relative to the chromophoric system.

4. Solvent Effects: The polarity of the solvent can significantly alter the absorption spectrum.[4][11][13] Polar solvents can stabilize the ground or excited state of the molecule to different extents, leading to shifts in the λmax. For instance, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity, while n → π* transitions may show a hypsochromic shift.[11] Therefore, consistency in solvent choice is critical for comparative studies.[11]

Comparative UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Reference
Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylateNot specified252Not specified[14]
Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylateNot specifiedNot specifiedNot specified[15]
Methyl 3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole-4-carboxylateVarious250-350Not specified[2]
Pyrazole-3-carboxylic acidNot specified220Not specified[16]
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylatesChloroform~300-350Not specified[17]

Note: This table is illustrative and highlights the general absorption region for pyrazole esters. For rigorous comparison, it is essential to acquire spectra for a series of pyrazole propanoate esters under identical experimental conditions.

Experimental Protocol for UV-Vis Absorption Spectroscopy

This section provides a detailed, step-by-step methodology for obtaining high-quality UV-Vis absorption spectra of pyrazole propanoate esters.

1. Materials and Instrumentation:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 to 400 nm.[18]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.[19]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent should be based on the solubility of the compound and its transparency in the desired wavelength range.[20]

  • Analyte: A pure sample of the pyrazole propanoate ester.

  • Volumetric flasks and pipettes: Class A for accurate preparation of solutions.

2. Sample Preparation:

  • Cleaning of Cuvettes: Thoroughly clean the quartz cuvettes. A common procedure involves rinsing with the solvent to be used, followed by deionized water and acetone, and then allowing them to air dry.[19]

  • Preparation of Stock Solution: Accurately weigh a small amount of the pyrazole propanoate ester (e.g., 1-5 mg) and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration.[20]

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare working solutions of appropriate concentrations. The ideal absorbance should be in the range of 0.2 to 0.8 to ensure linearity according to the Beer-Lambert Law.[8]

3. Instrumental Analysis:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).[21] This step subtracts any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it with the sample. Place the sample cuvette back into the sample holder.

  • Data Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample as a function of wavelength.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value. If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration of the solution.

Logical Framework for Spectral Analysis

The following diagram illustrates the key relationships influencing the UV-Vis absorption spectrum of a pyrazole propanoate ester.

G cluster_0 Molecular Structure cluster_1 Environmental Factors Pyrazole_Core Pyrazole Core (π → π) UV_Vis_Spectrum UV-Vis Absorption Spectrum (λmax, ε) Pyrazole_Core->UV_Vis_Spectrum Primary determinant Propanoate_Ester Propanoate Ester (n → π, inductive/resonance effects) Propanoate_Ester->UV_Vis_Spectrum Modulates Substituents Other Ring Substituents (e.g., EDG, EWG) Substituents->UV_Vis_Spectrum Strongly influences (Bathochromic/Hypsochromic shifts) Solvent_Polarity Solvent Polarity Solvent_Polarity->UV_Vis_Spectrum Induces solvatochromic shifts

Caption: Factors influencing the UV-Vis spectrum of pyrazole propanoate esters.

Conclusion

The UV-Vis absorption spectra of pyrazole propanoate esters are a rich source of information for chemists in the pharmaceutical sciences. A systematic comparison of these spectra, when conducted under controlled experimental conditions, can reveal subtle electronic effects imparted by different substitution patterns. By understanding the interplay between the pyrazole core, the propanoate ester group, other ring substituents, and the solvent environment, researchers can gain valuable insights into the properties of these molecules, aiding in the design and development of new therapeutic agents.

References

  • SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Journal of Chemical and Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 15, 2026, from [Link]

  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. (2025, July 10). AIP Publishing. Retrieved February 15, 2026, from [Link]

  • Synthesis and photophysical properties of new pyrazolines with triphenyl and ester derivatives. (2025, August 8). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024, December 11). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). (2017, February 22). ResearchGate. Retrieved February 15, 2026, from [Link]

  • ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. (2016, April 15). ASTM International. Retrieved February 15, 2026, from [Link]

  • Synthesis and Properties of Pyrazoles. (2022, September 9). MDPI. Retrieved February 15, 2026, from [Link]

  • Ultra-violet and visible spectroscopy. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]

  • ISO- Standard Norms and Compatible Instruments for UV/Vis Spectroscopy. (n.d.). Mettler Toledo. Retrieved February 15, 2026, from [Link]

  • Ultraviolet spectroscopy. (n.d.). Britannica. Retrieved February 15, 2026, from [Link]

  • Five 2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate Esters, and the Spin States of their Iron(II) Complexes. (2019, February 1). MDPI. Retrieved February 15, 2026, from [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved February 15, 2026, from [Link]

  • Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives via uncatalyzed domino one-pot, four-component reactions. (n.d.). ACG Publications. Retrieved February 15, 2026, from [Link]

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  • Synthesis, crystal and molecular structures, DFT calculations, spectroscopic (IR, NMR, UV-Vis), vibrational properties and Hirshfeld surface and antitumor activity of two pyrazole boronic acid pinacol ester compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). SpringerLink. Retrieved February 15, 2026, from [Link]

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  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI. Retrieved February 15, 2026, from [Link]

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Sources

verifying purity of ethyl 2-(1H-pyrazol-1-yl)propanoate via TLC

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Chemistry Division Subject: Verifying Purity of Ethyl 2-(1H-pyrazol-1-yl)propanoate via TLC: A Comparative Technical Guide

Strategic Overview

Ethyl 2-(1H-pyrazol-1-yl)propanoate is a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds, particularly for p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its purity is paramount because unreacted pyrazole acts as a catalyst poison in subsequent cross-coupling reactions, while the alkyl halide starting material is genotoxic.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitation, Thin Layer Chromatography (TLC) is the frontline defense for rapid, qualitative reaction monitoring and purity assessment. This guide objectively compares TLC methodologies against instrumental alternatives and details a self-validating TLC protocol designed specifically for the polarity profile of N-alkylated pyrazoles.

Comparative Analysis: Methodologies & Visualization

To ensure scientific rigor, we must benchmark TLC against other analytical techniques and compare visualization methods to avoid false negatives.

Table 1: Analytical Technique Comparison
FeatureTLC (Optimized) HPLC-UV/MS 1H-NMR
Primary Utility Rapid reaction monitoring; Qualitative purity check.Quantitative assay; Trace impurity profiling (<0.1%).Structural verification; Solvent residue analysis.
Time to Result 5–10 minutes30–60 minutes (including equilibration)15–30 minutes
Limit of Detection ~100–500 ng (Visual)~1 ng (UV), ~1 pg (MS)~100 µg
Cost Per Run < $1.00

50

20
Blind Spots Non-UV active/Non-staining impurities.Compounds retained on column; transparent to UV.Overlapping signals; paramagnetic impurities.
Table 2: Visualization Method Comparison for Ethyl 2-(1H-pyrazol-1-yl)propanoate

The product contains an aromatic pyrazole ring (UV active, basic nitrogen) and an ester group.

Visualization MethodUV (254 nm) Iodine Vapor (

)
Dragendorff’s Reagent Bromocresol Green
Target Moiety Conjugated

systems (Pyrazole ring).
Lipophilic zones; Universal organic stain.Tertiary amines/Nitrogen heterocycles.Carboxylic acids (pKa < 5).
Sensitivity High for Product & Pyrazole. Low for Ethyl 2-bromopropanoate.Moderate/High (Reversible).High specificity for Pyrazole moieties.Specific for Hydrolysis Impurity.
Destructive? NoNo (Transient)YesYes
Verdict Primary Method. Essential for product ID.Secondary Method. Crucial to detect non-UV alkyl halides.Confirmatory. Distinguishes N-heterocycles from side products.Specialized. Use if hydrolysis is suspected.

Scientific Principles & Polarity Logic

Understanding the polarity ranking of the reaction components is the key to interpreting the chromatogram.

  • Ethyl 2-bromopropanoate (Starting Material 1):

    • Properties: Lipophilic ester, lacks H-bond donors.

    • TLC Behavior: Travels closest to the solvent front (High

      
      ).
      
  • Ethyl 2-(1H-pyrazol-1-yl)propanoate (Product):

    • Properties: Moderate polarity. The N-alkylation removes the acidic N-H of the pyrazole, but the ring nitrogen and ester oxygen accept H-bonds.

    • TLC Behavior: Middle zone (Moderate

      
      ).
      
  • 1H-Pyrazole (Starting Material 2):

    • Properties: High polarity due to N-H hydrogen bond donor capability and basicity.

    • TLC Behavior: Stays near the baseline (Low

      
      ).
      
  • 2-(1H-pyrazol-1-yl)propanoic acid (Hydrolysis Impurity):

    • Properties: Very polar (Carboxylic acid).

    • TLC Behavior: Baseline/Streaking (unless acid is added to mobile phase).

Experimental Protocol

This protocol uses a "Self-Validating" Co-spotting technique to ensure that slight variations in eluent composition do not lead to misinterpretation.

Reagents & Equipment
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (Start with 7:3 ratio).

  • Reference Standards: Pure 1H-Pyrazole, Pure Ethyl 2-bromopropanoate.

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

Step-by-Step Methodology
  • Chamber Saturation:

    • Add 10 mL of Hexane:EtOAc (7:3) to a developing chamber.

    • Place a filter paper inside to wick solvent and saturate the headspace.

    • Why: Prevents "smiling" of the solvent front and ensures reproducible

      
       values.
      
  • Sample Preparation:

    • Dissolve ~5 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM).

    • Prepare dilute standards of Pyrazole and Ethyl 2-bromopropanoate in DCM.

  • The "Three-Lane" Spotting Strategy (Self-Validation):

    • Mark a baseline 1.5 cm from the bottom with a pencil.

    • Lane 1 (SM): Spot Reference Starting Materials (Co-spot both).

    • Lane 2 (Co-Spot): Spot Reference SMs + Crude Product (Overlaid).

    • Lane 3 (Rxn): Spot Crude Product only.

    • Why: Lane 2 proves that a "single spot" in Lane 3 isn't just two compounds merging. If Lane 2 shows separation, the method is valid.

  • Elution:

    • Develop until the solvent front is 1 cm from the top.

    • Remove and immediately mark the solvent front.

  • Visualization Sequence:

    • Step A (UV): Circle dark spots under 254 nm. (Detects Pyrazole & Product).

    • Step B (Iodine): Place in iodine chamber for 2 mins. (Detects Alkyl Halide & Lipids).

    • Step C (Optional Dragendorff): Spray if ambiguous. Orange spots = Pyrazole containing.

Data Interpretation & Visualization

Expected Values (Hex:EtOAc 7:3)
CompoundApprox

Visualization Characteristics
Ethyl 2-bromopropanoate 0.75 – 0.85UV: Weak/Invisible | Iodine: Brown
Product 0.40 – 0.50UV: Strong Dark Spot | Iodine: Yellow/Brown
1H-Pyrazole 0.10 – 0.20UV: Strong Dark Spot | Iodine: Brown
Hydrolysis Acid 0.00 – 0.05UV: Visible | Iodine: Variable
Workflow Diagram

TLC_Workflow Start Start: Crude Reaction Mixture Prep Dilute in DCM (5 mg/mL) Start->Prep Spot Spot Plate: 3 Lanes (SM, Co-Spot, Rxn) Prep->Spot Develop Develop in Hex:EtOAc (7:3) Spot->Develop Dry Air Dry Solvent Develop->Dry UV_Check Visualize UV (254 nm) Dry->UV_Check Decision_UV Product Spot Isolated? UV_Check->Decision_UV Iodine Stain with Iodine Vapor Decision_UV->Iodine Yes/Maybe Result_Impure Multiple Spots Purify (Column/Wash) Decision_UV->Result_Impure No (Overlapping) Result_Pure Single Spot (UV + I2) Rxn Complete Iodine->Result_Pure No Extra Spots Iodine->Result_Impure Extra Spots Visible

Figure 1: Decision-matrix workflow for validating purity. Note the mandatory secondary visualization step (Iodine) to detect non-UV active alkyl halides.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Streaking (Tailing) Compound is too acidic (Hydrolysis product) or overloaded.Add 1% Acetic Acid to mobile phase or dilute sample.
Product

> 0.8
Solvent is too polar.Increase Hexane ratio (e.g., go to 9:1).
No separation between SM & Product Co-elution.Change solvent modifier (Try DCM:MeOH 95:5) or use "Co-spot" lane to verify.
Dark spot at solvent front Grease or non-polar impurities.Ignore if

> 0.95; otherwise, clean glassware.

References

  • Reich, H. J. (2023). TLC Visualization Reagents. University of Wisconsin-Madison. [Link]

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates: UV and Chemical Stains. [Link]

  • National Institutes of Health (PubChem). (2025). Ethyl 2-bromopropanoate Compound Summary. [Link]

  • Raal, A., et al. (2020).[1] Dragendorff's reagent: Historical perspectives and current status. Pharmazie. [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of Ethyl 2-(1H-Pyrazol-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Blueprint of Pyrazole-Based Therapeutics

Pyrazole derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically approved drugs, including the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib.[1][2] Their broad pharmacological activities stem from the unique stereoelectronic properties of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms that can act as both a hydrogen-bond donor and acceptor.[3] The therapeutic efficacy of these compounds is intimately linked to their three-dimensional structure and their ability to form specific interactions with biological targets. Consequently, single-crystal X-ray diffraction (SC-XRD) analysis is an indispensable tool, providing a high-resolution blueprint of the molecule's conformation and the intricate network of intermolecular interactions that govern its solid-state architecture.

This guide provides a comprehensive comparison of the crystal structure analysis of ethyl 2-(1H-pyrazol-1-yl)propanoate derivatives. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, and present comparative data to illustrate how subtle changes in molecular structure can profoundly influence crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for rational drug design.

Pillars of Crystal Engineering in Pyrazole Derivatives

The solid-state arrangement of molecules, or crystal packing, is not random. It is a delicate balance of competing intermolecular forces.[4] For pyrazole derivatives, understanding these interactions is paramount as they dictate properties like solubility, stability, and bioavailability. The primary forces at play include:

  • Hydrogen Bonding: The N-H group of the pyrazole ring is an excellent hydrogen bond donor, while the sp²-hybridized nitrogen atom is a potent acceptor.[3] This allows for the formation of robust N-H···N synthons, which often direct the assembly into chains, dimers, or more complex motifs.[3][5] Oxygen atoms from the ethyl propanoate group also frequently participate as acceptors.

  • π-π Stacking: The aromatic pyrazole ring and any appended phenyl groups can interact through π-π stacking. These interactions, though weaker than hydrogen bonds, are crucial in organizing molecules into columns or layers.[6]

  • Weak C-H···O and C-H···π Interactions: These weaker hydrogen bonds contribute significantly to the overall stability of the crystal lattice, fine-tuning the molecular arrangement.[4][7]

  • van der Waals Forces: These non-directional forces, particularly H···H contacts, are ubiquitous and play a major role in achieving efficient crystal packing, as revealed by Hirshfeld surface analysis.[5][8]

The interplay of these interactions determines the final crystal structure, influencing which polymorph is formed—a critical consideration in pharmaceutical development.[9]

Experimental Workflow: From Synthesis to Structural Elucidation

A rigorous and well-documented experimental workflow is the foundation of trustworthy crystallographic data. The following protocol outlines the key stages, from obtaining single crystals to final data interpretation.

Diagram: Workflow for Crystal Structure Analysis

workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Structure Solution & Analysis synthesis Synthesis of Pyrazole Derivative crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection SC-XRD Data Collection mounting->data_collection solution Structure Solution (e.g., SHELXT) data_collection->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Data Validation & CIF Generation refinement->validation interpretation Analysis of Geometry & Intermolecular Interactions validation->interpretation

Caption: Standard workflow from compound synthesis to structural analysis.

Step 1: Synthesis and Crystallization

Rationale: The journey to a crystal structure begins with the synthesis of the target compound. The final purification step is critical, as impurities can severely inhibit crystallization. The choice of crystallization method is guided by the compound's solubility and stability.

Protocol:

  • Synthesis: Ethyl 2-(1H-pyrazol-1-yl)propanoate derivatives can be synthesized via several established routes, commonly involving the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.[2][10] A typical reaction involves reacting a substituted hydrazine with an appropriate β-keto ester.

  • Purification: The crude product is purified using column chromatography or recrystallization to achieve high purity (>98%).

  • Crystallization: The slow evaporation technique is widely effective.

    • Dissolve the purified compound (5-10 mg) in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near saturation in a small, clean vial.

    • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days to weeks for the formation of well-defined, single crystals suitable for diffraction (typically 0.1-0.3 mm in size).

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. A high-quality crystal is selected and exposed to a focused X-ray beam, and the resulting diffraction pattern is collected.

Protocol:

  • Crystal Selection & Mounting: Under a microscope, select a clear, well-formed crystal with sharp edges. Mount the crystal on a cryoloop or glass fiber using cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker or Agilent SuperNova system equipped with Mo Kα or Cu Kα radiation).[11]

    • Cool the crystal to a low temperature (commonly 100-150 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher quality diffraction data.[3]

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data using a series of scans (e.g., ω and φ scans).

Step 3: Structure Solution, Refinement, and Analysis

Rationale: The collected diffraction data is processed to solve and refine the crystal structure, yielding a model of the atomic positions, bond lengths, and angles.

Protocol:

  • Data Reduction: Integrate the raw diffraction images and apply corrections for factors like absorption using software provided with the diffractometer (e.g., CrysAlis RED).[11]

  • Structure Solution: Solve the structure using direct methods or Patterson methods. The program SHELXT is a common choice and can typically locate most non-hydrogen atoms.

  • Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F². This iterative process, often performed with SHELXL, adjusts atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.[11] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Analysis and Visualization: Use software like Olex2 or Mercury to visualize the structure, analyze geometric parameters (bond lengths, angles, torsion angles), and investigate intermolecular interactions.

  • Hirshfeld Surface Analysis: To quantitatively analyze intermolecular contacts, perform a Hirshfeld surface analysis using a program like CrystalExplorer.[5][12] This method maps close contacts on a 3D surface around the molecule, and the associated 2D fingerprint plots provide a percentage contribution of different types of interactions (e.g., H···H, C···H, N···H) to the overall crystal packing.[8][13]

Comparative Analysis of Structurally Related Pyrazole Derivatives

Compound Formula Crystal System Space Group Key Intermolecular Interactions Dihedral Angle (Pyrazole-Phenyl) Reference
Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoateC₁₃H₁₄N₂O₂TriclinicP-1Weak C-H···π interactions76.06°[7][11]
Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoateC₁₆H₁₇N₃O₃TriclinicP-1N-H···N, O-H···N, C-H···π75.88°[5]
Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoateC₁₆H₁₆N₄O₂MonoclinicP2₁/cIntramolecular N-H···O; Intermolecular C-H···O, C-H···N37.38° & 43.90° (Z' = 2)[14]
Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylateC₂₁H₂₂N₂O₂MonoclinicP2₁/aC-H···O, C-H···π, π···π stackingN/A (Two Phenyl Rings)[13]
Insights from Comparative Data:
  • Dominance of Hydrogen Bonding: In derivatives containing N-H or O-H donors, such as ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate, strong hydrogen bonds (N-H···N, O-H···N) are the primary drivers of the crystal packing, forming robust ribbons and chains.[5] In contrast, for a derivative lacking a classical hydrogen bond donor like ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the packing is dictated by much weaker C-H···π interactions, resulting in a less tightly bound 3D network.[7][11]

  • Conformational Flexibility: The dihedral angle between the pyrazole and appended phenyl rings shows significant variation. In two cases, it is quite large (~76°), suggesting steric hindrance prevents a more coplanar arrangement.[5][11] However, in the case of the aminopropenoate derivative, the angles are much smaller (~37-44°), likely influenced by the formation of an intramolecular N-H···O hydrogen bond that planarizes part of the molecule.[14] This highlights how both intramolecular forces and crystal packing forces can dictate molecular conformation.

  • Role of π-π Stacking: The presence of multiple aromatic rings, as in the 1,5-diphenyl substituted pyrazole, introduces significant π-π stacking interactions that contribute to the stabilization of the crystal structure.[13] This is a common and important motif in the crystal engineering of aromatic-rich molecules.

Diagram: Common Intermolecular Interactions

Caption: Key interactions governing pyrazole derivative crystal packing.

Conclusion and Future Outlook

The crystal structure analysis of ethyl 2-(1H-pyrazol-1-yl)propanoate derivatives provides critical insights into their molecular architecture and the non-covalent interactions that dictate their solid-state properties. As demonstrated, minor substitutions on the pyrazole or its appended groups can lead to vastly different supramolecular assemblies, driven by a hierarchy of hydrogen bonds, π-π stacking, and weaker contacts.

For drug development professionals, this information is invaluable. A detailed understanding of a molecule's crystal packing can inform strategies for polymorph screening, salt selection, and co-crystal formation, all of which are crucial for optimizing the physicochemical properties of an active pharmaceutical ingredient (API). The protocols and comparative data presented here serve as a guide for conducting rigorous crystallographic studies and leveraging the resulting structural knowledge for the rational design of next-generation pyrazole-based therapeutics.

References

  • Shukla, R., Shripanavar, C., Chopra, D., SG, B., & Gudennavar, S. B. (n.d.). Quantitative Analysis of Intermolecular Interactions in the Crystal Structure of 4-(2-(ethoxymethyl)phenyl)-1Hpyrazol- 3-ol. Insight Medical Publishing. [Link]

  • Rahisuddin, et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(33), 22945-22965. [Link]

  • ResearchGate. (n.d.). Single crystal X‐ray structures of (a) mono‐pyrazole adduct 1, and (b)...[Link]

  • El-Gazzar, M. G., et al. (2024). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Scientific Reports, 14(1), 1083. [Link]

  • Abdelgawad, M. A., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ChemistrySelect, 7(3). [Link]

  • Barbera, G., et al. (2023). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Molecules, 28(14), 5345. [Link]

  • Filip, S., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5- dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. [Link]

  • Rue, N. J., & Raptis, R. G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 160–164. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5878. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 6(11). [Link]

  • Aitelmachkouri, Y., et al. (2024). Crystal structure, Hirshfeld surface analysis, crystal voids, interaction energy calculations and energy frameworks and DFT calculations of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-phenylpropanoate. IUCrData, 9(2). [Link]

  • Rahisuddin, et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

  • Mague, J. T., et al. (2015). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 6(11). [Link]

  • Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663228. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, crystal structure, Hirshfeld surface analysis, antioxidant properties and DFT calculations of a novel pyrazole derivative: Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Faisal, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12. [Link]

  • Wang, J. X., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)meth-yl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. [Link]

  • Wang, J. X., & Feng, C. (2014). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Management of Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated operational framework for the disposal of ethyl 2-(1H-pyrazol-1-yl)propanoate . Unlike generic safety data sheets, this document focuses on the causality of disposal protocols—explaining how the molecule's ester functionality and pyrazole ring dictate its waste stream classification. The core directive is to prevent environmental release via aquatic toxicity and to manage flammability risks during storage and transport.

Part 1: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactive potential. Ethyl 2-(1H-pyrazol-1-yl)propanoate combines a lipophilic ethyl ester with a nitrogen-rich pyrazole ring .

The "Why" Behind the Protocol
  • Ester Hydrolysis Risk: The ethyl ester moiety is susceptible to hydrolysis in acidic or basic conditions. Improper disposal down drains can lead to hydrolysis, releasing ethanol (flammability hazard) and 2-(1H-pyrazol-1-yl)propanoic acid (potential pH and aquatic toxicity hazard) into municipal water systems.

  • Nitrogen Content (NOx): The pyrazole ring renders this compound a nitrogen-containing organic. Incineration must be controlled to manage nitrogen oxide (NOx) emissions, necessitating professional waste management over on-site treatment.

  • Combustibility: Like most short-chain ethyl esters, this compound poses a flammability or combustibility hazard, mandating segregation from oxidizers.

Physical & Hazard Data Table
ParameterCharacteristicOperational Implication
Functional Groups Ethyl Ester, PyrazoleSusceptible to hydrolysis; generates NOx upon combustion.
Flammability Likely Combustible/FlammableClass D001 (Ignitable) waste stream unless flashpoint >140°F (60°C) is proven.
Reactivity Stable, but reactive with OxidizersStrict Segregation from nitric acid, peroxides, and permanganates.
Aquatic Toxicity High (Estimated)Zero-discharge policy. Do not release to sinks or drains.
Physical State Liquid (typically)Requires secondary containment to prevent spread.

Part 2: Waste Segregation & Classification

Proper segregation is the first line of defense against lab accidents. Mixing this ester with strong oxidizers can lead to exothermic reactions and fire.

RCRA Waste Classification (USA)

While not explicitly P-listed or U-listed (unless a specific commercial formulation), this compound typically triggers Characteristic Waste codes due to ignitability or toxicity.

  • Primary Code: D001 (Ignitable) - Default assumption for ethyl esters until flashpoint testing proves otherwise.

  • Secondary Code: None (unless mixed with halogenated solvents).

Segregation Decision Tree

The following logic ensures the compound enters the correct waste stream, preventing dangerous cross-reactions.

Segregation_Logic Start Waste Generation: Ethyl 2-(1H-pyrazol-1-yl)propanoate State Physical State? Start->State Liquid Liquid Waste State->Liquid Solid Solid Debris (Gloves, Silica, Wipes) State->Solid HalogenCheck Mixed with Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck StreamC Stream C: Solid Hazardous Waste (Debris) Solid->StreamC Yes Yes HalogenCheck->Yes Segregate No No HalogenCheck->No Segregate StreamA Stream A: Non-Halogenated Organic Waste (High BTU Incineration) StreamB Stream B: Halogenated Organic Waste Yes->StreamB No->StreamA

Figure 1: Segregation logic flow to prevent mixing with incompatible waste streams (e.g., oxidizers).

Part 3: Step-by-Step Disposal Protocols

Protocol A: Liquid Waste (Mother Liquors & Reaction Mixtures)

Objective: Safe containment for off-site incineration.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal cans if the mixture is potentially acidic (hydrolysis risk).

  • Labeling:

    • Affix a hazardous waste label immediately upon the first drop of waste.

    • Mandatory Fields: "Hazardous Waste," "Ethyl 2-(1H-pyrazol-1-yl)propanoate," "Flammable," "Irritant."

  • Bulking:

    • Pour waste into the Non-Halogenated Organic carboy.

    • Critical Check: Ensure the carboy does NOT contain nitric acid or concentrated hydrogen peroxide.

  • Closure: Cap tightly. Do not leave funnels in the neck of the carboy (violation of EPA "Closed Container" rule).

Protocol B: Solid Waste (Contaminated PPE & Silica Gel)

Objective: Prevent leaching of the ester from solid matrices.

  • Collection: Place contaminated gloves, paper towels, and spent silica gel columns into a double-bagged clear polyethylene bag or a dedicated solid waste drum.

  • Sharp Objects: If using syringes/needles with this compound, they must go into a Sharps Container , regardless of chemical contamination.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent vapor release.

Part 4: Emergency Spill Management

In the event of a spill, the priority is to suppress vapors (flammability) and prevent drain entry (aquatic toxicity).

Spill Response Workflow

Spill_Response Assess 1. Assess Volume & Danger PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain 3. Containment: Use Absorbent Booms Protect Drains PPE->Contain Absorb 4. Absorption: Use Vermiculite or Clay Pads Contain->Absorb Dispose 5. Disposal: Scoop into Sealed Bag Label as Haz Waste Absorb->Dispose

Figure 2: Immediate response workflow for laboratory-scale spills.

Detailed Spill Steps:

  • Evacuate & Ventilate: If the spill is >100mL or in a confined space, evacuate the area and increase ventilation to disperse flammable vapors.

  • Block Drains: Physically block sink drains and floor drains using spill mats or absorbent socks. This is the most critical environmental step.

  • Neutralization (Optional but Recommended): While not strictly necessary for esters, wiping the area with a mild detergent solution after bulk absorption helps remove oily residues and prevents slip hazards.

  • Final Cleanup: Wipe the surface with water and soap.[1] Dispose of all cleanup materials as Solid Hazardous Waste (see Protocol B).

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA 530-F-11-003. [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Ethyl propionate (Analogous Hazards). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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Operational Guide: Personal Protective Equipment for Handling Ethyl 2-(1H-pyrazol-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling ethyl 2-(1H-pyrazol-1-yl)propanoate. As specific toxicological and hazard data for this compound are not extensively published, this document is built upon a conservative risk assessment methodology. This approach involves analyzing the known hazards of its core chemical structures: the pyrazole ring and the ethyl propanoate ester functional group. This ensures a high margin of safety for all laboratory personnel.

Hazard Assessment by Structural Analogy

To establish a robust safety protocol, we must infer the potential hazards of ethyl 2-(1H-pyrazol-1-yl)propanoate by examining its components.

  • The Pyrazole Moiety: Pyrazole and its derivatives are known to present several health hazards. The parent compound, 1H-pyrazole, is harmful if swallowed, toxic in contact with skin, and can cause serious eye damage and skin irritation.[1] It is prudent to assume that ethyl 2-(1H-pyrazol-1-yl)propanoate carries a similar or potentially greater hazard profile.[2]

  • The Ethyl Propanoate Moiety: This ethyl ester group primarily introduces a significant flammability risk. Ethyl propionate is classified as a highly flammable liquid and vapor.[3][4] Furthermore, it is also known to cause skin and eye irritation.[4][5]

Synthesized Hazard Profile: Based on this analysis, ethyl 2-(1H-pyrazol-1-yl)propanoate should be handled as a substance that is flammable and potentially harmful by inhalation, ingestion, or skin contact , and is expected to be a severe skin and eye irritant .

The Hierarchy of Controls: Your First Line of Defense

Before any personal protective equipment is selected, the primary methods of exposure reduction must be implemented. PPE is the last line of defense, used when engineering and administrative controls cannot eliminate the hazard.

  • Engineering Controls: These are the most critical protections. All handling of this compound, including weighing, transferring, and use in reactions, must occur within a certified chemical fume hood to control vapor inhalation.[2][6] The work area must also be equipped with an easily accessible eyewash station and a safety shower.[7]

  • Administrative Controls: Access to areas where this chemical is handled should be restricted to trained and authorized personnel. Prohibit smoking, eating, and drinking in these areas to prevent accidental ingestion.[8]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to protect against the dual threats of chemical exposure and flammability.

PPE CategorySpecificationRationale for Use
Eye & Face Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A full-face shield worn over goggles.Protects against splashes of the irritant liquid.[2] A face shield provides an additional layer of protection for the entire face, especially when transferring larger volumes or during procedures with a higher splash potential.
Hand Protection Double-gloving: Nitrile inner glove with a chemically resistant outer glove (e.g., butyl rubber or Viton).[2]The inner glove provides secondary protection in case the outer glove is breached. The outer glove must be selected for its high resistance to organic esters and heterocyclic compounds. Always inspect gloves for damage before use.[9]
Body Protection Flame-retardant lab coat. A chemically resistant apron should be worn over the lab coat.A standard lab coat is insufficient. A flame-retardant coat addresses the flammability hazard from the ethyl ester group. The apron adds a layer of chemical resistance to protect against spills and splashes.[10]
Respiratory NIOSH/MSHA-approved respirator with an organic vapor cartridge.Required for spill cleanup outside of a fume hood or if there is any indication that engineering controls have failed (e.g., noticeable odor). Not typically required for routine handling inside a functioning fume hood.[7]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills. Open-toed shoes, sandals, or woven-material shoes are strictly prohibited in the laboratory environment.

Procedural Workflow for Safe Handling

Following a systematic procedure minimizes risk at every stage of handling.

Step-by-Step Handling Protocol
  • Pre-Handling Checks:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment (glassware, stir plates, reagents) and place it inside the fume hood.

    • Ensure an appropriate spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily available.[6]

    • Confirm the location and accessibility of the nearest safety shower and eyewash station.[7]

  • Donning PPE:

    • Put on the flame-retardant lab coat and closed-toe shoes.

    • Don the first pair of nitrile gloves.

    • Don the second, chemically resistant outer gloves.

    • Put on chemical splash goggles, followed by the face shield.

  • Chemical Handling:

    • Perform all manipulations of the chemical at least 6 inches (15 cm) inside the fume hood sash.

    • Use non-sparking tools and ensure all electrical equipment is properly grounded to mitigate the risk of igniting flammable vapors.[3][11]

    • Keep the container of ethyl 2-(1H-pyrazol-1-yl)propanoate sealed when not in immediate use.[7]

    • In the event of a fire, use a dry chemical, CO2, or alcohol-resistant foam extinguisher.[3][12]

  • Post-Handling & Decontamination:

    • Securely close all containers of the chemical and any resulting waste.

    • Wipe down the work surface within the fume hood with an appropriate solvent.

    • Dispose of all contaminated disposable materials in a designated, sealed hazardous waste container.

  • Doffing PPE:

    • Remove the outer gloves first, peeling them off without touching the exterior surface.

    • Remove the face shield and goggles.

    • Remove the lab coat and apron.

    • Remove the inner nitrile gloves and wash hands thoroughly with soap and water.[9]

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase A Verify Fume Hood & Safety Equipment B Assemble Materials & Spill Kit A->B Pre-checks Complete C Don Full PPE (Double Glove, Goggles, Shield) B->C Begin Operation D Handle Chemical Inside Fume Hood C->D Ready for Handling E Secure Containers & Decontaminate Workspace D->E Task Complete F Doff PPE (Outer to Inner) E->F Cleanup Finished G Wash Hands Thoroughly F->G Final Step

Sources

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